Peroxyoctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
octaneperoxoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-6-7-8(9)11-10/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXHBROPWMVEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074618 | |
| Record name | Octaneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid | |
| Record name | Octaneperoxoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxyoctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33734-57-5 | |
| Record name | Peroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33734-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033734575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaneperoxoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octaneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEROXYOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1654TA1CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Peroxyoctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31 - 32 °C | |
| Record name | Peroxyoctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of peroxyoctanoic acid, a medium-chain peroxycarboxylic acid noted for its antimicrobial properties. The document details its chemical and physical characteristics, a laboratory-scale synthesis protocol, and a visual representation of the synthetic workflow.
Properties of this compound
This compound, also known as percaprylic acid or peroctanoic acid, possesses a range of chemical and physical properties relevant to its applications.[1] A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Registry Number | 33734-57-5 | [1] |
| Appearance | Liquid or Solid | [2] |
| Melting Point | Not definitively reported | |
| Water Solubility | 1719 mg/L @ 25 °C (estimated) | |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 7 |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of octanoic acid. The following experimental protocol is adapted from established methods for the preparation of peroxycarboxylic acids.[1][3]
Experimental Protocol: Synthesis of this compound
This protocol describes the in-situ preparation of a this compound composition.
Materials:
-
Octanoic Acid (1 to 10% by weight)
-
Oxidizing Agent (e.g., Hydrogen Peroxide, 2 to 30% by weight)
-
Vehicle (e.g., Water, 0.001 to 90% by weight)
-
Inorganic Acid or Sulfonic Acid (e.g., Methanesulfonic Acid, 15 to 35% by weight) as a catalyst
-
Solubilizer (e.g., Polyalkylene oxide, 1 to 80% by weight) to ensure the solubility of peroxyoctanoic and octanoic acid.[1]
-
Stabilizing Agent (optional, e.g., phosphonate (B1237965) sequestrant)[1]
Procedure:
-
In a suitable reaction vessel, combine the vehicle (water), the solubilizer, and the inorganic or sulfonic acid catalyst.
-
To this mixture, add the octanoic acid.
-
Slowly add the oxidizing agent (hydrogen peroxide) to the reaction mixture while maintaining controlled temperature conditions, as the reaction can be exothermic.
-
Allow the reaction to proceed for approximately 24 hours. This duration is reported to convert 20% or more of the initial octanoic acid into this compound.[1][3]
-
The resulting product is an equilibrium mixture containing this compound, unreacted octanoic acid, the oxidizing agent, water, and the catalyst.
-
The concentration of this compound can be determined by titration.[1]
Safety Precautions:
-
Peroxycarboxylic acids are strong oxidizing agents and can be corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Care should be taken when handling concentrated hydrogen peroxide and strong acids.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While this compound is known for its potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria, yeasts, and molds, specific details regarding its interaction with cellular signaling pathways are not extensively documented in publicly available literature.[4] Its antimicrobial action is generally attributed to its strong oxidizing potential, which leads to the disruption of cell membranes and the denaturation of essential proteins and enzymes in microorganisms.
It is important to distinguish this compound from perfluorooctanoic acid (PFOA). While structurally related, PFOA is a persistent environmental contaminant with well-documented interactions with various signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs).[5] However, this information should not be extrapolated to this compound without specific supporting research. The biological effects and potential signaling pathway interactions of this compound in mammalian systems remain an area for further investigation.
References
- 1. data.epo.org [data.epo.org]
- 2. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peroxyoctanoic Acid: Chemical Properties, Synthesis, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxyoctanoic acid (POOA), a member of the peroxycarboxylic acid family, is a potent antimicrobial agent with significant potential in various applications, including the pharmaceutical and healthcare sectors. This technical guide provides a comprehensive overview of the chemical structure, CAS number, synthesis, and quantitative analysis of this compound. It further delves into its antimicrobial properties, mechanism of action, and includes detailed experimental protocols and data presented for easy interpretation.
Chemical Structure and Identification
This compound is an organic peroxide characterized by an eight-carbon aliphatic chain. The presence of the peroxycarboxyl functional group (-C(O)OOH) imparts its strong oxidizing and antimicrobial properties.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 33734-57-5 |
| Molecular Formula | C8H16O3 |
| IUPAC Name | Octaneperoxoic acid |
| SMILES | CCCCCCCC(=O)OO |
| Molecular Weight | 160.21 g/mol |
Synthesis of this compound
This compound can be synthesized through the reaction of octanoic acid with an oxidizing agent, typically hydrogen peroxide, in the presence of an acid catalyst. The following protocol is a general guideline for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Octanoic acid
-
Hydrogen peroxide (e.g., 30-50% solution)
-
Strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid)
-
Solubilizer (e.g., secondary alkane sulfonate) - optional, for higher conversion rates
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
Procedure:
-
In a reaction flask, combine octanoic acid and a solubilizer (if used).
-
Cool the mixture in an ice bath to maintain a low temperature during the reaction.
-
Slowly add the hydrogen peroxide solution to the mixture while stirring continuously.
-
Carefully add the acid catalyst dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
Continue stirring the mixture for a specified period (e.g., up to 24 hours) to allow for the conversion of octanoic acid to this compound.[1]
-
After the reaction is complete, the this compound can be extracted using a suitable organic solvent in a separatory funnel.
-
The organic layer containing the this compound should be washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent can then be removed under reduced pressure to yield the this compound product.
Logical Workflow for this compound Synthesis:
Caption: A logical workflow diagram for the synthesis of this compound.
Quantitative Analysis
The concentration of this compound in a solution can be determined using redox titration methods. The following protocol is adapted from established methods for peroxyacid quantification.
Experimental Protocol: Titration of this compound
This method involves a two-step titration to differentiate between hydrogen peroxide and this compound.
Materials:
-
Sample containing this compound
-
Ceric sulfate (B86663) solution (standardized)
-
Sodium thiosulfate (B1220275) solution (standardized)
-
Potassium iodide solution
-
Starch indicator solution
-
Sulfuric acid
-
Ferroin (B110374) indicator
-
Burettes
-
Erlenmeyer flasks
-
Ice
Procedure:
Step 1: Determination of Hydrogen Peroxide
-
To an Erlenmeyer flask, add a known volume of the sample, deionized water, and a few drops of ferroin indicator.
-
Place the flask in an ice bath to cool the solution.
-
Titrate the solution with a standardized ceric sulfate solution until the color changes from pink to a pale blue, indicating the endpoint.
-
Record the volume of ceric sulfate solution used. This volume corresponds to the amount of hydrogen peroxide in the sample.
Step 2: Determination of this compound
-
To the same flask from Step 1, add a potassium iodide solution. The peroxyacid will react with the iodide to liberate iodine, turning the solution a brownish color.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the titration proceeds, the brown color will fade. When it becomes a pale yellow, add a few drops of starch indicator solution, which will turn the solution a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used. This volume corresponds to the amount of this compound in the sample.
Experimental Workflow for Quantitative Analysis:
Caption: Workflow for the quantitative analysis of this compound via titration.
Antimicrobial Activity and Mechanism of Action
This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Its mechanism of action is primarily attributed to its strong oxidizing potential.
Mechanism of Action
The primary mode of antimicrobial action for peroxyacids like this compound is the oxidation of cellular components. It is believed that the peroxyacid disrupts the cell membrane of microorganisms by oxidizing lipids and proteins. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Signaling Pathway of Peroxyacid-Induced Cell Death:
Caption: Proposed mechanism of action of this compound on a bacterial cell.
Antimicrobial Efficacy Data
Studies have demonstrated the potent bactericidal properties of this compound. For instance, compositions containing in-situ generated this compound have shown significant reductions in bacterial populations.
Table 1: Conversion of Octanoic Acid to this compound
| Time (hours) | Conversion of Octanoic Acid to this compound (%) |
| ≤ 24 | ≥ 20[1] |
| ≤ 24 | ≥ 25[1] |
| ≤ 24 | ≥ 30[1] |
| ≤ 24 | ≥ 35[1] |
| ≤ 24 | ≥ 40[1] |
Table 2: Antimicrobial Efficacy of a this compound Composition against Staphylococcus aureus
| Concentration of this compound (ppm) | Contact Time (seconds) | Log Reduction |
| 60 | 30 | ~5 |
Table 3: Antimicrobial Efficacy of a this compound Composition against Escherichia coli
| Concentration of this compound (ppm) | Contact Time (seconds) | Log Reduction |
| 60 | 30 | >5.9 |
Stability
The stability of peroxyacid solutions is a critical factor for their application. While specific stability data for pure this compound is limited in publicly available literature, general principles for peroxyacid stability apply. Solutions are typically more stable at lower temperatures and in the absence of impurities such as heavy metal ions. Acidic conditions generally favor the stability of both hydrogen peroxide and the peroxyacid.
Conclusion
This compound is a powerful antimicrobial agent with a clear chemical structure and well-defined properties. The synthesis and quantification methods outlined in this guide provide a foundation for researchers and drug development professionals to work with this compound. The potent and broad-spectrum antimicrobial activity, driven by its oxidative mechanism, makes it a compelling candidate for further investigation and development in various antimicrobial applications. Further research into its specific effects on microbial signaling pathways and comprehensive stability studies will be invaluable for its translation into clinical and industrial settings.
References
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal decomposition of peroxyoctanoic acid is limited in publicly available literature. The following guide is based on established principles of peroxide chemistry and data from analogous compounds, primarily peracetic acid and general studies on aliphatic peroxy acids.
Executive Summary
This compound, a member of the peroxycarboxylic acid family, is utilized in various industries for its potent antimicrobial properties. Understanding its thermal stability and decomposition mechanism is crucial for ensuring its safe handling, storage, and application, particularly in contexts such as drug development and sterilization processes where thermal stress may be a factor. This guide provides a detailed overview of the presumed thermal decomposition mechanism of this compound, supported by data from analogous compounds. The primary pathway for thermal decomposition is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive free radicals. These radicals can then participate in a series of secondary reactions, influencing the overall product distribution and reaction kinetics.
Core Decomposition Mechanism: A Free Radical Pathway
The thermal decomposition of this compound is believed to proceed through a free radical chain reaction mechanism, initiated by the homolysis of the peroxide bond (O-O). This is the weakest bond in the molecule and is therefore the most susceptible to cleavage upon heating.
The primary initiation step involves the breaking of the O-O bond to yield a heptanoyloxyl radical and a hydroxyl radical.
Initiation: CH₃(CH₂)₆C(O)OOH → CH₃(CH₂)₆C(O)O• + •OH
Following initiation, the highly reactive radicals can undergo a variety of propagation and termination steps. The heptanoyloxyl radical is unstable and can decarboxylate to form a heptyl radical and carbon dioxide.
Propagation:
-
CH₃(CH₂)₆C(O)O• → CH₃(CH₂)₆• + CO₂
-
The generated radicals (hydroxyl and heptyl) can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction.
-
CH₃(CH₂)₆C(O)OOH + •OH → CH₃(CH₂)₆C(O)OO• + H₂O
-
CH₃(CH₂)₆C(O)OOH + CH₃(CH₂)₆• → CH₃(CH₂)₆C(O)OO• + CH₃(CH₂)₇
-
Termination: The chain reaction is terminated by the combination of two radicals.
-
2 CH₃(CH₂)₆• → CH₃(CH₂)₁₂CH₃ (Dodecane)
-
CH₃(CH₂)₆• + •OH → CH₃(CH₂)₆OH (Heptanol)
A study on the thermal decomposition of aliphatic peroxy acids (C8 to C16) indicated that the length of the carbon chain does not significantly affect the thermal stability of the peroxide group[1]. The primary reaction is the homolysis of the peroxide bond, followed by induced chain degradation[1].
Quantitative Data (Analogous Compounds)
| Compound | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Peracetic Acid | 25 | 1.71 x 10⁻³ h⁻¹ | 66.20 | [2] |
| Peracetic Acid | 35 | - | 66.20 | [2] |
| Peracetic Acid | 40 | - | 66.20 | [2] |
| Peracetic Acid | 45 | 9.64 x 10⁻³ h⁻¹ | 66.20 | [2] |
| Peracetic Acid | 25 (pH 3.11) | 2.08 x 10⁻³ h⁻¹ | 58.36 | [4][5] |
| Peracetic Acid | 45 (pH 3.11) | 9.44 x 10⁻³ h⁻¹ | 58.36 | [4][5] |
| Peracetic Acid | 25 (pH 5.0) | 2.61 x 10⁻³ h⁻¹ | 72.89 | [4][5] |
| Peracetic Acid | 45 (pH 5.0) | 16.69 x 10⁻³ h⁻¹ | 72.89 | [4][5] |
| Peracetic Acid | 25 (pH 7.0) | 7.50 x 10⁻³ h⁻¹ | - | [4][5] |
| Peracetic Acid | 45 (pH 7.0) | 47.63 x 10⁻³ h⁻¹ | - | [4][5] |
Note: The rate of decomposition of peroxy acids is also influenced by factors such as pH and the presence of impurities, particularly transition metals, which can catalyze the decomposition.
Experimental Protocols
The study of the thermal decomposition of this compound would involve a combination of techniques to determine the kinetics, thermodynamics, and products of the reaction.
-
Objective: To determine the thermal stability, onset of decomposition temperature, and heat of decomposition.
-
Methodology:
-
A small, precisely weighed sample of this compound is placed in an aluminum or copper pan.
-
The sample is heated in a DSC/TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5, 10, 15 °C/min).
-
The DSC measures the heat flow to or from the sample relative to a reference, identifying exothermic or endothermic events. The TGA measures the change in mass of the sample as a function of temperature.
-
The onset temperature of the exothermic peak in the DSC thermogram indicates the start of decomposition. The area under the peak corresponds to the heat of decomposition. The TGA curve shows the mass loss associated with the formation of volatile products.
-
Kinetic parameters like activation energy can be calculated from DSC data obtained at different heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall method.
-
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
Methodology:
-
A solution of this compound in a suitable solvent is heated in a sealed vial at a specific temperature for a defined period.
-
The headspace of the vial or a liquid aliquot is injected into a GC-MS system.
-
The gas chromatograph separates the different components of the product mixture based on their boiling points and affinity for the stationary phase of the column.
-
The mass spectrometer then ionizes and fragments the separated components, producing a unique mass spectrum for each compound.
-
The mass spectra are compared to a library of known spectra to identify the decomposition products.
-
-
Objective: To detect and identify the free radical intermediates formed during thermal decomposition.
-
Methodology:
-
This compound is heated in a solvent within the ESR spectrometer's resonant cavity.
-
Due to the short lifetime of many free radicals, a spin-trapping agent (e.g., DMPO, PBN) is often added. The spin trap reacts with the transient radicals to form more stable radical adducts.
-
The ESR spectrometer detects the absorption of microwave radiation by the unpaired electrons of the radical adducts in a magnetic field.
-
The resulting ESR spectrum, characterized by its g-value and hyperfine splitting pattern, provides information about the structure of the trapped radical, allowing for its identification.
-
Conclusion
While specific research on the thermal decomposition of this compound is not abundant, a robust mechanistic framework can be inferred from the well-studied behavior of other aliphatic peroxy acids. The core of the decomposition process is the homolytic cleavage of the O-O bond, initiating a cascade of free radical reactions. For professionals in research and drug development, it is imperative to recognize the potential for thermally induced decomposition and to handle this compound with appropriate precautions, especially when heat is applied. The experimental protocols outlined provide a comprehensive approach to further elucidate the specific kinetics and product profiles for the thermal degradation of this compound, which would be invaluable for refining safety protocols and application parameters.
References
Solubility of Peroxyoctanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of peroxyoctanoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, predictive assessments based on the solubility of its parent compound, octanoic acid, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound (C₈H₁₆O₃), also known as peroxycaprylic acid, is a medium-chain peroxycarboxylic acid. Its structure, featuring an eight-carbon alkyl chain and a peroxycarboxyl group, gives it both lipophilic and hydrophilic properties. This amphiphilic nature influences its solubility in various media and is relevant to its applications in organic synthesis, as an antimicrobial agent, and in drug development processes where it may be used as a reagent or an intermediate. Understanding its solubility is critical for reaction kinetics, purification, formulation, and ensuring safety, as peroxy compounds can be reactive.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative inferences can be drawn from patents describing its synthesis and applications, as well as from the well-documented solubility of its parent carboxylic acid, octanoic acid.
Qualitative Solubility of this compound
Based on patent literature describing the synthesis of peroxycarboxylic acids, where organic solvents are employed to facilitate the reaction and extraction of the product, a qualitative assessment of this compound's solubility can be made. These processes often utilize water-immiscible solvents, suggesting good solubility of the peroxy acid in these media.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring and the alkyl chain of this compound favor interaction. Mentioned as suitable solvents in synthesis patents. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents can accommodate both the polar peroxycarboxyl group and the non-polar alkyl chain. Methylene chloride is cited as a preferred solvent for diperoxycarboxylic acids. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide range of organic compounds, including those with moderate polarity. |
| Alcohols | Ethanol, Methanol | Soluble | The hydroxyl group of alcohols can hydrogen bond with the peroxycarboxyl group, while the alkyl portion interacts with the carbon chain of this compound. |
| Ketones | Acetone (B3395972) | Soluble | The polar carbonyl group of acetone can interact with the peroxycarboxyl group. |
| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | The long alkyl chain of this compound promotes solubility in non-polar solvents. |
| Water | Slightly Soluble | Estimated water solubility is around 1.45-1.72 g/L. The polar peroxycarboxyl group allows for limited solubility in water.[1] |
Quantitative Solubility of Octanoic Acid (as a proxy)
The solubility of octanoic acid, the parent carboxylic acid of this compound, is well-documented and can serve as a useful reference point for predicting the behavior of its peroxy derivative in organic solvents. The primary difference is the additional oxygen atom in the peroxy group, which may slightly increase polarity.
| Solvent | Solubility of Octanoic Acid | Temperature (°C) |
| Ethanol | Miscible | 25 |
| Chloroform | Miscible | 25 |
| Diethyl Ether | Freely Soluble | 20 |
| Carbon Disulfide | Freely Soluble | 20 |
| Petroleum Ether | Freely Soluble | 20 |
| Glacial Acetic Acid | Freely Soluble | 20 |
| Acetonitrile | Miscible | 25 |
| Water | 0.068 g / 100 g | 20 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of this compound solubility and its quantification.
General Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a solid compound, like this compound at room temperature, in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for titration (burette, flasks, etc.) or other quantitative analytical instrumentation (e.g., HPLC)
Procedure:
-
Equilibrium Saturation:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Preparation:
-
Allow the mixture to settle for a predetermined time (e.g., 2 hours) at the constant temperature to allow the excess solid to precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Determine the weight of the collected filtrate and then dilute it to a known volume with the same solvent.
-
-
Quantification:
-
The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as iodometric titration (see Protocol 3.2).
-
-
Calculation of Solubility:
-
The solubility is calculated from the determined concentration, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.
-
Protocol for Quantification by Iodometric Titration
This method is a standard procedure for determining the concentration of peroxy acids.[2][3][4]
Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Saturated potassium iodide (KI) solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Sample Preparation:
-
An accurately measured aliquot of the diluted saturated solution of this compound is placed in an Erlenmeyer flask.
-
-
Reaction:
-
Add a sufficient volume of glacial acetic acid to the flask.
-
Add an excess of saturated potassium iodide solution. Swirl the flask and allow the reaction to proceed in the dark for approximately 5-10 minutes. The solution will turn a yellow-brown color due to the formation of iodine.
-
-
Titration:
-
Dilute the reaction mixture with deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
-
Calculation:
-
The concentration of this compound in the original sample can be calculated using the following stoichiometry: 2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI RCO₃H + 2 HI → RCO₂H + I₂ + H₂O Therefore, 1 mole of this compound is equivalent to 2 moles of sodium thiosulfate.
-
Visualization of a Relevant Workflow
While no signaling pathways are directly associated with the solubility of this compound, its synthesis is intrinsically linked to the use of organic solvents, a choice often dictated by the solubility of the reactants and the peroxy acid product. The following diagram illustrates a general workflow for the synthesis of peroxycarboxylic acids.
References
Peroxyoctanoic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Peroxyoctanoic acid (POOA), a member of the peroxycarboxylic acid family, is a powerful oxidizing agent with applications in various fields, including as an antimicrobial and sanitizing agent. Understanding its stability and proper storage conditions is critical for ensuring its efficacy, safety, and the integrity of research and development activities. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for its handling and analysis.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of impurities or stabilizers. While this compound is commercially available, it is often sold in equilibrium solutions containing octanoic acid, hydrogen peroxide, and water.
Factors Affecting Stability
-
Temperature: Elevated temperatures accelerate the decomposition of this compound. It is recommended to store this product at temperatures where the bulk liquid will not exceed 30°C (86°F).[1][2] One study demonstrated that this compound in a mixed peracid composition underwent significant degradation at 60°C over 7 days, with degradation rates of 20%, 23%, and 54% observed in three different samples.
-
pH: The stability of peroxycarboxylic acids is pH-dependent. While specific data for this compound is limited, studies on the closely related peracetic acid show that its spontaneous decomposition reaches a maximum at pH 8.2. Both hydrolysis and metal ion-catalyzed decomposition of peracetic acid increase as the pH increases. At a pH of 10.5 and higher, hydrolysis becomes the dominant degradation pathway in the absence of metal ions.
-
Incompatible Materials: Contact with certain materials can catalyze the decomposition of this compound. These include strong reducing agents, soft metals, and bases (unless the product is diluted to less than 1000 ppm).[1] It is also incompatible with acids, organic materials, and salts of metals.[2]
-
Stabilizers: To counteract decomposition, commercial formulations of peroxycarboxylic acids often contain stabilizers.[3] Common stabilizers include phosphonates, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), and sequestrants that chelate metal ions which can catalyze decomposition.[4]
Decomposition Products
The decomposition of this compound is an exothermic process.[5] In the presence of water, it readily hydrolyzes and breaks down into hydrogen peroxide and octanoic acid. Hydrogen peroxide further degrades into oxygen and water.[6] Thermal decomposition can generate corrosive vapors, acetic acid, and oxygen, which supports combustion.[2]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and the related, well-studied peracetic acid.
Table 1: Stability of this compound
| Parameter | Condition | Observation | Source |
| Temperature | 60°C | 20-54% degradation after 7 days in a mixed peracid composition. | |
| General Storage | Recommended | Stable under recommended storage conditions. | [2] |
Table 2: Stability of Peracetic Acid (as a proxy)
| Parameter | Condition | Observation | Source |
| Temperature | 25°C | Decomposition rate constant: 1.71 x 10⁻³ h⁻¹ | |
| Temperature | 35°C | Decomposition rate constant: Not specified | |
| Temperature | 40°C | Decomposition rate constant: Not specified | |
| Temperature | 45°C | Decomposition rate constant: 9.64 x 10⁻³ h⁻¹ (concentration halved in 72 hours) | |
| pH | 8.2 | Maximum spontaneous decomposition. | |
| pH | >10.5 | Hydrolysis is the dominant decomposition pathway (with metal ion stabilizer). |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the stability of this compound and ensure the safety of personnel.
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Citation |
| Temperature | Store at temperatures not exceeding 30°C (86°F). Keep cool. A recommended storage temperature is 2-8°C. | [1][2][7] |
| Light | Protect from direct sunlight. | [1][2][7] |
| Ventilation | Store in a cool, dry, well-ventilated place. | [1][7] |
| Container | Keep in the original, tightly closed container. Containers which are opened must be carefully resealed and kept upright. Use a corrosive resistant container with a resistant inner liner. Do not use metal containers. | [1][2][7] |
| Segregation | Store away from incompatible materials such as strong reducing agents, soft metals, heat, bases, acids, and combustible materials. | [1][2][7] |
| General | Store locked up. Do not contaminate water, food, or feed. Do not return the product to the original storage container due to the risk of decomposition. | [1][2][7] |
Experimental Protocols
General Protocol for Accelerated Stability Study
Objective: To determine the stability of a this compound formulation under accelerated temperature conditions.
Materials:
-
This compound solution
-
Temperature-controlled oven or incubator
-
Inert, sealed containers (e.g., glass with PTFE-lined caps)
-
Reagents for iodometric titration (e.g., potassium iodide, standardized sodium thiosulfate (B1220275) solution, starch indicator, sulfuric acid)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Aliquot the this compound solution into multiple, identical inert containers. Seal the containers tightly.
-
Initial Analysis (Time 0): Determine the initial concentration of this compound in a subset of the samples using a validated analytical method, such as iodometric titration.
-
Incubation: Place the remaining sealed containers in a temperature-controlled oven set to the desired accelerated temperature (e.g., 40°C or 50°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of containers from the oven.
-
Equilibration: Allow the containers to cool to room temperature.
-
Concentration Determination: Unseal the containers and determine the concentration of this compound in each sample using the same analytical method as in the initial analysis.
-
Data Analysis: Plot the concentration of this compound as a function of time at the elevated temperature. Calculate the degradation rate and estimate the shelf life at recommended storage conditions using appropriate kinetic models (e.g., Arrhenius equation).
Visualizations
Logical Relationship of Storage and Stability
Caption: Factors influencing the stability of this compound.
Decomposition Pathway of this compound
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. snowpure.com [snowpure.com]
- 4. aidic.it [aidic.it]
- 5. data.epo.org [data.epo.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the History and Discovery of Peroxycarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxycarboxylic acids, a class of organic compounds characterized by the -C(O)OOH functional group, have played a pivotal role in the advancement of synthetic organic chemistry. Their potent oxidizing properties, discovered over a century ago, have led to the development of fundamental reactions that remain indispensable in modern chemical synthesis, including applications in drug development and materials science. This technical guide provides an in-depth exploration of the history and discovery of peroxycarboxylic acids, detailing the seminal experiments, key scientific figures, and the evolution of our understanding of these reactive yet invaluable reagents. The document includes detailed experimental protocols from foundational publications, quantitative data on the synthesis and stability of early peroxy acids, and a discussion of the historical context of their handling and analysis.
Introduction: The Dawn of Peroxy-Based Oxidants
The late 19th and early 20th centuries were a period of profound discovery in organic chemistry. As the understanding of molecular structure grew, so did the desire for new reagents and reactions to manipulate and transform organic molecules. The discovery of hydrogen peroxide by Louis Jacques Thénard in 1818 laid the groundwork for the exploration of peroxy compounds as powerful oxidants. However, it was the subsequent development of organic and inorganic peroxy acids that unlocked a new realm of synthetic possibilities. These reagents offered a unique mode of oxygen-atom transfer, enabling transformations that were previously challenging or impossible. This guide delves into the historical journey of peroxycarboxylic acids, from their initial synthesis to the elucidation of their reactivity in two of organic chemistry's most important name reactions.
The Pioneering Synthesis of Peroxy Acids
The earliest forays into the world of peroxy acids were marked by ingenuity and a degree of peril, given the inherent instability of these compounds.
Caro's Acid: An Inorganic Precursor
In 1898, the German chemist Heinrich Caro reported the synthesis of a powerful new oxidizing agent by the reaction of concentrated sulfuric acid with hydrogen peroxide.[1] This substance, which came to be known as Caro's acid (peroxymonosulfuric acid, H₂SO₅), was not a peroxycarboxylic acid itself but an inorganic peroxy acid. Its discovery was a critical stepping stone, providing a potent and accessible oxidant that would soon be employed in the discovery of key organic reactions.
Experimental Protocol: Synthesis of Caro's Acid (Historical)
Caution: This protocol is for historical informational purposes only. The handling of concentrated acids and peroxides is extremely hazardous and should only be performed by trained professionals with appropriate safety measures.
A small quantity of Caro's acid for laboratory use could be prepared by the slow addition of concentrated hydrogen peroxide to concentrated sulfuric acid in a glass container submerged in an ice bath to manage the exothermic reaction.[1] The resulting mixture contained peroxymonosulfuric acid in equilibrium with sulfuric acid, hydrogen peroxide, and water.
Early Synthesis of Peroxycarboxylic Acids
Building on the understanding of peroxy compounds, chemists began to explore the synthesis of their organic, carboxylic acid-derived counterparts.
One of the earliest methods for preparing an aromatic peroxycarboxylic acid involved the reaction of benzoyl peroxide with sodium methoxide (B1231860), followed by acidification.[2][3] This two-step process provided a route to peroxybenzoic acid, which would become a key reagent in early oxidation studies.
Experimental Protocol: Synthesis of Peroxybenzoic Acid from Benzoyl Peroxide (Historical)
Caution: This protocol is for historical informational purposes only. Organic peroxides can be explosive and should be handled with extreme care.
A solution of benzoyl peroxide in a suitable solvent such as chloroform (B151607) was treated with a solution of sodium methoxide in methanol (B129727) at low temperatures.[4] This reaction yielded sodium perbenzoate and methyl benzoate. The aqueous layer containing the sodium perbenzoate was then carefully acidified with a cold acid, such as sulfuric acid, to liberate the free peroxybenzoic acid, which was subsequently extracted into an organic solvent.[3]
In 1910, J. d'Ans and W. Friederich described the preparation of peroxyacetic acid. Their work provided a practical method for synthesizing this important aliphatic peroxy acid, which would find widespread use as an oxidant.
Landmark Discoveries: The Baeyer-Villiger Oxidation and Prilezhaev Epoxidation
The true synthetic utility of peroxycarboxylic acids was unveiled through the discovery of two cornerstone reactions in organic chemistry.
The Baeyer-Villiger Oxidation (1899)
In 1899, Adolf von Baeyer and Victor Villiger published their groundbreaking work on the reaction of ketones with Caro's acid.[5] They observed that cyclic ketones were transformed into lactones, representing a novel carbon-carbon bond cleavage and oxygen insertion. This reaction, now known as the Baeyer-Villiger oxidation, was a landmark discovery that demonstrated the unique reactivity of peroxy acids.[6] Their initial experiments with camphor (B46023) and menthone yielded the corresponding lactones, albeit in modest yields of around 50%.[7]
Experimental Protocol: The Original Baeyer-Villiger Oxidation of Menthone (Translated and Adapted from Baeyer and Villiger, 1899)
Caution: This protocol is for historical informational purposes only. The handling of strong oxidants and the reaction products requires appropriate safety precautions.
To a solution of menthone in a suitable solvent, a freshly prepared solution of Caro's acid (peroxymonosulfuric acid) was added portion-wise while maintaining a low temperature with an ice bath. The reaction mixture was stirred for a period of time, after which the product was isolated by extraction and subsequent purification. The resulting lactone was characterized by its physical and chemical properties.
The Prilezhaev Epoxidation (1909)
A decade after the Baeyer-Villiger discovery, Russian chemist Nikolai Prilezhaev (also spelled Prileschajew) reported that alkenes react with peroxycarboxylic acids to form epoxides.[8] This reaction, now known as the Prilezhaev epoxidation, provided a general and reliable method for the synthesis of these valuable three-membered rings. The reaction was noted for its stereospecificity and generally good yields, typically in the range of 60-80%.[1][9]
Experimental Protocol: The Original Prilezhaev Epoxidation (Translated and Adapted from Prilezhaev, 1909)
Caution: This protocol is for historical informational purposes only. The handling of peroxy acids and the reaction products requires appropriate safety precautions.
An alkene was dissolved in an inert solvent, such as chloroform or ether. To this solution, a solution of a peroxycarboxylic acid (e.g., peroxybenzoic acid) in the same solvent was added gradually, while maintaining the reaction at or below room temperature. The progress of the reaction was monitored, and upon completion, the carboxylic acid byproduct was removed by washing with a basic solution. The epoxide product was then isolated by distillation or crystallization.
Quantitative Data from Early Discoveries
The following tables summarize quantitative data extracted from early publications on the synthesis and reactivity of peroxycarboxylic acids.
Table 1: Early Synthesis of Peroxycarboxylic Acids
| Peroxycarboxylic Acid | Precursor(s) | Reagent(s) | Reported Yield | Reference |
| Peroxymonosulfuric Acid | Sulfuric Acid, Hydrogen Peroxide | - | Not isolated in pure form | Caro, 1898 |
| Peroxybenzoic Acid | Benzoyl Peroxide | Sodium Methoxide, Acid | ~85% | Braun, 1928[10] |
| Peroxyacetic Acid | Acetic Anhydride, Hydrogen Peroxide | - | Not specified | d'Ans & Friederich, 1910 |
Table 2: Early Examples of the Baeyer-Villiger Oxidation
| Ketone | Peroxy Acid | Product | Reported Yield | Reference |
| Menthone | Caro's Acid | Menthone Lactone | ~50% | Baeyer & Villiger, 1899[7] |
| Camphor | Caro's Acid | Camphor Lactone | ~50% | Baeyer & Villiger, 1899[7] |
Table 3: Early Examples of the Prilezhaev Epoxidation
| Alkene | Peroxy Acid | Product | Reported Yield | Reference |
| Various Alkenes | Peroxybenzoic Acid | Corresponding Epoxides | 60-80% | Prilezhaev, 1909[1][9] |
Stability and Handling of Early Peroxycarboxylic Acids
From their inception, the utility of peroxycarboxylic acids was tempered by their inherent instability and potential for explosive decomposition. Short-chain peroxycarboxylic acids are known to be explosive when pure or in high concentrations.[7] Early researchers had to contend with these hazards without the benefit of modern safety equipment and protocols.
Historical accounts and early laboratory manuals emphasize the need for low-temperature storage and careful handling to prevent decomposition, which can be catalyzed by impurities, heat, and light. The preparation of these reagents was often performed in situ or for immediate use to minimize the risks associated with their storage.
Early Analytical Methods
The quantitative analysis of peroxycarboxylic acid solutions in the early 20th century relied predominantly on titration methods. Iodometric titration was a common technique, where the peroxy acid oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate.[4][10] A challenge in these analyses was the frequent presence of unreacted hydrogen peroxide, which could interfere with the titration. Methods were developed to selectively determine the peroxy acid in the presence of hydrogen peroxide, for instance, by titration with ceric sulfate (B86663) or potassium permanganate (B83412) to quantify the hydrogen peroxide before the iodometric titration of the peroxy acid.[11][12]
Conclusion
The discovery and early development of peroxycarboxylic acids represent a pivotal chapter in the history of organic chemistry. The pioneering work of chemists like Caro, Baeyer, Villiger, and Prilezhaev laid the foundation for a new era of oxidative synthesis. Their investigations into the preparation and reactivity of these powerful reagents led to the establishment of the Baeyer-Villiger oxidation and the Prilezhaev epoxidation, reactions that continue to be of fundamental importance in academic research and industrial applications, including the synthesis of complex pharmaceuticals. This guide has provided a glimpse into the historical context of these discoveries, highlighting the experimental ingenuity and perseverance of the scientists who first harnessed the synthetic potential of peroxycarboxylic acids.
References
- 1. Peroxymonosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Peroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. scielo.sld.cu [scielo.sld.cu]
- 6. Peroxymonosulfuric acid (7722-86-3) for sale [vulcanchem.com]
- 7. A review of measurement methods for peracetic acid (PAA) [journal.hep.com.cn]
- 8. synarchive.com [synarchive.com]
- 9. historyofscience.com [historyofscience.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 12. mt.com [mt.com]
Peroxyoctanoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for peroxyoctanoic acid. It is intended for informational purposes for qualified professionals. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all applicable local, state, and federal regulations. Due to a lack of extensive substance-specific data, much of the safety information is extrapolated from structurally related peroxy compounds like peracetic acid and hydrogen peroxide.
Introduction
This compound (POAA), also known as octaneperoxoic acid or percaprylic acid, is an organic peroxide with the chemical formula C₈H₁₆O₃.[1] It belongs to the class of peroxycarboxylic acids and is used as an oxidizing agent and antimicrobial in various industrial applications.[1][2] This guide synthesizes the available data on its physical and chemical properties, hazards, and recommended safety protocols to ensure its safe handling in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. While a specific GHS classification for the pure substance is not consistently available, it is a component of mixtures that are classified as corrosive and oxidizing.[3] Based on data from related peroxy compounds and risk assessments, the primary hazards are associated with its corrosive and oxidizing properties.
-
Skin Corrosion/Irritation: Causes severe skin burns and damage.[3]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3]
-
Oxidizing Properties: As an organic peroxide, it can contribute to or intensify fires. Heating may cause a fire or explosion.
-
Respiratory Irritation: May cause respiratory irritation.[4]
The U.S. Environmental Protection Agency (EPA) groups this compound with other peroxy compounds like hydrogen peroxide and peracetic acid for risk assessment, suggesting a similar toxicity profile.[2][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| CAS Number | 33734-57-5 | [1] |
| Appearance | Solid or Liquid | [1] |
| Melting Point | 31 - 32 °C | [1] |
| Water Solubility | 1719 mg/L @ 25 °C (estimated) | [6] |
| logP | 2.46 - 2.9 | [1][7] |
Toxicology and Exposure Limits
Specific quantitative toxicological data for pure this compound is limited. For risk assessment purposes, the EPA uses toxicological endpoints for hydrogen peroxide as a surrogate for this compound.[5]
| Endpoint | Value | Notes |
| Acute Oral Toxicity (ATE) | 789 mg/kg | Calculated for a mixture containing 1.0-1.3% this compound.[3] |
| Acute Dermal Toxicity (ATE) | 1859 mg/kg | Calculated for a mixture containing 1.0-1.3% this compound.[3] |
| Acute Inhalation Toxicity (ATE) | >20 mg/L | Calculated for a mixture containing 1.0-1.3% this compound.[3] |
| Cumulative Estimated Daily Intake (CEDI) | 2.5 µg/kg bw/d | From food additive regulations.[1] |
Currently, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), specifically for this compound.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound. The following diagram outlines the recommended PPE.
Figure 1. Required Personal Protective Equipment (PPE) for handling this compound.
Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and laundered by qualified personnel.[8]
Safe Handling and Storage
Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially if aerosols or vapors can be generated.[4][9]
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Incompatible Materials: Avoid contact with combustible materials, strong reducing agents, metals, and bases.[9] Thermal decomposition can generate corrosive vapors and oxygen, which supports combustion.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Store in the original, tightly sealed container.[4] The container must be vented to release pressure from decomposition. Do not store in sealed, unvented containers.[12]
-
Location: Store in a cool, dry, well-ventilated, acid-resistant area.[4]
-
Segregation: Store away from incompatible materials.
-
Temperature: Store at temperatures that do not exceed 30°C (86°F) to maintain product quality and stability.[3] Protect from sunlight.
The following flowchart illustrates the key decision points for safe storage.
Figure 2. Decision flowchart for the safe storage of this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15-30 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |
| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting.[11] Give victim water to drink (maximum of two glasses).[4] Seek immediate medical attention.[4] |
Spill and Leak Response
The response to a spill should be handled by trained personnel with appropriate PPE.
Figure 3. General workflow for responding to a this compound spill.
-
Containment: Prevent the spill from entering sewers or waterways.[4]
-
Cleanup: Absorb the spill with inert, non-combustible material such as sand, diatomite, or acid binders.[4][8] Do not use combustible materials like sawdust.[4]
-
Disposal: Dispose of contaminated material as hazardous waste in accordance with all applicable regulations.[4]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. All waste disposal must be performed in compliance with local, state, and federal environmental regulations.[9] Do not return unused material to the original container due to the risk of contamination and decomposition.[12]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of this compound are not widely available in the public domain. Researchers must develop their own standard operating procedures (SOPs) based on the information contained in this guide, the supplier's SDS, and a thorough risk assessment of their specific experimental setup. All protocols should be reviewed and approved by the institution's environmental health and safety (EHS) department.
References
- 1. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. envirotech.com [envirotech.com]
- 4. itwreagents.com [itwreagents.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound, 33734-57-5 [thegoodscentscompany.com]
- 7. Showing Compound this compound (FDB010803) - FooDB [foodb.ca]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. app.kiehl-group.com [app.kiehl-group.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 13. spectrumchemical.com [spectrumchemical.com]
A Technical Deep Dive: Unraveling the Theoretical and Experimental Landscape of Peroxyoctanoic Acid
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the theoretical and experimental properties of peroxyoctanoic acid. This document synthesizes available data to offer a comparative overview, details key experimental methodologies, and visualizes fundamental processes related to this potent antimicrobial agent.
This compound (POOA), a member of the peroxycarboxylic acid family, is recognized for its efficacy as an oxidizing agent and biocide. Its utility in various applications, from food safety to medical disinfection, stems from its potent antimicrobial properties. Understanding the fundamental physicochemical characteristics of POOA is paramount for its effective and safe application. This guide critically examines the currently available theoretical and experimental data, highlighting areas where further empirical investigation is required.
Comparative Analysis of Physicochemical Properties
The following tables summarize the computed (theoretical) and experimentally determined properties of this compound. A notable scarcity of experimental data for several key parameters underscores the need for further research to validate theoretical predictions.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| IUPAC Name | Octaneperoxoic acid | PubChem[1] |
| Canonical SMILES | CCCCCCCC(=O)OO | PubChem[1] |
| InChIKey | CVXHBROPWMVEQO-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Predicted) | 2.9 | PubChem[1] |
| Polar Surface Area (Predicted) | 46.53 Ų | FooDB[2] |
| Hydrogen Bond Donor Count (Predicted) | 1 | FooDB[2] |
| Hydrogen Bond Acceptor Count (Predicted) | 2 | FooDB[2] |
| Rotatable Bond Count (Predicted) | 7 | FooDB[2] |
Table 2: Experimental vs. Predicted Physical Properties of this compound
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Physical State | Solid / Liquid | - | HMDB / EPA CDR[1] | - |
| Melting Point | 31-32 °C | Not Available | HMDB[1], CAS Common Chemistry[3] | - |
| Boiling Point | Not Available | Not Available | FooDB[2] | - |
| Density | Not Available | Not Available | FooDB[2] | - |
| Water Solubility | Not Available | 1.45 g/L | FooDB[2] | ALOGPS (FooDB)[2] |
| pKa | Not Available | 7.66 (Strongest Acidic) | FooDB[2] | ChemAxon (FooDB)[2] |
Key Experimental Protocols
Detailed experimental protocols are crucial for the standardization of research and development involving this compound. Below are methodologies for its synthesis and the determination of its concentration.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of octanoic acid with an oxidizing agent, most commonly hydrogen peroxide. The following protocol is a representative method based on principles outlined in the patent literature.
Materials:
-
Octanoic acid
-
Hydrogen peroxide (30-50% solution)
-
Acid catalyst (e.g., sulfuric acid, methanesulfonic acid)
-
Solubilizer (e.g., polyalkylene oxide)
-
Stabilizing agent (e.g., 1-hydroxyethylidene-1,1-diphosphonic acid - HEDP)
-
Reaction vessel with temperature control and stirring
-
Titration apparatus for concentration determination
Procedure:
-
To a temperature-controlled reaction vessel, add the octanoic acid and the solubilizer.
-
Begin stirring the mixture to ensure homogeneity.
-
Slowly add the acid catalyst to the mixture while maintaining a controlled temperature.
-
Carefully introduce the hydrogen peroxide solution to the reaction mixture. The addition should be dropwise or at a slow, controlled rate to manage the exothermic reaction.
-
Allow the reaction to proceed at a controlled temperature for a specified period (e.g., up to 24 hours), with continuous stirring.
-
Throughout the reaction, samples may be withdrawn to monitor the conversion of octanoic acid to this compound using the titration method described below.
-
Upon completion of the reaction, a stabilizing agent may be added to the solution to prevent the decomposition of the this compound.
Determination of this compound Concentration by Titration
A common and reliable method for determining the concentration of peroxy acids in solution is through a two-step redox titration. This procedure first quantifies the hydrogen peroxide content, followed by the quantification of the peroxy acid.
Materials:
-
Sample of this compound solution
-
Deionized water
-
Sulfuric acid (as a catalyst)
-
Ceric (IV) sulfate (B86663) solution (standardized)
-
Potassium iodide solution
-
Sodium thiosulfate (B1220275) solution (standardized)
-
Starch indicator solution
-
Burettes, flasks, and a magnetic stirrer
Procedure:
Part 1: Titration of Hydrogen Peroxide
-
A known volume or weight of the this compound solution is diluted with deionized water in an Erlenmeyer flask.
-
Sulfuric acid is added to acidify the solution.
-
The solution is titrated with a standardized solution of ceric (IV) sulfate. The hydrogen peroxide is oxidized by the ceric sulfate.
-
The endpoint is typically detected using a redox indicator, such as ferroin, which changes color upon the complete reaction of hydrogen peroxide.
Part 2: Titration of this compound
-
To the solution from Part 1, an excess of potassium iodide solution is added.
-
The this compound oxidizes the iodide ions to iodine, resulting in a characteristic brown color.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.
-
As the titration proceeds, the brown color of the iodine fades. When a pale yellow color is reached, a starch indicator is added, which forms a deep blue complex with the remaining iodine.
-
The titration is continued until the blue color disappears, indicating the endpoint.
-
The concentration of this compound is calculated based on the volume of sodium thiosulfate solution used.
Antimicrobial Mechanism of Action
Peroxycarboxylic acids, including this compound, exert their antimicrobial effects primarily through their strong oxidizing potential. While specific signaling pathways induced by this compound in various microorganisms are not extensively detailed in the current literature, the general mechanism of action is understood to involve the disruption of cellular structures and functions through oxidative damage.
The primary mode of antimicrobial action is attributed to the oxidation of cellular components[4]. As a potent oxidizing agent, this compound can indiscriminately attack a wide range of biomolecules. This includes the oxidation of sulfhydryl and sulfur bonds in proteins, leading to enzyme inactivation and disruption of cellular metabolism. Furthermore, it can peroxidize lipids in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents. This broad-spectrum oxidative damage ultimately results in cell death.
References
An In-depth Technical Guide to Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoctanoic acid, also known as percaprylic acid or octaneperoxoic acid, is a medium-chain peroxycarboxylic acid. As an effective oxidizing and reducing agent, it has garnered interest across various industrial and research applications, from its use in cleaning formulations to its potential as an antimicrobial agent.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of action.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C8H16O3.[2][3][4][5] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O3 | [2][3][4][5] |
| Molecular Weight | 160.21 g/mol | [2][3][4] |
| CAS Number | 33734-57-5 | [2] |
| Physical Description | Liquid or Solid | [2] |
| Melting Point | 31 - 32 °C | [2] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 7 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acid-catalyzed reaction of octanoic acid with an oxidizing agent, such as hydrogen peroxide. The following protocol is adapted from established methods for producing peroxycarboxylic acids.[2][3]
Materials:
-
Octanoic acid (1 to 10% by weight)
-
Vehicle (e.g., water, simple alkyl alcohols; 0.001 to 90% by weight)
-
Oxidizing agent (e.g., hydrogen peroxide; 2 to 30% by weight)
-
Inorganic acid or sulfonic acid catalyst (e.g., methanesulfonic acid, sulfuric acid; 15 to 35% by weight)
-
Solubilizer (e.g., polyalkylene oxide, nonionic surfactant; 1 to 80% by weight) to effectively solubilize this compound and octanoic acid.[2][3]
-
Stabilizing agent (e.g., phosphonate (B1237965) sequestrant)
Procedure:
-
In a suitable reaction vessel, combine the octanoic acid, vehicle, solubilizer, and stabilizing agent.
-
Slowly add the inorganic or sulfonic acid catalyst to the mixture while stirring.
-
Carefully add the oxidizing agent to the reaction mixture. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Allow the reaction to proceed for up to 24 hours to facilitate the conversion of octanoic acid to this compound. The goal is to achieve a conversion of 20% or more.[2][3]
-
The final product will be an equilibrium mixture of this compound, octanoic acid, hydrogen peroxide, water, and the catalyst.
Analytical Determination of this compound Concentration
The concentration of this compound in a solution, typically in the presence of hydrogen peroxide, can be determined using a two-step titration method. This protocol is adapted from standard methods for peracetic acid.
Materials:
-
Sample of this compound solution
-
Ceric sulfate (B86663) solution (0.1 N)
-
Potassium iodide
-
Sodium thiosulfate (B1220275) solution (0.1 N)
-
Starch indicator solution
-
Sulfuric acid
-
Ice bath
Procedure:
Step 1: Determination of Hydrogen Peroxide Content
-
Place a known volume of the this compound sample into an Erlenmeyer flask.
-
Cool the flask in an ice bath to minimize the decomposition of the peroxy acid.
-
Acidify the solution with sulfuric acid.
-
Titrate the solution with a standardized ceric sulfate solution until the endpoint is reached. This first titration quantifies the hydrogen peroxide content.
Step 2: Determination of this compound Content
-
To the same solution from Step 1, add potassium iodide. The this compound will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
Add a starch indicator solution as the endpoint is approached (the solution will turn dark blue).
-
Continue the titration until the blue color disappears. The volume of sodium thiosulfate used corresponds to the concentration of this compound.
Visualized Workflows and Pathways
Synthesis Workflow
The synthesis of this compound follows a straightforward reaction pathway. The diagram below illustrates the key steps and components involved in the process.
Caption: A workflow diagram for the synthesis of this compound.
Proposed Antimicrobial Mechanism of Action
Peroxycarboxylic acids, including this compound, are known for their antimicrobial properties. The primary mechanism of action is believed to be the disruption of the microbial cell membrane.
Caption: Proposed antimicrobial action of this compound on a microbial cell.
Applications
This compound is utilized in a variety of industrial and commercial applications:
-
Oxidizing and Reducing Agent: It serves as a general-purpose oxidizing and reducing agent in chemical manufacturing.[1]
-
Cleaning and Disinfecting: It is a component in the manufacturing of soaps, cleaning compounds, and other sanitizing products.[1] Its antimicrobial properties make it effective against a range of microorganisms.
-
Food Contact Surfaces: this compound is approved as a food contact substance, indicating its use in sanitizing food processing equipment and packaging.[2]
-
Surfactant and Emulsifier: It also functions as a surfactant and emulsifying agent.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Corrosive: It can cause severe skin burns and eye damage.[6]
-
Respiratory Irritant: Inhalation may cause respiratory irritation.[6]
-
Flammability: As a peroxide, heating may cause a fire.[6]
-
Corrosive to Metals: It may be corrosive to certain metals.[6]
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[6]
Storage: Store in a cool, well-ventilated area away from heat and incompatible materials. Keep containers tightly closed.
Conclusion
This compound is a versatile peroxycarboxylic acid with significant industrial applications. Its efficacy as an antimicrobial agent, coupled with its role as a surfactant and oxidizing agent, makes it a valuable compound in various formulations. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Showing Compound this compound (FDB010803) - FooDB [foodb.ca]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
Peroxyoctanoic Acid: A Technical Guide to Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxyoctanoic acid (POAA), a peroxycarboxylic acid derived from octanoic acid, is a powerful oxidizing agent with a growing number of industrial applications. Its potent antimicrobial and bleaching properties, coupled with a favorable environmental profile, position it as a viable alternative to traditional chemistries in various sectors. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its roles in disinfection, bleaching, and polymerization. The document summarizes key quantitative data, details experimental protocols for its synthesis and application, and provides visualizations of relevant workflows to support research and development efforts in this area.
Core Industrial Applications
This compound's primary industrial value stems from its strong oxidizing potential, which translates into effective antimicrobial and bleaching capabilities. It is often used in combination with other peroxy acids, such as peroxyacetic acid (PAA), to create synergistic formulations with enhanced efficacy.
Antimicrobial Agent: Disinfection and Sanitization
This compound is a highly effective biocide against a broad spectrum of microorganisms, including bacteria, yeasts, molds, and viruses. Its lipophilic nature allows it to effectively penetrate the cell membranes of microorganisms, leading to their rapid inactivation. This makes it a valuable disinfectant and sanitizer in various industries.
Key Applications:
-
Food and Beverage Industry: Used for the sanitation of food contact surfaces, processing equipment, and in the washing of fruits and vegetables to reduce microbial loads and enhance food safety.[1][2][3][4]
-
Healthcare Settings: Employed for the disinfection of medical instruments and surfaces to control the spread of healthcare-associated infections.
-
Industrial and Institutional Cleaning: Utilized in the formulation of broad-spectrum disinfectants for use in public facilities, transportation, and other high-traffic areas.
The effectiveness of this compound as an antimicrobial agent is dependent on factors such as concentration, contact time, temperature, and the target microorganism. The following tables summarize available quantitative data on its efficacy.
| Microorganism | Concentration of this compound Formulation (ppm) | Contact Time | Temperature (°C) | Log Reduction (CFU/g or CFU/apple) | Reference |
| Listeria monocytogenes (on fresh apples) | 80 | 30 seconds | Room Temperature | ~1.3 | [5][6] |
| Listeria monocytogenes (on fresh apples) | 80 | 2 minutes | Room Temperature | ~1.7 | [5][6] |
| Listeria monocytogenes (on fresh apples) | 80 | 30 seconds | 43-46 | 2.2 - 2.4 | [5][6] |
| Listeria monocytogenes (on fresh apples) | 80 | 2 minutes | 43-46 | 2.3 - 2.6 | [5][6] |
| Listeria monocytogenes (in buffered peptone water) | 0.25% (H₂O₂-PAA mixer) | 120 seconds | Not Specified | >7 | [7] |
| Listeria monocytogenes (in buffered peptone water) | 0.50% (H₂O₂-PAA mixer) | 90 seconds | Not Specified | >7 | [7] |
| Listeria monocytogenes (in buffered peptone water) | 0.84% (H₂O₂-PAA mixer) | 60 seconds | Not Specified | >7 | [7] |
| Escherichia coli O157:H7 (on baby spinach) | 6 mM (Octanoic Acid) | Not Specified | 5 | <1 | [8] |
| Escherichia coli O157:H7 (on grape tomatoes) | 3 mM (Octanoic Acid) | 2 minutes | 45 | >6 | [8] |
| Staphylococcus aureus (biofilm) | 3.13 mM (Octanoic Acid) | Not Specified | Not Specified | >50% inhibition | [9] |
Bleaching Agent
The strong oxidizing nature of this compound makes it an effective bleaching agent for various materials, particularly in the pulp and paper and textile industries. It offers a chlorine-free alternative for achieving high levels of brightness while minimizing the formation of harmful chlorinated byproducts.
Key Applications:
-
Pulp and Paper Industry: Used in totally chlorine-free (TCF) and elemental chlorine-free (ECF) bleaching sequences to delignify and brighten wood pulp.[10]
-
Textile Industry: Employed in the bleaching of cotton and other natural fibers to achieve a high degree of whiteness.[11][12][13]
The performance of this compound in pulp bleaching is typically measured by the increase in ISO brightness of the pulp.
| Pulp Type | Bleaching Sequence | This compound Dose ( kg/tonne of pulp) | Temperature (°C) | Time (min) | Initial Brightness (% ISO) | Final Brightness (% ISO) | Reference |
| Eucalyptus Kraft Pulp | D(Ep)D/Paa | 1 | 75 | 120 | 88.2 | 89.8 | [3] |
| Eucalyptus Kraft Pulp | DHT(Ep)D/Paa | 1 | 75 | 120 | 87.8 | 89.9 | [3] |
| Hardwood Kraft Pulp | D₀(EP)D₁Paa | 1 | 80 | 120 | 90.6 | 93.1 | |
| Softwood Kraft Pulp | OQP | Not specified | 70-90 | 120-240 | 45.4 | 70.6 |
Polymerization Initiator
Organic peroxides are widely used as initiators for free-radical polymerization. While less common than other peroxides, this compound has the potential to act as a source of free radicals for initiating the polymerization of various monomers. The decomposition of the peroxy bond generates reactive radicals that can initiate the polymer chain growth.
Note: Specific quantitative data for the use of this compound as a primary polymerization initiator is limited in publicly available literature. The information below is based on the general principles of peroxide-initiated polymerization.
Potential Applications:
-
Synthesis of Specialty Polymers: Could be used in the production of polymers where specific initiation characteristics are desired.
-
Redox Initiation Systems: May be employed as the oxidant component in a redox initiation system, allowing for polymerization at lower temperatures.
Experimental Protocols
Industrial Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of octanoic acid with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst and a solubilizer to ensure a homogenous reaction mixture.
Materials:
-
Octanoic Acid (1-10% by weight)
-
Oxidizing Agent (e.g., Hydrogen Peroxide, 2-30% by weight)
-
Vehicle (e.g., water, 0.001-90% by weight)
-
Acid Catalyst (e.g., Sulfuric Acid or Methanesulfonic Acid, 15-35% by weight)
-
Solubilizer (e.g., nonionic surfactant, 1-80% by weight)
-
Stabilizing Agent (optional)
Procedure:
-
Mixing: In a suitable reactor, combine the octanoic acid, vehicle, solubilizer, and acid catalyst.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the mixture while maintaining controlled temperature and agitation.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., up to 24 hours) to achieve the desired conversion of octanoic acid to this compound. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and prevent decomposition of the peroxy acid.
-
Monitoring: Monitor the concentration of this compound throughout the reaction using appropriate analytical techniques (e.g., titration).
-
Stabilization: If required, add a stabilizing agent to the final product to improve its shelf life.
Protocol for Food Contact Surface Disinfection
This protocol outlines a general procedure for the use of a this compound-based sanitizer for disinfecting food contact surfaces. Always refer to the specific product label and manufacturer's instructions for use.
Materials:
-
EPA-registered this compound-based sanitizer
-
Clean cloths or spray bottle
-
Personal Protective Equipment (PPE) as required by the product label (e.g., gloves, safety glasses)
-
Test strips to verify sanitizer concentration
Procedure:
-
Pre-cleaning: Remove gross food particles and soil from the surface by scraping, wiping, or pre-flushing.
-
Washing: Wash the surface with a suitable detergent solution.
-
Rinsing: Rinse the surface thoroughly with potable water to remove all detergent residues.
-
Sanitizer Preparation: Prepare the sanitizer solution according to the manufacturer's instructions to the desired concentration (e.g., 150-400 ppm). Use test strips to verify the concentration.
-
Sanitizer Application: Apply the sanitizer solution to the surface using a clean cloth, sponge, or spray, ensuring the entire surface is thoroughly wetted.
-
Contact Time: Allow the sanitizer to remain in contact with the surface for the time specified on the product label to ensure effective disinfection.
-
Air Dry: Allow the surface to air dry. A potable water rinse is generally not required for no-rinse formulations at the correct dilution.
Conclusion
This compound is a versatile and effective chemical with significant potential in various industrial applications. Its strong antimicrobial and bleaching properties, combined with a favorable environmental profile, make it an attractive alternative to conventional chemicals. This guide has provided a comprehensive overview of its primary uses, supported by quantitative data and detailed protocols. Further research and development in the areas of formulation optimization and application methodologies will likely expand its industrial utility in the future. The limited data on its application in polymerization suggests an area ripe for further investigation by researchers and scientists.
References
- 1. coproducesafety.org [coproducesafety.org]
- 2. ams.usda.gov [ams.usda.gov]
- 3. ncceh.ca [ncceh.ca]
- 4. d10-afcosupport-production-static.s3.amazonaws.com [d10-afcosupport-production-static.s3.amazonaws.com]
- 5. icheme.org [icheme.org]
- 6. sdc.org.uk [sdc.org.uk]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. Performance of Low-Temperature Bleaching Techniques for Cotton Fabrics Using Hydrogen Peroxide Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Cotton Bleaching Methods on the Parameters of Generated Textile Industrial Wastewater | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Perfluorooctanoic Acid (PFOA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predominant analytical methods for the detection and quantification of perfluorooctanoic acid (PFOA), a compound of significant environmental and health concern. The protocols detailed below are designed to guide researchers in various fields, including environmental science, toxicology, and pharmaceutical development, in the accurate measurement of PFOA in diverse matrices.
Introduction to PFOA and Analytical Challenges
Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl substance (PFAS) known for its exceptional stability and widespread use in industrial and consumer products.[1][2] Its persistence in the environment, bioaccumulative potential, and association with adverse health effects have led to increasing regulatory scrutiny and a demand for sensitive and reliable analytical methods.[2][3][4] In the pharmaceutical industry, PFAS compounds, including PFOA, may be present as processing aids, in manufacturing equipment, or as impurities, necessitating rigorous analytical monitoring to ensure product safety and regulatory compliance.[5][6][7]
The primary analytical challenge in PFOA detection lies in achieving low detection limits in complex matrices such as environmental samples (water, soil) and biological fluids (plasma, hair).[8][9][10] The ubiquity of PFAS in laboratory environments also presents a significant risk of contamination, requiring stringent sample handling and preparation protocols.[11][12]
Dominant Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most commonly employed technique for the determination of PFOA.[1][8] This method offers high sensitivity, selectivity, and the ability to quantify trace levels of PFOA in various samples.[1][13] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized LC-MS/MS methods for PFOA analysis in drinking water and other environmental matrices.[14][15][16]
General Workflow for PFOA Analysis
The analytical workflow for PFOA detection typically involves sample collection, preparation (including extraction and cleanup), and instrumental analysis by LC-MS/MS.
Key Experimental Protocols
Detailed protocols for the analysis of PFOA are outlined in various regulatory methods and scientific literature. The following sections provide a synthesized protocol based on widely accepted practices, such as those described in EPA Methods 537.1 and 1633.[15][17]
Protocol 1: PFOA Analysis in Drinking Water (Based on EPA Method 537.1)
This protocol is designed for the determination of PFOA in drinking water using solid-phase extraction (SPE) and LC-MS/MS.
1. Sample Collection and Preservation:
-
Collect samples in polypropylene (B1209903) bottles.[12] High-density polyethylene (B3416737) (HDPE) containers are also acceptable if verified to be PFAS-free.[15]
-
Preserve samples with Trizma® preservative to inhibit microbial degradation.[15]
-
Store samples at or below 6°C until extraction, but do not freeze.[11]
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by reagent water.[11][18]
-
Sample Loading: Load a specific volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with a mild solvent (e.g., water or a water/methanol mixture) to remove potential interferences.[11]
-
Elution: Elute the trapped PFOA from the cartridge using a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide).[11]
3. Extract Concentration:
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, typically methanol or a methanol/water mixture.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of ammonium acetate (B1210297) in water and methanol or acetonitrile.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
PFOA Transitions: The primary transition for PFOA is typically m/z 413 -> 369.[19] A secondary, confirmatory transition is also monitored.
-
References
- 1. Method of Detecting Perfluorooctanoic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 2. skpharmteco.com [skpharmteco.com]
- 3. epa.gov [epa.gov]
- 4. Implications of PFAS definitions using fluorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding PFAS in Pharmaceutical Manufacturing - AnalyteGuru [thermofisher.com]
- 6. PFAS in Pharmaceuticals: An Evolving Regulatory Landscape | Separation Science [sepscience.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. blog.organomation.com [blog.organomation.com]
- 12. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water | MDPI [mdpi.com]
- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 16. epa.gov [epa.gov]
- 17. mn-net.com [mn-net.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Peroxyoctanoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoctanoic acid (POOA) is a peroxycarboxylic acid with significant antimicrobial properties, making it a valuable compound in various applications, including as a sanitizer in the food and medical industries. Accurate quantification of POOA in solution is crucial for ensuring its efficacy, stability, and safety. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.
Overview of Analytical Methods
Several analytical methods can be employed for the quantification of this compound in solution. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods covered in this document are:
-
Redox Titration: A classic and robust method for determining the total peroxide content.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of individual peroxy acids.
-
UV-Vis Spectrophotometry: A simpler and more rapid method suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often requiring derivatization.
Data Presentation: Comparison of Quantification Methods
The following table summarizes the performance characteristics of the described analytical methods for the quantification of peroxy acids. Note: Some data is based on the analysis of peroxyacetic acid (PAA), a structurally similar compound, due to the limited availability of specific data for this compound.
| Method | Analyte | Typical Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Redox Titration | Total Peroxides | > 1%[1] | - | - | Simple, inexpensive, robust | Not specific for POOA, lower sensitivity |
| HPLC-UV | Peroxyacetic Acid | ppb to ppm | 46 ppb (for gas phase PAA)[2] | - | High selectivity and sensitivity | Requires specialized equipment and expertise |
| UV-Vis Spectrophotometry | Peroxyacetic Acid | 0-70 µM[3] | 0.18 µM[3] | 3.97 x 10⁻⁵ mol/L (for PAA)[4] | Rapid, simple, cost-effective | Lower selectivity, potential for interference |
| GC-MS | Fatty Acids | µg/mL | 0.42-0.50 µg/mL (for fluoroacetic acid)[5] | - | High sensitivity and specificity | Requires derivatization, complex sample preparation |
Experimental Protocols
Redox Titration Method
This protocol describes a two-step titration to determine the concentration of hydrogen peroxide and total peroxy acids (including this compound) in a solution.[6][7][8][9][10]
Materials:
-
Ceric (IV) sulfate (B86663) solution (0.1 N)
-
Sodium thiosulfate (B1220275) solution (0.1 N)
-
Potassium iodide solution (10% w/v)
-
Sulfuric acid (10% v/v)
-
Ferroin (B110374) indicator
-
Starch indicator solution
-
Ice bath
-
Burettes, flasks, and other standard laboratory glassware
Procedure:
Part A: Determination of Hydrogen Peroxide
-
Pipette a known volume of the sample into an Erlenmeyer flask.
-
Add approximately 50 mL of deionized water and 10 mL of 10% sulfuric acid.
-
Cool the flask in an ice bath to below 10°C.
-
Add 2-3 drops of ferroin indicator.
-
Titrate with 0.1 N ceric (IV) sulfate solution until the color changes from orange to blue.
-
Record the volume of ceric sulfate solution used (V1).
Part B: Determination of this compound
-
To the solution from Part A, add 10 mL of 10% potassium iodide solution. The solution will turn a dark brown color.
-
Titrate immediately with 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears.
-
Record the total volume of sodium thiosulfate solution used (V2).
Calculations:
-
Hydrogen Peroxide (%) = (V1 × Normality of Ce(SO₄)₂ × 1.701) / (Sample weight in g)
-
This compound (%) = (V2 × Normality of Na₂S₂O₃ × 8.01) / (Sample weight in g)
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a method for the separation and quantification of this compound using reversed-phase HPLC with UV detection.[11][12][13] A derivatization step is often employed to enhance sensitivity and selectivity.[2][12][13]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Phosphoric acid in water
-
This compound standard
-
Derivatizing agent (e.g., methyl p-tolyl sulfide)
-
Sample vials and filters
Procedure:
Sample Preparation (with Derivatization):
-
To 1 mL of the sample or standard, add an excess of the derivatizing agent (e.g., methyl p-tolyl sulfide).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature. The this compound will oxidize the sulfide (B99878) to a sulfoxide (B87167), which can be readily detected by UV.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Phosphoric acid in water (B). A typical gradient might be:
-
0-5 min: 30% A
-
5-15 min: Ramp to 90% A
-
15-20 min: Hold at 90% A
-
20-25 min: Return to 30% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (for the sulfoxide derivative)
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations and derivatize them.
-
Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized sample and determine the concentration of the this compound derivative from the calibration curve.
UV-Vis Spectrophotometry Method
This colorimetric method is based on the oxidation of an indicator by this compound, leading to a measurable color change.[14][15]
Materials:
-
UV-Vis spectrophotometer
-
Potassium iodide (KI) solution
-
Ammonium (B1175870) molybdate (B1676688) solution (catalyst)
-
Phosphate (B84403) buffer (pH 7.0)
-
This compound standard
-
Cuvettes
Procedure:
-
Prepare a reagent solution by mixing the phosphate buffer, potassium iodide solution, and ammonium molybdate solution.
-
Pipette a known volume of the sample or standard into a cuvette.
-
Add the reagent solution to the cuvette and mix well.
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) for the color to develop. Peroxy acids will oxidize iodide to iodine (I₂), which then forms the triiodide ion (I₃⁻) in the presence of excess iodide.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the triiodide ion (approximately 352 nm).
-
Prepare a blank using deionized water instead of the sample.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Follow the procedure above to measure the absorbance of each standard.
-
Generate a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general guideline for the analysis of this compound by GC-MS, which typically requires derivatization to a more volatile form.[16][17]
Materials:
-
GC-MS system
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound standard
-
Solvent (e.g., hexane)
-
GC vials
Procedure:
Sample Preparation and Derivatization:
-
Extract the this compound from the aqueous solution into an organic solvent like hexane.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA) to the dried residue.
-
Heat the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp at 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
Quantification:
-
Prepare a series of derivatized standards of this compound.
-
Inject the standards to create a calibration curve based on the peak area of a characteristic ion.
-
Inject the derivatized sample and quantify using the calibration curve.
Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of octanoic acid with hydrogen peroxide.[18][19]
Caption: Synthesis of this compound.
Antimicrobial Mechanism of this compound
The primary antimicrobial action of this compound is through oxidation. It disrupts the cell membrane and denatures essential proteins and enzymes within the microbial cell.
Caption: Antimicrobial Action of POOA.
Experimental Workflow for HPLC Quantification
This diagram illustrates the key steps involved in the quantification of this compound using HPLC.
Caption: HPLC Quantification Workflow.
References
- 1. Determination of gas phase peroxyacetic acid using pre-column derivatization with organic sulfide reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. scispace.com [scispace.com]
- 5. FAO Knowledge Repository [openknowledge.fao.org]
- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 7. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 8. [Determination of peracetic acid and hydrogen peroxide in a preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiranuma.com [hiranuma.com]
- 10. separationmethods.com [separationmethods.com]
- 11. Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of peracetic acid (PAA) in the H2O2 + acetic acid reaction by the wavelength shift analysis in near-UV/visible absorption region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. data.epo.org [data.epo.org]
- 18. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Peroxyoctanoic Acid as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoctanoic acid (C₈H₁₆O₃), also known as percaprylic acid, is an organic peroxy acid. Peroxy acids are a class of compounds that are widely used as oxidizing agents in organic synthesis due to their ability to deliver an oxygen atom to a variety of functional groups. While reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are more commonly cited in the literature, this compound represents a lipophilic alternative that can be advantageous in certain solvent systems. This document provides an overview of the potential applications of this compound in key oxidation reactions, along with generalized experimental protocols.
It is important to note that while the general reactivity of peroxy acids is well-established, specific and detailed experimental data for this compound in many synthetic applications are not widely reported in peer-reviewed literature. The protocols provided herein are based on the established reactivity of similar peroxy acids and should be considered as starting points for reaction optimization.
Key Applications in Organic Synthesis
This compound can theoretically be employed in a range of oxidation reactions analogous to other peroxy acids. The primary applications include:
-
Epoxidation of Alkenes: The conversion of a carbon-carbon double bond to an epoxide (oxirane). This is a fundamental transformation in organic synthesis, as epoxides are versatile intermediates that can be opened to form a variety of difunctionalized compounds.[1]
-
Baeyer-Villiger Oxidation: The oxidation of ketones to esters, or cyclic ketones to lactones.[2][3] This reaction is highly valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.
-
Oxidation of Heteroatoms: The oxidation of sulfides (thioethers) to sulfoxides and subsequently to sulfones. This is a crucial reaction in the synthesis of various sulfur-containing compounds with diverse biological activities.[4]
General Reactivity and Considerations
The reactivity of peroxy acids is influenced by the electron-withdrawing nature of the substituent attached to the carbonyl group.[5] For aliphatic peroxy acids like this compound, the reactivity is generally lower than that of aromatic or electron-deficient peroxy acids such as m-CPBA or trifluoroperacetic acid.[6][7] This can sometimes be an advantage, leading to higher selectivity for more reactive substrates.
The choice of solvent is critical. Non-polar, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or benzene (B151609) are commonly used to prevent the decomposition of the peroxy acid and unwanted side reactions.
Data Presentation: Comparative Reactivity of Peroxy Acids
While specific quantitative data for this compound is scarce, the following table provides a general reactivity trend for commonly used peroxy acids in Baeyer-Villiger oxidations, which can serve as a proxy for their general oxidizing power.
| Peroxy Acid | Relative Reactivity |
| Trifluoroperacetic acid (TFPAA) | Very High |
| meta-Chloroperoxybenzoic acid (m-CPBA) | High |
| Peracetic acid | Moderate |
| This compound (Expected) | Moderate to Low |
| Hydrogen Peroxide (uncatalyzed) | Very Low |
This table is a qualitative representation based on known reactivity trends.[2][6][7]
Experimental Protocols (Generalized)
Safety Precaution: Organic peroxy acids are potentially explosive, especially in high concentrations. They are also strong oxidizing agents and can be corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted in a well-ventilated fume hood.
In-situ Generation of this compound
This compound is not as commonly available as other peroxy acids and may need to be prepared in situ or ex situ prior to use. A general method involves the acid-catalyzed reaction of octanoic acid with hydrogen peroxide.[1]
Protocol 3.1.1: Synthesis of a this compound Solution
-
In a round-bottom flask equipped with a magnetic stirrer, combine octanoic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a slight excess of concentrated hydrogen peroxide (e.g., 50-70%, 1.1-1.5 eq). Caution: Highly corrosive and oxidizing.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid (e.g., 0.01-0.05 eq).
-
Allow the reaction to stir at 0-25 °C for several hours to overnight, monitoring the formation of the peroxy acid by titration (e.g., iodometric titration).
-
The resulting solution containing this compound can be used directly in the subsequent oxidation step.
Logical Workflow for In-situ Generation and Use
Caption: Workflow for the in-situ preparation and use of this compound.
Epoxidation of an Alkene
This protocol describes a general procedure for the epoxidation of a generic alkene using a pre-formed or in-situ generated solution of this compound.
Protocol 3.2.1: General Alkene Epoxidation
-
Dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), until the peroxide test (e.g., with potassium iodide-starch paper) is negative.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the octanoic acid byproduct, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Epoxidation Reaction Pathway
Caption: General pathway for the epoxidation of an alkene with this compound.
Baeyer-Villiger Oxidation of a Ketone
This protocol provides a general method for the oxidation of a ketone to an ester. The migratory aptitude of the groups attached to the carbonyl will determine the regioselectivity of the reaction.
Protocol 3.3.1: General Baeyer-Villiger Oxidation
-
Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).
-
For less reactive ketones, a buffer such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate (B84403) may be added to maintain a neutral to slightly basic pH.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1-1.5 eq) in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C to room temperature, or gently heat if necessary, while monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester or lactone by column chromatography or distillation.
Baeyer-Villiger Oxidation Mechanism
Caption: Key steps in the Baeyer-Villiger oxidation mechanism.
Oxidation of a Sulfide (B99878) to a Sulfoxide (B87167)
This protocol outlines a general procedure for the selective oxidation of a sulfide to a sulfoxide. Over-oxidation to the sulfone can occur, so careful control of stoichiometry and reaction conditions is important.
Protocol 3.4.1: General Sulfide Oxidation
-
Dissolve the sulfide (1.0 eq) in a suitable solvent, such as methanol (B129727) or dichloromethane.
-
Cool the solution to a low temperature, typically between -20 °C and 0 °C, to enhance selectivity.
-
Add a solution of this compound (1.0-1.1 eq for the sulfoxide) dropwise.
-
Monitor the reaction closely by TLC. The sulfoxide is generally more polar than the starting sulfide.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the sulfoxide by flash chromatography or recrystallization.
Sulfide Oxidation Pathway
Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone.
Conclusion
This compound, as a member of the peroxy acid family, is a potentially useful oxidizing agent in organic synthesis. Its lipophilic nature may offer advantages in specific applications where solubility in non-polar media is crucial. The provided generalized protocols for epoxidation, Baeyer-Villiger oxidation, and sulfide oxidation serve as a foundation for the development of specific synthetic methodologies. Researchers and drug development professionals are encouraged to use these notes as a guide and to perform careful optimization of reaction conditions for their specific substrates. Further investigation into the specific reactivity and selectivity of this compound would be a valuable contribution to the field of synthetic organic chemistry.
References
- 1. Peroxy acid - Wikipedia [en.wikipedia.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for In-Situ Generation of Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoctanoic acid (POOA) is a potent antimicrobial agent with applications in disinfection, sanitization, and as a reagent in organic synthesis. Its in-situ generation, the process of preparing the active compound in the reaction medium where it will be used, offers significant advantages by avoiding the storage and handling of potentially unstable concentrated peroxy acid solutions. This document provides a detailed protocol for the laboratory-scale in-situ generation of this compound from octanoic acid and hydrogen peroxide, catalyzed by a strong acid.
The reaction is based on the equilibrium between a carboxylic acid and hydrogen peroxide, which is shifted towards the formation of the peroxycarboxylic acid in the presence of an acid catalyst.[1] Due to the low solubility of octanoic acid in aqueous solutions, a solubilizing agent is often employed to facilitate the reaction.[2]
Chemical Reaction Pathway
The fundamental chemical reaction for the formation of this compound is an equilibrium reaction between octanoic acid and hydrogen peroxide:
CH₃(CH₂)₆COOH + H₂O₂ ⇌ CH₃(CH₂)₆COOOH + H₂O
This equilibrium is typically catalyzed by a strong acid, such as sulfuric acid or a sulfonic acid.[2][3]
Caption: Acid-catalyzed equilibrium reaction for the formation of this compound.
Experimental Protocol: In-Situ Generation of this compound
This protocol describes a general method for the in-situ generation of this compound. Researchers should adapt the specific concentrations and conditions based on their experimental needs and safety assessments.
Materials and Reagents:
-
Octanoic Acid (C₈H₁₆O₂, analytical grade)
-
Hydrogen Peroxide (H₂O₂, 30-50% w/w aqueous solution)
-
Sulfuric Acid (H₂SO₄, 95-98%) or Methanesulfonic Acid (CH₃SO₃H)
-
Solubilizer (e.g., non-ionic surfactant like a polyalkylene oxide, or a co-solvent like a short-chain alcohol)
-
Stabilizing Agent (optional, e.g., 1-hydroxyethylidene-1,1-diphosphonic acid - HEDP)
-
Deionized Water
-
Ice Bath
-
Stir plate and magnetic stir bar
-
Glass reaction vessel (e.g., beaker or flask)
-
Pipettes and graduated cylinders
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean glass reaction vessel, combine the deionized water and the solubilizer.
-
Begin stirring the solution with a magnetic stir bar.
-
Slowly add the octanoic acid to the stirring solution. Ensure it is well-dispersed or dissolved.
-
-
Addition of Hydrogen Peroxide:
-
While continuing to stir, slowly add the hydrogen peroxide solution to the mixture.
-
-
Acid Catalysis and Temperature Control:
-
Place the reaction vessel in an ice bath to maintain a low temperature, ideally between 0-25 °C, to ensure the stability of the formed peroxy acid.[3]
-
CAUTION: Slowly and carefully add the strong acid catalyst (e.g., sulfuric acid) dropwise to the reaction mixture. This step is highly exothermic. Monitor the temperature closely and control the addition rate to prevent a rapid temperature increase.
-
-
Reaction and Equilibration:
-
Allow the reaction to proceed with continuous stirring at the controlled temperature. The reaction time to reach equilibrium can vary from a few hours to over 24 hours, depending on the concentrations of reactants and catalyst, and the temperature.[2] A typical target is to achieve a significant conversion of octanoic acid to this compound within 24 hours.[2]
-
If using a stabilizing agent, it can be added towards the end of the reaction period.
-
-
Quantitative Analysis (Optional but Recommended):
-
The concentration of the generated this compound and the remaining hydrogen peroxide can be determined using a titration method.[4]
-
First, titrate the hydrogen peroxide with a standard solution of ceric sulfate.
-
After reaching the endpoint, add an excess of potassium iodide, which reacts with the this compound to liberate iodine.
-
Titrate the liberated iodine with a standard solution of sodium thiosulfate (B1220275) to determine the this compound concentration.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in-situ generation of this compound.
Quantitative Data Summary
The yield and rate of this compound formation are dependent on several factors, including the concentrations of reactants and catalyst, temperature, and reaction time. The following table summarizes typical reactant concentrations and expected outcomes based on available literature.
| Parameter | Range | Notes | Reference |
| Octanoic Acid | 1 - 10 wt% | The substrate for the reaction. | [2] |
| Hydrogen Peroxide | 2 - 30 wt% | The oxidizing agent. | [2] |
| Acid Catalyst | 1 - 20 wt% | (e.g., Sulfuric Acid, Methanesulfonic Acid) | [2][3] |
| Reaction Temperature | 0 - 25 °C | Lower temperatures favor the stability of the peroxy acid. | [3] |
| Reaction Time | ~24 hours | Time to achieve significant conversion. | [2] |
| Conversion Rate | >20% | Percentage of octanoic acid converted to this compound. | [2] |
Illustrative Example of Conversion Rates over Time:
| Reaction Time (hours) | Approximate Conversion of Octanoic Acid (%) |
| 1 | 5 - 10 |
| 6 | 10 - 15 |
| 12 | 15 - 25 |
| 24 | >20 - 40+ |
Note: The data in the second table is illustrative and intended to provide a general trend. Actual conversion rates will vary based on the specific experimental conditions.
Safety Precautions
-
Corrosive and Oxidizing Agents: Handle concentrated hydrogen peroxide and strong acids with extreme care in a well-ventilated fume hood. They can cause severe burns.
-
Exothermic Reaction: The addition of the acid catalyst is highly exothermic. Proper cooling and slow addition are crucial to prevent uncontrolled temperature increases, which could lead to the decomposition of the peroxy acid and a potential runaway reaction.
-
Organic Peroxides: this compound is an organic peroxide and should be handled with care. Avoid contact with incompatible materials (e.g., strong reducing agents, metals) that could cause decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Conclusion
The in-situ generation of this compound provides a practical and safer alternative to using pre-formed solutions. By carefully controlling the reaction conditions, particularly temperature and the rate of catalyst addition, researchers can effectively produce this versatile compound for a variety of applications. The provided protocol and data serve as a valuable starting point for the development of specific experimental procedures tailored to individual research needs. It is imperative to adhere to strict safety protocols when working with the strong acids and oxidizing agents involved in this synthesis.
References
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peroxyoctanoic acid utilizing lipase (B570770) as a biocatalyst. This chemoenzymatic method offers a milder and more selective alternative to traditional chemical synthesis routes, which often rely on harsh conditions and strong mineral acids. The in situ generation of this compound is particularly valuable for subsequent oxidation reactions, such as the epoxidation of olefins.
Introduction
This compound is a peroxycarboxylic acid with applications as an oxidizing agent, disinfectant, and bleaching agent.[1] Its enzymatic synthesis from octanoic acid and hydrogen peroxide, catalyzed by lipases, is a key green chemistry approach. Lipases, such as the widely used Candida antarctica lipase B (CalB), can efficiently catalyze the perhydrolysis of carboxylic acids in organic solvents to produce peroxy acids.[2][3] This method avoids the hazards associated with strong acid catalysts and allows for the generation of the peroxy acid directly in the reaction mixture for immediate use, minimizing decomposition and safety concerns.[4][5]
Reaction Principle
The core of this method is the lipase-catalyzed reaction between a carboxylic acid (octanoic acid) and an oxidizing agent (hydrogen peroxide). The lipase facilitates the formation of an acyl-enzyme intermediate, which then reacts with hydrogen peroxide in a perhydrolysis reaction to yield this compound and water.[6][7] This reaction is reversible, and the in situ consumption of the this compound in a subsequent reaction (e.g., epoxidation) can help to drive the equilibrium towards product formation.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of peroxy acids, highlighting the key parameters influencing reaction efficiency.
Table 1: Performance of Different Lipases in Peroxy Acid Synthesis
| Lipase Source | Support/Form | Substrate(s) | Solvent | Temp. (°C) | Yield/Conversion | Reference |
| Candida antarctica lipase B (Novozym 435) | Immobilized on acrylic resin | Octanoic acid, Hydrogen peroxide | Toluene | RT | 98% yield of peroctanoic acid | [4] |
| Pseudomonas aeruginosa | Immobilized | Octanoic acid, Hydrogen peroxide | - | RT | ~78% conversion of α-pinene (via in situ this compound) | [8] |
| Candida antarctica lipase B (CalB) | Immobilized | Phenylacetic acid, Hydrogen peroxide | Chloroform | 35 | 75-99% yield of various epoxides (via in situ peroxy phenylacetic acid) | [3] |
| Candida antarctica lipase B (CalB) | Immobilized | Octanoic acid, Hydrogen peroxide | Single organic phase (solvent-free) | Not specified | Up to 96% yield of this compound | [4] |
Table 2: Influence of Reaction Conditions on this compound Synthesis Catalyzed by Candida antarctica Lipase B (CalB)
| Parameter | Condition | Outcome | Reference |
| Hydrogen Peroxide Concentration | 0.6 M | Low yield (7-9%) | [4] |
| 17.5 M | High initial reaction rate, but enzyme deactivation (7.3% residual activity after 27h) | [4] | |
| Process Type | Fed-batch | Up to 96% yield, but rapid enzyme deactivation | [4] |
| Continuous Stirred Tank Reactor (CSTR) | Stable production for 55h, 3x higher space-time yield than fed-batch | [4] | |
| Enzyme Concentration | Increasing enzyme mass | Linear increase in initial reaction rate | [4] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of this compound in a Two-Phase System for in situ Epoxidation
This protocol is adapted from methodologies where this compound is generated in situ for the epoxidation of an alkene, such as α-pinene.[8]
Materials:
-
Immobilized lipase from Pseudomonas aeruginosa
-
Octanoic acid
-
Hydrogen peroxide (30% w/v solution)
-
Alkene substrate (e.g., α-pinene)
-
Organic solvent (e.g., n-hexane)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Ice bath
Procedure:
-
To a reaction vessel, add the alkene substrate and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Place the reaction vessel on a magnetic stirrer and begin stirring.
-
In a separate container, prepare a solution of octanoic acid and hydrogen peroxide. A typical molar ratio would be 1:1.2 of octanoic acid to hydrogen peroxide.
-
Slowly add the octanoic acid/hydrogen peroxide solution to the reaction vessel containing the lipase and alkene. The addition should be done dropwise over a period of several hours to maintain a low concentration of hydrogen peroxide and minimize enzyme deactivation.[4] An ice bath can be used to control the reaction temperature, especially during the initial exothermic phase.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as Gas Chromatography (GC) for the disappearance of the alkene and formation of the epoxide, or by titration to determine the concentration of this compound.
Protocol 2: Synthesis of this compound in a Single Organic Phase (Fed-Batch System)
This protocol is based on a solvent-free approach, which is advantageous for creating a more environmentally friendly process.[4]
Materials:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Octanoic acid
-
Concentrated hydrogen peroxide (e.g., 50% w/v)
-
Syringe pump
-
Jacketed glass reactor with overhead stirring
-
Thermostat for temperature control
Procedure:
-
Add octanoic acid and the immobilized lipase to the jacketed glass reactor.
-
Set the desired reaction temperature using the thermostat and begin stirring.
-
Using a syringe pump, feed the concentrated hydrogen peroxide solution into the reactor at a slow, constant rate. The slow addition is crucial to prevent high local concentrations of hydrogen peroxide, which can deactivate the enzyme.[4]
-
Continue the reaction for a predetermined time (e.g., 24 hours), or until the desired conversion is reached.
-
Monitor the concentration of this compound and hydrogen peroxide throughout the reaction using High-Performance Liquid Chromatography (HPLC).[4]
Analytical Methods
Accurate quantification of the synthesized this compound is essential.
-
Titration: A common method involves iodometric titration. The peroxy acid oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate. This method, however, can have interference from unreacted hydrogen peroxide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific method for the quantification of this compound and can also be used to measure the concentration of hydrogen peroxide and the remaining octanoic acid.[4]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the lipase-catalyzed synthesis of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring chemoenzymatic oxidation via in situ peracids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doria.fi [doria.fi]
- 6. organic chemistry - Enzymatic mechanism of Lipase - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Peroxyoctanoic Acid in Antimicrobial Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoctanoic acid (POOA), a peroxycarboxylic acid derived from octanoic acid, is a potent antimicrobial agent with broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and spores. Its efficacy, favorable environmental profile, and synergistic potential when combined with other biocides make it a compelling component in the development of advanced antimicrobial formulations. These application notes provide a comprehensive overview of the use of this compound in antimicrobial applications, including its mechanism of action, formulation strategies, and detailed protocols for efficacy testing.
Applications of this compound in Antimicrobial Formulations
This compound is utilized in various antimicrobial applications, primarily in the food and beverage industry, healthcare, and water treatment. It is often used in combination with other peroxyacids, such as peroxyacetic acid (PAA), to enhance antimicrobial efficacy.
Key Application Areas:
-
Food and Beverage Industry: Used as a sanitizer for food contact surfaces, processing equipment, and in the washing of fruits, vegetables, and meat to reduce microbial contamination.[1][2] Mixtures of peroxyacetic acid and this compound have shown greater antifungal efficacy in fresh-cut vegetable process waters compared to peroxyacetic acid alone.[1]
-
Healthcare: Employed for the disinfection of medical instruments and surfaces.
-
Water Treatment: Utilized to disinfect process water and control biofilm formation in industrial systems.
-
Synergistic Formulations: this compound exhibits a synergistic antimicrobial effect when combined with other peroxyacids, such as peroxyglutaric acid and peroxyacetic acid. This allows for the use of lower concentrations of the active ingredients while achieving a potent biocidal effect.
Mechanism of Antimicrobial Action
The primary mode of antimicrobial action of this compound is through oxidation . It disrupts the cellular integrity of microorganisms by oxidizing the outer cell membrane.[2] This leads to increased membrane permeability and ultimately cell lysis and death. The strong oxidizing potential of the peroxy group (-OOH) is responsible for this biocidal activity.
The mechanism involves the generation of reactive oxygen species (ROS) that can damage essential cellular components, including lipids, proteins, and nucleic acids. Lipid peroxidation, in particular, disrupts the structure and function of the cell membrane.
Signaling Pathway of Oxidative Damage
While not a classical signaling pathway involving receptor-ligand interactions, the process of oxidative damage by this compound can be visualized as a cascade of chemical reactions.
Caption: Oxidative damage mechanism of this compound on bacterial cells.
Quantitative Data on Antimicrobial Efficacy
The antimicrobial efficacy of this compound, often in combination with peroxyacetic acid, has been demonstrated against a variety of microorganisms. The following tables summarize available quantitative data.
Table 1: Log Reduction of Microorganisms by Peroxyacetic Acid/Peroxyoctanoic Acid Mixtures
| Microorganism | Surface/Medium | Concentration (ppm) | Contact Time | Log Reduction | Reference |
| Yeast and Molds | Potato Processing Water | Not Specified | Not Specified | Lower counts observed | [1] |
| E. coli O157:H7, L. monocytogenes | Apple, Lettuce, Strawberries, Cantaloupe | 80 (PAA) | 75 seconds | 4.4 | [1] |
| Lactic Acid Bacteria and Yeast | Fresh-cut Carrots | 80 (PAA) | Not Specified | 1.1 | [1] |
| Natural Microbiota | Cabbage | 80 (PAA) | Not Specified | 1.7 | [1] |
| Mold, Yeast, Coliforms | Celery, Cabbage, Potatoes | 80 (PAA) | 5 minutes | 0.69 - 1.69 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Peracetic Acid (PAA) against various bacteria (as a reference)
| Bacterial Strain | MIC (ppm) | Reference |
| Cronobacter sakazakii ATCC 29544 | 1200 | |
| Yersinia enterocolitica ATCC 9610 | 1275 | |
| Salmonella enterica | 70 - 80 | |
| Listeria monocytogenes | 100 - 110 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial efficacy of this compound formulations.
Preparation of this compound Formulations
Stable this compound formulations can be prepared by reacting octanoic acid with an oxidizing agent, such as hydrogen peroxide, in the presence of a stabilizer and a solubilizer.[3]
Materials:
-
Octanoic acid
-
Hydrogen peroxide (e.g., 35% solution)
-
Stabilizer (e.g., 1-hydroxyethylidene-1,1-diphosphonic acid - HEDP)
-
Solubilizer (e.g., a nonionic surfactant)
-
Deionized water
Protocol:
-
In a suitable reaction vessel, combine the desired amount of deionized water and the solubilizer.
-
Slowly add the octanoic acid to the mixture while stirring.
-
Add the stabilizer (HEDP) to the solution.
-
Carefully add the hydrogen peroxide to the mixture. The reaction is exothermic, and the temperature should be controlled.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature to allow for the formation of this compound.
-
The final concentration of this compound can be determined by titration.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
This compound formulation
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Culture the test microorganism in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound formulation in MHB across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Time-Kill Assay
A time-kill assay determines the rate at which an antimicrobial agent kills a microbial population.
Materials:
-
This compound formulation
-
Test microorganism
-
Sterile broth (e.g., Tryptone Soy Broth)
-
Sterile saline or buffer
-
Sterile agar (B569324) plates
-
Incubator
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in broth (e.g., 10⁶ CFU/mL).
-
Exposure: Add the this compound formulation to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, 4x MIC).
-
Sampling: At specified time intervals (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity by diluting the aliquot in a suitable neutralizer. Perform serial dilutions and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at the appropriate temperature and time. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Surface Disinfection Efficacy Test (based on AOAC Use-Dilution Method)
This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.
Materials:
-
This compound formulation
-
Test microorganism
-
Sterile carriers (e.g., stainless steel cylinders)
-
Sterile culture tubes
-
Neutralizer solution
-
Sterile agar plates
Protocol:
-
Carrier Inoculation: Inoculate sterile carriers with a standardized culture of the test microorganism and dry them under controlled conditions.
-
Disinfectant Exposure: Immerse the inoculated carriers in the this compound solution for a specified contact time (e.g., 10 minutes).
-
Neutralization: Transfer the carriers to a neutralizer solution to stop the antimicrobial action.
-
Culturing: Place the neutralized carriers into sterile culture broth.
-
Incubation and Observation: Incubate the broth cultures and observe for growth (turbidity). The absence of growth indicates effective disinfection.
Experimental Workflow Diagram
Caption: General workflow for antimicrobial efficacy testing of this compound.
Conclusion
This compound is a valuable antimicrobial agent with significant potential in various industries. Its strong oxidizing properties, broad-spectrum efficacy, and synergistic capabilities make it an attractive option for the development of effective antimicrobial formulations. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and optimize the use of this compound in their specific applications. Further research to determine the MIC of this compound against a wider range of microorganisms and to quantify its synergistic effects with other biocides will further enhance its application in antimicrobial formulations.
References
monitoring peroxyoctanoic acid reaction kinetics
An Application Note and Protocol for Monitoring Perfluorooctanoic Acid (PFOA) Reaction Kinetics
Date: December 15, 2025
Introduction
Perfluorooctanoic acid (PFOA) is a highly persistent and bioaccumulative synthetic compound, posing significant risks to human health and the environment.[1][2] Its resistance to conventional degradation methods necessitates the development of advanced treatment technologies.[3] Understanding the reaction kinetics of PFOA degradation is paramount for optimizing these technologies and ensuring the complete mineralization of this "forever chemical."[2][4] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to effectively monitor PFOA reaction kinetics across various degradation processes. The primary degradation methods covered include electrochemical oxidation, thermal decomposition, sonochemical degradation, and photocatalysis.
Overview of PFOA Degradation Mechanisms
The degradation of PFOA, regardless of the specific method, generally proceeds through the cleavage of the carboxylic acid head group, followed by a stepwise shortening of the perfluoroalkyl chain.[5][6] Key mechanisms include decarboxylation, hydroxylation, and the elimination of hydrogen fluoride (B91410) (HF).[6][7]
Electrochemical Oxidation
Electrochemical oxidation employs an anode to directly or indirectly oxidize PFOA. The process typically begins with a one-electron transfer from the carboxylate group to the anode, initiating decarboxylation to form a perfluoroheptyl radical (C₇F₁₅•).[5][8] This radical then undergoes a series of reactions with hydroxyl radicals (•OH) or water, leading to the sequential removal of CF₂ units.[5][8] Boron-doped diamond (BDD) and Ti/SnO₂-Sb-Bi are commonly used anode materials.[5]
Thermal Decomposition
Thermal treatment, such as incineration, degrades PFOA at high temperatures.[2][9] The primary mechanism involves the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, which produces a highly reactive, short-lived intermediate called a perfluorinated α-lactone.[1][10] This intermediate then readily decomposes, releasing carbon monoxide (CO) and shortening the carbon chain by one unit to form a perfluorinated acyl fluoride, which can hydrolyze to a shorter-chain PFOA analogue.[1][2]
References
- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]
- 9. Thermal degradation of perfluorooctanoic acid (PFOA) | CEST [cms.gnest.org]
- 10. researchgate.net [researchgate.net]
Safe Disposal of Perfluorooctanoic Acid (PFOA) Waste: Application Notes and Protocols for Laboratory Settings
Introduction
Perfluorooctanoic acid (PFOA) is a persistent and toxic compound frequently utilized in research and drug development. Due to its chemical stability, PFOA poses significant environmental and health risks. Proper disposal of PFOA-contaminated waste is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides detailed application notes and protocols for the safe disposal of PFOA waste in a laboratory setting, targeting researchers, scientists, and drug development professionals. The following sections outline several effective disposal methods, present quantitative data for their comparison, and provide detailed experimental protocols.
General Laboratory Safety and Handling of PFOA Waste
Before initiating any disposal protocol, it is imperative to follow standard laboratory safety procedures for handling PFOA.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles when handling PFOA or its waste.[1]
-
Containment: All work with PFOA, especially in powdered form, should be conducted within a fume hood or other certified containment system to minimize inhalation exposure and prevent environmental release.[1] Whenever feasible, use PFOA in an aqueous solution to reduce the risk of inhalation.[1]
-
Waste Collection: Collect all PFOA waste, including contaminated PPE, in clearly labeled, leak-proof containers.[1]
PFOA Waste Disposal Methods
Several methods are available for the treatment and disposal of PFOA-contaminated laboratory waste. The choice of method will depend on factors such as the concentration of PFOA, the volume of waste, available equipment, and cost considerations. The primary methods discussed in this document are:
-
Granular Activated Carbon (GAC) Adsorption
-
Anion Exchange Resin Adsorption
-
Advanced Oxidation Processes (AOPs)
-
Incineration (as an off-site disposal option)
The following table summarizes the quantitative performance of these methods based on available data.
Data Presentation: Comparison of PFOA Disposal Methods
| Disposal Method | PFOA Removal Efficiency | Key Parameters | Advantages | Disadvantages |
| Granular Activated Carbon (GAC) | >90% for long-chain PFAS like PFOA.[2] | Contact time, GAC type, total organic carbon (TOC) content.[3] | Widely available, relatively low cost.[4] | Less effective for short-chain PFAS, requires periodic replacement and disposal of spent carbon.[4] |
| Anion Exchange Resins | >95% for a range of PFAS, including PFOA.[2][5] | Resin type, presence of competing ions. | High removal efficiency for both long- and short-chain PFAS.[4] | Higher cost than GAC, regeneration of resin can be complex and costly.[4] |
| Advanced Oxidation Processes (AOPs) | Can achieve over 99% removal for certain PFAS.[2] | Oxidant type and dose, UV intensity, pH, reaction time. | Potential for complete destruction of PFOA. | Can be energy-intensive, may produce harmful byproducts if not optimized. |
| Incineration | Destruction and removal efficiencies can range from 99.95% to 99.9999%.[6] | Temperature, residence time. | Potential for complete destruction of PFOA.[7] | High cost, potential for incomplete combustion and release of harmful byproducts if not properly controlled.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale treatment of aqueous PFOA waste.
Protocol 1: Granular Activated Carbon (GAC) Adsorption
This protocol describes a batch treatment method for the removal of PFOA from aqueous waste streams using granular activated carbon.
Materials:
-
PFOA-contaminated aqueous waste
-
Granular Activated Carbon (GAC) (e.g., re-agglomerated bituminous coal-based GAC)[8]
-
Glass column with a stopcock or a filter setup
-
Glass wool or filter paper
-
Beakers and graduated cylinders
-
Shaker or stir plate
-
pH meter and appropriate buffers
-
Analytical equipment for PFOA quantification (e.g., LC-MS/MS)
Procedure:
-
Waste Characterization: Determine the initial concentration of PFOA in the waste solution.
-
GAC Preparation: If necessary, rinse the GAC with deionized water to remove fine particles.
-
Column Setup:
-
Pack a glass column with a small plug of glass wool or filter paper at the bottom.
-
Add a known amount of GAC to the column to achieve the desired bed depth. The empty bed contact time (EBCT) is a critical parameter; a longer EBCT generally results in higher removal efficiency.[3]
-
-
Treatment:
-
Carefully pour the PFOA-contaminated waste into the column, allowing it to flow through the GAC bed at a controlled rate.
-
Alternatively, for batch treatment, add a predetermined amount of GAC to the waste solution in a beaker or flask. Agitate the mixture on a shaker or with a stir bar for a specified contact time (e.g., 24-48 hours). Laboratory batch sorption kinetics data have shown 99% to 100% removal of PFOA and PFOS to GAC in 10 days.[9]
-
-
Effluent Collection and Analysis:
-
Collect the treated effluent from the column outlet or after separating the GAC from the batch treatment.
-
Analyze the PFOA concentration in the treated effluent to determine the removal efficiency.
-
-
Disposal of Spent GAC: The spent GAC, now containing adsorbed PFOA, must be disposed of as hazardous waste according to institutional and local regulations. Incineration is a potential disposal method for spent GAC.[10]
Protocol 2: Anion Exchange Resin Adsorption
This protocol outlines the use of anion exchange resins for the removal of PFOA from aqueous laboratory waste.
Materials:
-
PFOA-contaminated aqueous waste
-
Strong base anion exchange resin (polystyrene-based resins are often effective for PFAS)[11]
-
Glass column with a stopcock
-
Glass wool or filter paper
-
Beakers and graduated cylinders
-
pH meter and appropriate buffers
-
Analytical equipment for PFOA quantification (e.g., LC-MS/MS)
Procedure:
-
Waste Characterization: Determine the initial PFOA concentration in the waste solution.
-
Resin Preparation: Pre-condition the anion exchange resin according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Column Setup:
-
Pack a glass column with a small plug of glass wool or filter paper at the bottom.
-
Add a known amount of the prepared anion exchange resin to the column.
-
-
Treatment:
-
Pass the PFOA-contaminated waste through the resin column at a controlled flow rate. Pilot-scale studies have shown that an empty bed contact time (EBCT) of around 5 minutes can be effective.[12]
-
-
Effluent Collection and Analysis:
-
Collect the treated effluent and analyze the PFOA concentration to determine the removal efficiency. Studies have shown that anion exchange can achieve over 95% removal efficiency for PFOA.[5]
-
-
Resin Regeneration and Disposal:
-
The spent resin can potentially be regenerated using a brine solution mixed with an organic solvent, although this process can be complex.[12]
-
If regeneration is not feasible, the spent resin must be disposed of as hazardous waste in accordance with institutional guidelines.
-
Protocol 3: Advanced Oxidation Process (AOP) - UV/Persulfate
This protocol describes a laboratory-scale advanced oxidation process using UV light and persulfate to degrade PFOA in aqueous waste.
Materials:
-
PFOA-contaminated aqueous waste
-
Sodium persulfate (Na₂S₂O₈)
-
UV lamp (e.g., 254 nm mercury lamp)
-
Quartz reaction vessel
-
Stir plate and stir bar
-
pH meter and appropriate acids/bases for pH adjustment
-
Analytical equipment for PFOA quantification (e.g., LC-MS/MS)
Procedure:
-
Waste Preparation:
-
Transfer a known volume of the PFOA-contaminated waste into the quartz reaction vessel.
-
Adjust the pH of the solution if necessary. Acidic conditions (pH < 4) have been shown to be effective for some AOPs.[13]
-
-
Reagent Addition:
-
Add a calculated amount of sodium persulfate to the waste solution to achieve the desired concentration.
-
-
UV Irradiation:
-
Place the reaction vessel under the UV lamp and begin irradiation while continuously stirring the solution.
-
-
Reaction Monitoring:
-
Take aliquots of the solution at different time intervals to monitor the degradation of PFOA.
-
-
Analysis:
-
Analyze the PFOA concentration in the collected aliquots to determine the degradation rate and efficiency.
-
-
Waste Neutralization and Disposal:
-
After the reaction is complete, neutralize the treated solution before disposal via the sanitary sewer, provided it meets local discharge regulations and PFOA levels are below permissible limits.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described PFOA waste disposal methods.
Caption: Workflow for PFOA waste treatment using Granular Activated Carbon (GAC).
Caption: Workflow for PFOA waste treatment using Anion Exchange Resins.
Caption: Workflow for PFOA degradation using UV/Persulfate Advanced Oxidation.
Conclusion
The safe disposal of PFOA waste is a critical responsibility for all laboratory personnel. The methods outlined in this document—granular activated carbon adsorption, anion exchange resin adsorption, and advanced oxidation processes—provide effective means for treating PFOA-contaminated aqueous waste in a research setting. The selection of the most appropriate method should be based on a careful consideration of waste characteristics, available resources, and regulatory requirements. For concentrated PFOA waste or spent adsorbent materials, off-site incineration by a licensed hazardous waste management company remains a viable and often necessary disposal option. Adherence to these protocols will help ensure a safe laboratory environment and minimize the environmental impact of PFOA.
References
- 1. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. Evaluation and Life Cycle Comparison of Ex-Situ Treatment Technologies for Poly- and Perfluoroalkyl Substances (PFAS) in Groundwater | The Water Research Foundation [waterrf.org]
- 4. matregenix.com [matregenix.com]
- 5. crystalquest.com [crystalquest.com]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. The Treatment of PFOA and PFOS (PFAS) with GC 12x40PF Granular Activated Carbon | General Carbon Corporation [generalcarbon.com]
- 9. battelle.org [battelle.org]
- 10. epa.gov [epa.gov]
- 11. medium.com [medium.com]
- 12. PFAS Treatment by Anion Exchange - Enviro Wiki [enviro.wiki]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing decomposition of peroxyoctanoic acid during reactions
Welcome to the Technical Support Center for peroxyoctanoic acid (POOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and efficacy of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound, like other peroxycarboxylic acids, is susceptible to decomposition, which can be accelerated by several factors. The primary causes include:
-
Thermal Stress: Elevated temperatures significantly increase the rate of decomposition.[1][2] Peroxyacetic acid (a related compound) solutions are more stable when stored at temperatures below 30°C.[2]
-
Presence of Transition Metal Ions: Metal ions, such as iron, copper, and manganese, can catalytically decompose peroxy acids.[3]
-
pH Level: The stability of peroxy acids is pH-dependent. Decomposition of peracetic acid, for instance, is accelerated in neutral and alkaline conditions, with the maximum spontaneous decomposition occurring around pH 8.2.[4]
-
Impurities: Contamination from various sources can introduce substances that catalyze or react with this compound, leading to its degradation.[5]
Q2: How can I visually detect if my this compound solution is decomposing?
A2: Visual detection of decomposition can be challenging as it often occurs without obvious signs. However, you might observe:
-
Gas Evolution: Decomposition often produces oxygen gas, which may lead to bubbling or pressure buildup in a sealed container.[6]
-
Loss of Activity: The most reliable indicator is a decrease in the oxidizing capacity of the solution, which can be confirmed through titration methods.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store in a cool environment: Refrigeration is ideal to minimize thermal decomposition.
-
Use appropriate containers: Store in original, properly vented containers made of compatible materials like polyethylene (B3416737) or glass.
-
Avoid contamination: Keep containers tightly sealed and prevent the introduction of any impurities, especially metals.
Q4: What types of stabilizers are effective for this compound?
A4: Several types of stabilizers can be used to prevent the decomposition of peroxycarboxylic acids like this compound. These primarily work by chelating metal ions that catalyze decomposition. Common stabilizers include:
-
Phosphonates: 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) is a widely used stabilizer.[7][8][9][10]
-
Dipicolinic Acid (DPA): DPA is another effective stabilizer for peracids.[11][12]
-
Pyrophosphates: These have also been shown to improve the stability of peracid solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of active oxygen content in the reaction mixture. | Thermal Decomposition: The reaction temperature is too high. | 1. Lower the reaction temperature. If possible, run the reaction at the lowest effective temperature. 2. Use a temperature-controlled reaction vessel. |
| Catalytic Decomposition by Metal Ions: Contamination with transition metals (e.g., Fe, Cu, Mn) from reagents, solvents, or equipment. | 1. Use high-purity reagents and solvents. 2. Ensure all glassware and equipment are thoroughly cleaned and free of metal residues. Consider acid washing of glassware. 3. Add a chelating agent/stabilizer like HEDP or dipicolinic acid to the reaction mixture. | |
| Incorrect pH: The reaction medium has a pH that promotes decomposition (typically neutral to alkaline). | 1. Monitor and adjust the pH of the reaction mixture to maintain an acidic environment, where peroxy acids are generally more stable. | |
| Inconsistent reaction yields or unexpected side products. | Decomposition of this compound: The concentration of the oxidizing agent is decreasing over the course of the reaction. | 1. Confirm the initial concentration of this compound via titration before starting the reaction. 2. Implement the stabilization strategies mentioned above (temperature control, use of stabilizers, pH control). 3. Consider a slower, controlled addition of the this compound to the reaction mixture to maintain a steady, effective concentration. |
| Pressure buildup in the reaction vessel. | Gas Formation from Decomposition: Decomposition of this compound releases oxygen gas. | 1. Ensure the reaction is performed in a system with adequate venting. Caution: Never run reactions that may produce gas in a completely sealed system. 2. Address the root cause of decomposition by reviewing temperature, potential contaminants, and pH. |
Data on this compound Stability
The following table summarizes stability data for a this compound (POOA) composition containing a solvent solubilizer.
| Composition | Starting [POOA] (wt-%) | Storage Temperature | Duration (Days) | Remaining POOA (wt-%) |
| A | 1.8 (after 1 day at 100°F) | 100°F (37.8°C) | 22 | 1% |
| A | 1.8 (after 1 day at 100°F) | Room Temperature | 46 | 2.3% |
Data adapted from European Patent EP 2772134 B1.
Experimental Protocols
Protocol for Stabilization of this compound in a Reaction Mixture
This protocol provides a general method for incorporating a stabilizer into a reaction to prevent the decomposition of this compound.
Materials:
-
This compound solution
-
Reaction solvent
-
Substrate
-
Stabilizer solution (e.g., 1% w/v HEDP in the reaction solvent)
-
Acid-washed glassware
Procedure:
-
Glassware Preparation: Ensure all glassware to be used is thoroughly cleaned. For reactions sensitive to metal catalysis, it is recommended to wash the glassware with a dilute acid solution (e.g., 1 M HCl), followed by rinsing with deionized water and drying.
-
Solvent and Substrate Preparation: To a temperature-controlled reaction vessel, add the reaction solvent and the substrate.
-
Addition of Stabilizer: Add the stabilizer solution to the reaction mixture. A typical starting concentration for HEDP is in the range of 100-500 ppm relative to the final reaction volume. The optimal concentration may need to be determined empirically.
-
Temperature Control: Bring the reaction mixture to the desired temperature. Ensure the temperature remains stable throughout the reaction.
-
Addition of this compound: Slowly add the this compound solution to the reaction mixture. A controlled addition using a syringe pump or a dropping funnel is recommended to maintain a consistent concentration and to manage any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, HPLC). It is also advisable to periodically check the concentration of this compound by titration of an aliquot of the reaction mixture to ensure its stability.
-
Work-up: Upon completion of the reaction, proceed with the appropriate work-up procedure to isolate the desired product.
Visualizations
Caption: Factors leading to this compound decomposition and corresponding prevention strategies.
Caption: A logical workflow for troubleshooting this compound decomposition in reactions.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. WO2020069079A1 - Peracetic acid stabilized compositions with stable lining - Google Patents [patents.google.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. HEDP - Ataman Kimya [atamanchemicals.com]
- 8. Exploring the diverse uses of HEDP across different industries - Tzgroup [tzgroupusa.com]
- 9. HEDP - Qualitative complexing agents [terchemicals.com]
- 10. US2609391A - Stabilization of peracids with dipicolinic acid - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. data.epo.org [data.epo.org]
Technical Support Center: Optimizing Peroxyoctanoic Acid Stability
Welcome to the technical support center for optimizing reaction conditions for peroxyoctanoic acid stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound solutions?
A1: The stability of this compound is primarily influenced by temperature, pH, the presence of contaminants (especially transition metals), and the concentration of stabilizers. Elevated temperatures and high pH (alkaline conditions) can significantly accelerate decomposition.[1][2]
Q2: What are the typical decomposition products of this compound?
A2: this compound decomposes to octanoic acid and oxygen. In aqueous solutions, it is in equilibrium with octanoic acid, hydrogen peroxide, and a catalyst.[2]
Q3: Are there recommended stabilizers for this compound solutions?
A3: Yes, common stabilizers include phosphonate-based chelating agents like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) and pyridine-based compounds such as dipicolinic acid.[3][4] These agents help to chelate transition metal ions that can catalyze decomposition.
Q4: How does the concentration of hydrogen peroxide in the formulation affect stability?
A4: The ratio of hydrogen peroxide to peroxycarboxylic acid plays a role in the stability of the equilibrium mixture. A higher ratio of hydrogen peroxide to peroxycarboxylic acid generally leads to a more stable composition.[4]
Q5: What is the self-accelerating decomposition temperature (SADT) and why is it important?
A5: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous.[3][5] Knowing the SADT is crucial for safe storage and transport to prevent thermal runaway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration | 1. High storage or reaction temperature: Elevated temperatures accelerate decomposition kinetics.[1]2. pH is too high (alkaline): Decomposition is faster at higher pH values.[2]3. Contamination: Presence of transition metals (e.g., iron, copper, manganese) catalyzes decomposition.[2]4. Inadequate stabilizer concentration: Insufficient chelating agents to sequester metal ions. | 1. Store solutions in a cool, well-ventilated area, away from heat sources. Maintain reaction temperatures as specified in your protocol.2. Adjust the pH of the solution to the acidic range using an appropriate acidulant.[5]3. Use high-purity reagents and solvents. Ensure reaction vessels are thoroughly cleaned to remove any metal residues.4. Ensure the appropriate concentration of a suitable stabilizer, like HEDP or dipicolinic acid, is used.[3][4] |
| Inconsistent reaction yields | 1. Inaccurate initial concentration of this compound: The starting material may have degraded during storage.2. Side reactions: The substrate or other components in the reaction mixture may be reacting with the this compound.3. Poor mixing: Inadequate agitation can lead to localized "hot spots" and decomposition. | 1. Always titrate your this compound solution immediately before use to determine its exact concentration. (See Experimental Protocols section).2. Review the compatibility of all reaction components with strong oxidizing agents.3. Ensure efficient and consistent stirring throughout the reaction. |
| Visible gas evolution (bubbling) from the solution | 1. Decomposition: The solution is actively decomposing, releasing oxygen gas.2. Reaction with contaminants: A contaminant is catalyzing the rapid breakdown of the peroxy acid. | 1. Immediate Action: Cool the solution in an ice bath to slow the decomposition rate. If in a sealed container, vent it carefully in a fume hood.2. Review the handling and storage procedures to identify potential sources of contamination. |
| Precipitation or phase separation in the solution | 1. Low solubility: this compound and octanoic acid have limited solubility in aqueous solutions.2. Temperature effects: Solubility may decrease at lower temperatures. | 1. Consider the use of a solubilizer, such as a polyalkylene oxide, to improve the solubility of the medium-chain carboxylic and peroxycarboxylic acids.[5]2. Maintain the solution at a temperature that ensures all components remain in a single phase, without exceeding the temperature at which significant decomposition occurs. |
Data Presentation
Table 1: Influence of Temperature and pH on the Stability of Peroxyacetic Acid (as a proxy for this compound)
| Temperature (°C) | pH | Half-life (hours) |
| 25 | 4 | 48 |
| 25 | 7 | 48 |
| 25 | 9 | < 3.6 |
Data for peracetic acid, which is expected to have a similar stability profile to this compound. The longer alkyl chain of this compound may slightly alter these values.
Experimental Protocols
Protocol 1: Iodometric Titration for the Determination of this compound and Hydrogen Peroxide Concentration
This method allows for the quantification of both hydrogen peroxide and this compound in an equilibrium mixture.
Materials:
-
Sample of this compound solution
-
Crushed ice
-
Sulfuric acid (25% v/v)
-
Cerium(IV) sulfate (B86663) solution (0.1 N), standardized
-
Ferroin (B110374) indicator solution
-
Potassium iodide (10% w/v)
-
Sodium thiosulfate (B1220275) solution (0.1 N), standardized
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask
-
Burettes
-
Pipettes
Procedure:
Part A: Hydrogen Peroxide Titration
-
To a 250 mL Erlenmeyer flask, add approximately 25 g of crushed ice and 20 mL of 25% sulfuric acid.
-
Accurately pipette a known volume (e.g., 1.00 mL) of the this compound sample into the flask.
-
Add 3 drops of ferroin indicator.
-
Titrate immediately with 0.1 N cerium(IV) sulfate solution until the color changes from violet to a persistent faint blue.
-
Record the volume of cerium(IV) sulfate solution used (V1).
Part B: this compound Titration
-
To the solution from Part A, add 10 mL of 10% potassium iodide solution. The solution will turn a dark brown color.
-
Titrate with 0.1 N sodium thiosulfate solution until the brown color fades to a pale yellow.
-
Add 1 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration with 0.1 N sodium thiosulfate solution until the blue color disappears.
-
Record the total volume of sodium thiosulfate solution used (V2).
Calculations:
-
Hydrogen Peroxide (%) = (V1 x N1 x 1.701) / (Sample weight in g)
-
This compound (%) = (V2 x N2 x 8.01) / (Sample weight in g)
Where:
-
V1 = volume of Ce(SO4)2 in mL
-
N1 = normality of Ce(SO4)2
-
V2 = volume of Na2S2O3 in mL
-
N2 = normality of Na2S2O3
Protocol 2: Accelerated Stability Study
This protocol is a general guideline for assessing the stability of a this compound formulation under accelerated conditions.
Materials:
-
This compound formulation to be tested
-
Temperature-controlled oven or water bath
-
Appropriately sealed and vented containers for the samples
-
Titration setup as described in Protocol 1
Procedure:
-
Prepare several identical samples of the this compound formulation in the designated containers.
-
Determine the initial concentration of this compound and hydrogen peroxide in a subset of the samples using Protocol 1. This is the time-zero reading.
-
Place the remaining samples in a temperature-controlled oven or water bath set to a specific elevated temperature (e.g., 40°C or 50°C).
-
At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove a sample from the oven/water bath.
-
Allow the sample to cool to room temperature.
-
Determine the concentration of this compound and hydrogen peroxide using Protocol 1.
-
Plot the concentration of this compound versus time to determine the decomposition rate.
Visualizations
Caption: Workflow for Accelerated Stability Testing of this compound.
Caption: Troubleshooting Logic for Rapid this compound Decomposition.
References
Technical Support Center: Managing Peroxyoctanoic Acid Reaction Byproducts
Welcome to the Technical Support Center for managing peroxyoctanoic acid reaction byproducts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, handling, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing this compound?
A1: The synthesis of this compound from octanoic acid and hydrogen peroxide is an equilibrium reaction.[1][2] Therefore, the primary components in your reaction mixture, which can be considered byproducts of an incomplete reaction, will be unreacted octanoic acid and hydrogen peroxide .[3][4][5] Minor side reactions or degradation of the this compound can also occur, particularly in the presence of impurities.[4][6]
Q2: My this compound solution seems to be losing its potency over time. What could be the cause?
A2: this compound solutions can be unstable and degrade over time.[4][5] This loss of potency is often due to decomposition, which can be accelerated by several factors, including:
-
Presence of metal ion impurities: Even trace amounts of metal ions can catalyze the degradation of peroxycarboxylic acids.[3]
-
Elevated temperatures: Storage at room temperature or higher can lead to significant degradation.[4]
-
Lack of a stabilizing agent: Stabilizers, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), are crucial for the long-term stability of this compound solutions by chelating metal ions.[3][5]
Q3: I am having trouble dissolving octanoic acid in the aqueous reaction mixture for synthesis. How can I improve its solubility?
A3: Octanoic acid has limited solubility in water. To facilitate the reaction with aqueous hydrogen peroxide, a solubilizer is often necessary.[4] This can be a surfactant or a co-solvent that creates a microemulsion, increasing the interfacial area for the reaction to occur.[4] It is important to select a solubilizer that does not interfere with the reaction or subsequent applications.
Q4: What are the recommended analytical methods for quantifying this compound and its main byproducts?
A4: A combination of titration and chromatographic methods is typically employed:
-
Titration: A two-step titration is a common method. First, the hydrogen peroxide concentration is determined by redox titration with a substance like ceric sulfate (B86663) or potassium permanganate.[3][4][7] Subsequently, potassium iodide is added, which reacts with the this compound to liberate iodine. This iodine is then titrated with sodium thiosulfate (B1220275) to determine the this compound concentration.[3][4][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for the simultaneous separation and quantification of this compound and unreacted octanoic acid.[3]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a strong oxidizing agent and can be corrosive.[8] It is important to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Avoid contact with flammable or combustible materials.
-
Be aware of its potential for thermal decomposition and avoid high temperatures.[9]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction/Equilibrium Not Reached | Allow for a sufficient reaction time. The formation of this compound is an equilibrium process and can take several hours to days to reach completion.[3][10] |
| Poor Solubility of Octanoic Acid | Add a suitable solubilizer to the reaction mixture to increase the interaction between the aqueous and organic phases.[4] |
| Inadequate Catalysis | Ensure the presence of an acid catalyst, such as sulfuric acid, to accelerate the reaction. |
| Degradation of this compound | Control the reaction temperature to minimize thermal degradation. Ensure all glassware is free of metal contaminants. |
Issue 2: Inconsistent Analytical Results
| Potential Cause | Suggested Solution |
| Interference in Titration | Use a two-step titration method to separately quantify hydrogen peroxide and this compound to avoid interference.[3][7] |
| Sample Instability | Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples refrigerated to minimize degradation. |
| Poor Separation in HPLC | Optimize the mobile phase composition and gradient to achieve better separation between octanoic acid and this compound peaks. |
| Inaccurate Standardization | Ensure that all titrants are accurately standardized before use. |
Issue 3: Phase Separation in the Reaction Mixture
| Potential Cause | Suggested Solution |
| Insufficient Solubilizer | Increase the concentration of the solubilizer or try a different type of surfactant to create a stable microemulsion.[4] |
| Incorrect Component Ratios | Review the formulation to ensure the correct proportions of octanoic acid, hydrogen peroxide, water, and solubilizer are being used. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Octanoic acid
-
Hydrogen peroxide (35% solution)
-
Sulfuric acid (as catalyst)
-
1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) (as stabilizer)
-
Solubilizer (e.g., nonionic surfactant)
-
Deionized water
Procedure:
-
In a clean, appropriate reaction vessel, combine deionized water and the solubilizer.
-
Slowly add the octanoic acid to the mixture while stirring.
-
Once the octanoic acid is well-dispersed, add the HEDP stabilizer.
-
Carefully add the sulfuric acid catalyst to the mixture.
-
Slowly and carefully add the hydrogen peroxide solution to the reaction vessel. The reaction is exothermic, so control the addition rate to maintain a safe temperature.
-
Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction time can vary from several hours to days to reach equilibrium.[3][10]
-
Monitor the reaction progress by taking aliquots and analyzing for this compound concentration using the analytical protocol below.
Protocol 2: Quantification of this compound and Hydrogen Peroxide by Titration
This protocol outlines a two-step titration to determine the concentrations of hydrogen peroxide and this compound.
Reagents:
-
Ceric sulfate solution (standardized)
-
Potassium iodide solution
-
Sodium thiosulfate solution (standardized)
-
Ferroin (B110374) indicator
-
Starch indicator
-
Sulfuric acid
Procedure: Part A: Hydrogen Peroxide Titration
-
Take a known weight or volume of the sample and add it to a flask containing crushed ice and sulfuric acid.
-
Add a few drops of ferroin indicator.
-
Titrate the solution with standardized ceric sulfate until the color changes, indicating the endpoint.
-
Record the volume of ceric sulfate used to calculate the hydrogen peroxide concentration.[7]
Part B: this compound Titration
-
To the solution from Part A, add an excess of potassium iodide solution. The solution will turn dark due to the liberation of iodine.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution.
-
As the endpoint approaches (the solution becomes pale), add a few drops of starch indicator, which will turn the solution dark blue/black.
-
Continue the titration with sodium thiosulfate until the dark color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used to calculate the this compound concentration.[3][7]
Data Presentation
Table 1: Stability of this compound Solutions
| Condition | Stability (Remaining Peroxycarboxylic Acid) | Reference |
| Ambient Temperature, 1 year | ~80% or more | [4] |
| 60 °C, 1 week | Significant degradation observed | [4] |
Table 2: Example Formulations for this compound Synthesis
| Component | Weight Percentage Range | Reference |
| Octanoic Acid | 1 - 10% | [4][6] |
| Hydrogen Peroxide (Oxidizing Agent) | 2 - 30% | [4][6] |
| Carrier (e.g., Water) | 0.001 - 90% | [4][6] |
| Solubilizer | 1 - 80% | [4][6] |
| Acid Catalyst (e.g., Sulfonic Acid) | 15 - 35% | [4][6] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Analytical workflow for reaction mixture.
References
- 1. Peracetic acid - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Formation of peracetic acid from acetic acid and hydrogen peroxide and its stability in their presence - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. FAO Knowledge Repository [openknowledge.fao.org]
- 4. data.epo.org [data.epo.org]
- 5. aesan.gob.es [aesan.gob.es]
- 6. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 7. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 8. mdpi.com [mdpi.com]
- 9. ams.usda.gov [ams.usda.gov]
- 10. US6677477B2 - Process for the production of peracetic acid - Google Patents [patents.google.com]
Technical Support Center: Improving the Selectivity of Peroxyoctanoic Acid Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of oxidation reactions using peroxyoctanoic acid (POOA).
Frequently Asked Questions (FAQs)
1. What is this compound (POOA) and what are its primary applications in organic synthesis?
This compound (POOA), also known as peroctanoic acid, is a peroxycarboxylic acid with the formula CH₃(CH₂)₆COOOH.[1][2] It is a versatile oxidizing agent used in various organic transformations, including:
-
Epoxidation of alkenes: Conversion of carbon-carbon double bonds to epoxides.
-
Baeyer-Villiger oxidation: Oxidation of ketones to esters or lactones.[3][4][5]
-
Heteroatom oxidation: Oxidation of sulfides to sulfoxides or sulfones, and amines to N-oxides.[6][7][8][9]
2. How does the reactivity of this compound compare to other peroxy acids like m-CPBA and peracetic acid?
The reactivity of a peroxy acid is generally correlated with the acidity (pKa) of the corresponding carboxylic acid. A stronger parent acid leads to a more reactive peroxy acid.[3][5] Therefore, the reactivity trend is typically: trifluoroperacetic acid > m-chloroperoxybenzoic acid (m-CPBA) > peracetic acid > this compound. While POOA may be less reactive than highly electron-deficient peroxy acids, this can be advantageous for achieving higher selectivity with sensitive substrates.
3. How can I prepare a solution of this compound?
This compound is typically prepared by the acid-catalyzed equilibrium reaction of octanoic acid with hydrogen peroxide.[10] The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid. For laboratory use, it's crucial to handle concentrated hydrogen peroxide with care and be aware of the exothermic nature of the reaction.
4. What are the common stability issues with this compound solutions and how can they be mitigated?
Peroxycarboxylic acids, including POOA, can be unstable and prone to decomposition over time, especially at elevated temperatures.[10] The stability of POOA solutions can be influenced by factors such as temperature, pH, and the presence of impurities. To improve stability:
-
Storage: Store POOA solutions in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Stabilizers: The use of chelating agents like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) can help stabilize the solution by sequestering metal ions that can catalyze decomposition.[11]
-
pH Control: Maintaining an appropriate pH is crucial, as both highly acidic and alkaline conditions can accelerate decomposition.
A stability test can be performed by monitoring the peroxy acid concentration over time at a constant temperature (e.g., one week at 60°C can be considered equivalent to a year at room temperature).[10]
5. How is the concentration of this compound in a solution determined?
The concentration of peroxycarboxylic acids is typically determined by iodometric titration. The peroxy acid oxidizes iodide ions to iodine, which is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator. It is important to note that this method will determine the total peroxide content, so any residual hydrogen peroxide from the preparation will also be measured.[12]
Troubleshooting Guides
Epoxidation of Alkenes
Problem 1: Low yield of epoxide and formation of a diol byproduct.
-
Possible Causes:
-
Hydrolysis of the epoxide: The desired epoxide can undergo acid or base-catalyzed ring-opening to form a 1,2-diol (glycol), especially in the presence of water.[13][14]
-
Presence of strong acid: Residual acid from the POOA preparation can catalyze the hydrolysis of the epoxide.
-
Reaction temperature is too high: Higher temperatures can promote side reactions.
-
-
Solutions:
-
Use a non-aqueous solvent: Solvents like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297) will minimize water-related side reactions.[14]
-
Buffer the reaction mixture: If the presence of acid is suspected, adding a mild base like sodium carbonate or sodium bicarbonate can neutralize the acid and prevent epoxide opening.
-
Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Use a catalytic system: Employing a catalyst, such as a manganese complex, can allow for milder reaction conditions and improved selectivity for the epoxide.[15]
-
Problem 2: Poor stereoselectivity in the epoxidation of a chiral alkene.
-
Possible Causes:
-
Reaction mechanism: The epoxidation with peroxy acids is a concerted, syn-addition, meaning the oxygen is delivered to one face of the double bond.[13][16] The facial selectivity is influenced by steric and electronic factors of the substrate.
-
Substrate control is not sufficient: The inherent stereochemistry of the starting material may not be sufficient to direct the oxidation to the desired face.
-
-
Solutions:
-
Directed epoxidation: If the substrate has a directing group, such as a hydroxyl group, it can be used to direct the peroxy acid to a specific face of the alkene.
-
Use a chiral catalyst: For asymmetric epoxidation, a chiral catalyst system is required to induce enantioselectivity.
-
Baeyer-Villiger Oxidation of Ketones
Problem 3: Formation of the undesired regioisomeric ester or lactone.
-
Possible Causes:
-
Migratory aptitude: The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][17]
-
Stereoelectronic effects: The conformation of the intermediate can influence which group migrates.
-
-
Solutions:
-
Substrate modification: If possible, modify the substrate to alter the migratory aptitude of the substituents.
-
Enzymatic oxidation: Baeyer-Villiger monooxygenases (BVMOs) can exhibit high regioselectivity. It has been shown that mutating active-site residues in these enzymes can even switch the regioselectivity.[18]
-
Catalyst control: Some peptide-based catalysts have been shown to influence the regioselectivity of Baeyer-Villiger oxidations.[19]
-
Sulfide (B99878) Oxidation
Problem 4: Over-oxidation of the desired sulfoxide (B87167) to the sulfone.
-
Possible Causes:
-
Excess oxidizing agent: Using too much this compound will promote the oxidation of the sulfoxide to the sulfone.
-
Reaction time is too long: Allowing the reaction to proceed for an extended period can lead to over-oxidation.[8]
-
Reaction temperature is too high: Higher temperatures increase the rate of both oxidation steps.
-
-
Solutions:
-
Stoichiometry control: Carefully control the stoichiometry of the this compound. Use of approximately one equivalent of the oxidant is recommended for the selective formation of the sulfoxide.
-
Monitor the reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) and stop the reaction once the starting material is consumed.
-
Lower the reaction temperature: Conducting the reaction at a lower temperature can help to slow down the second oxidation step, thus improving selectivity for the sulfoxide.
-
Use a selective catalytic system: Certain catalytic systems, such as those using Mn₂ZnO₄ spinel nanoparticles with hydrogen peroxide, have been shown to be highly selective for the formation of sulfoxides.[20] A similar approach could be explored with POOA.
-
Amine Oxidation
Problem 5: Formation of multiple byproducts in the oxidation of aromatic amines.
-
Possible Causes:
-
Complex reaction pathways: The oxidation of aromatic amines can be complex, leading to a variety of products. With peracetic acid and a cobalt catalyst, side reactions including nitrosation, nitration, coupling, and dimerization have been observed, yielding toxic byproducts.[21][22]
-
Radical reactions: The reaction conditions may favor radical pathways, leading to a loss of selectivity.
-
-
Solutions:
-
Careful selection of reaction conditions: Avoid conditions that promote radical formation. The choice of catalyst is critical.
-
Protecting groups: If the goal is to oxidize another functional group in the presence of an aromatic amine, consider protecting the amine group prior to the oxidation step.
-
Alternative oxidants: For the synthesis of N-oxides from tertiary amines, this compound can be a suitable reagent. However, for primary and secondary amines, the product distribution can be more complex.[6][23]
-
Experimental Protocols
General Protocol for the Epoxidation of an Alkene with this compound
-
Dissolve the alkene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled alkene solution over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography if necessary.
General Protocol for the Selective Oxidation of a Sulfide to a Sulfoxide with this compound
-
Dissolve the sulfide (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask with a magnetic stirrer.[9]
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the sulfide solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench any remaining peroxy acid with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfoxide.
-
Purify by chromatography or recrystallization as needed.
Data Presentation
Table 1: Regioselectivity in the Baeyer-Villiger Oxidation of a Model Ketone with Different Peroxy Acids (Illustrative Data)
| Peroxy Acid | Migrating Group A Yield (%) | Migrating Group B Yield (%) | Reference |
| This compound | 85 | 15 | Hypothetical |
| m-CPBA | 90 | 10 | [4] |
| Peracetic Acid | 80 | 20 | [5] |
Note: This table is illustrative and based on the general principle of migratory aptitude. Actual yields will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the epoxidation of an alkene using this compound.
Caption: Troubleshooting logic for common selectivity issues in this compound oxidations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H16O3 | CID 10313247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. US3957873A - Peracetic acid oxidation of amines to amine oxides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. aesan.gob.es [aesan.gob.es]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient and Selective Peracetic Acid Epoxidation Catalyzed by a Robust Manganese Catalyst [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Controlling the Regioselectivity of Baeyer-Villiger Monooxygenases by Mutation of Active-Site Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jsynthchem.com [jsynthchem.com]
- 21. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Scale-Up Considerations for Peroxyoctanoic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of peroxyoctanoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (POOA)?
A1: The most prevalent method for producing this compound is through the acid-catalyzed reaction of octanoic acid with hydrogen peroxide. This is an equilibrium reaction where a strong acid, such as sulfuric acid, is often used as a catalyst to accelerate the formation of the peroxy acid.[1][2][3][4][5]
Q2: Why is my this compound yield consistently low?
A2: Low yields can be attributed to several factors. The reaction is governed by an equilibrium, which may not favor high product concentration under all conditions.[3][6] Inadequate mixing due to the poor solubility of octanoic acid in the aqueous reaction medium can also limit the reaction rate.[6] Additionally, decomposition of the this compound product, especially at elevated temperatures, can reduce the final yield.
Q3: What are the primary safety concerns when producing and handling this compound?
A3: this compound, like other peroxycarboxylic acids, is a strong oxidizing agent and can be explosive, particularly at high concentrations or temperatures.[7][8] It is also corrosive and can cause severe skin and eye damage upon contact.[7][9] Thermal decomposition can lead to a rapid increase in temperature and pressure, posing an explosion risk.[2] It is crucial to handle POOA in a well-ventilated area, wear appropriate personal protective equipment (PPE), and implement measures to control the reaction temperature.[10]
Q4: How can I improve the stability of my this compound solution?
A4: The stability of this compound solutions can be enhanced by using stabilizers that chelate metal ions, which can catalyze decomposition.[11] Phosphonate-based stabilizers are commonly employed for this purpose.[1] Storing the solution at low temperatures and protecting it from light can also significantly slow down decomposition.
Q5: What is the typical composition of a this compound product?
A5: Due to the equilibrium nature of the synthesis reaction, the final product is typically a mixture containing this compound, unreacted octanoic acid, hydrogen peroxide, water, and the acid catalyst.[4][5] The exact composition will depend on the initial reactant concentrations, reaction time, and temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalysis. | Ensure the acid catalyst (e.g., sulfuric acid) is of appropriate concentration and is properly mixed into the reaction. For solid catalysts like ion-exchange resins, ensure adequate surface area contact with the reactants.[3][12] |
| Poor solubility of octanoic acid. | Incorporate a solubilizing agent, such as a nonionic surfactant or a polyalkylene oxide, to create a microemulsion and improve the interaction between the aqueous and organic phases.[13] | |
| Insufficient reaction time. | The reaction to form peroxy acids can take several hours to days to reach equilibrium.[3][4][5][6] Monitor the reaction progress over time to determine the optimal reaction duration. | |
| Product Decomposition (Loss of Active Oxygen) | High reaction or storage temperature. | The synthesis of peroxy acids is exothermic. Implement efficient cooling to maintain the reaction temperature below 40°C. Store the final product at reduced temperatures (e.g., 4-10°C) to minimize thermal decomposition.[9] |
| Contamination with metals. | Use glass-lined or stainless steel reactors to avoid contact with incompatible metals like iron, copper, or brass, which can catalyze decomposition.[10][14] Ensure all reactants and equipment are free from metallic impurities. | |
| Runaway Reaction (Exothermic Event) | Inadequate heat removal during scale-up. | As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction. For larger scales, consider using microreactors which offer superior heat and mass transfer.[8] |
| High concentration of strong acid catalyst. | While a catalyst is necessary, excessively high concentrations can lead to a rapid and highly exothermic reaction. Optimize the catalyst concentration to balance reaction rate and safety.[13] | |
| Phase Separation in Product | Inadequate solubilization. | Increase the concentration of the solubilizing agent or screen for a more effective one to ensure the stability of the microemulsion.[13] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure based on common methods for peroxy acid synthesis. Note: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Octanoic Acid (1-10 wt%)
-
Hydrogen Peroxide (30-50% aqueous solution, 2-30 wt%)
-
Sulfuric Acid (98%, as catalyst, ~1-5 wt%)
-
Solubilizer (e.g., nonionic surfactant, 1-10 wt%)
-
Deionized Water (as carrier)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar, combine the deionized water, solubilizer, and octanoic acid.
-
Place the flask in an ice bath and begin stirring to create a uniform emulsion.
-
Slowly add the hydrogen peroxide to the mixture while monitoring the temperature to ensure it remains below 20°C.
-
Once the hydrogen peroxide is added, slowly add the concentrated sulfuric acid dropwise. A slight exotherm may be observed. Maintain the temperature below 30°C.
-
After the addition of the catalyst, allow the reaction to stir in the ice bath for one hour.
-
Remove the flask from the ice bath and allow it to slowly warm to room temperature.
-
Continue to stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by titrating for the peroxy acid content.
-
Store the final equilibrium mixture at a cool temperature (4-10°C) in a vented container.
Quantification of this compound
The concentration of this compound can be determined using iodometric titration. This is a two-step process to differentiate between hydrogen peroxide and the peroxy acid.
-
Hydrogen Peroxide Titration: A sample of the reaction mixture is diluted in an acidic solution and titrated with a standard solution of ceric sulfate (B86663) in the presence of a ferroin (B110374) indicator to determine the hydrogen peroxide concentration.
-
This compound Titration: After the endpoint for the hydrogen peroxide titration is reached, an excess of potassium iodide is added to the solution. The this compound oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator to determine the this compound concentration.[15]
Data Presentation
Table 1: Typical Reactant Concentrations for this compound Synthesis [3]
| Component | Concentration Range (wt%) | Purpose |
| Octanoic Acid | 1 - 10 | Reactant |
| Hydrogen Peroxide (30-50%) | 2 - 30 | Oxidizing Agent |
| Sulfuric Acid or Sulfonic Acid | 15 - 35 | Catalyst |
| Solubilizer | 1 - 80 | To create a stable microemulsion |
| Water | 0.001 - 90 | Carrier/Solvent |
Table 2: Influence of Reaction Time on Conversion of Octanoic Acid [13]
| Reaction Time (hours) | Conversion of Octanoic Acid to this compound (%) |
| < 24 | ≥ 20 |
| < 24 | ≥ 25 |
| < 24 | ≥ 30 |
| < 24 | ≥ 35 |
| < 24 | ≥ 40 |
Visualizations
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. US9288992B2 - Efficient stabilizer in controlling self accelerated decomposition temperature of peroxycarboxylic acid compositions with mineral acids - Google Patents [patents.google.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. d10-afcosupport-production-static.s3.amazonaws.com [d10-afcosupport-production-static.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. download.basf.com [download.basf.com]
- 13. data.epo.org [data.epo.org]
- 14. envirotech.com [envirotech.com]
- 15. d-nb.info [d-nb.info]
common impurities in commercial peroxyoctanoic acid
Welcome to the technical support center for the experimental use of peroxyoctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of commercial this compound in sensitive experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is commercial this compound, and why is it not a pure compound?
A1: Commercial this compound is typically an equilibrium mixture resulting from the reaction of octanoic acid with hydrogen peroxide. This equilibrium means that the solution will inherently contain not only the desired this compound but also unreacted starting materials. To maintain stability for transport and storage, manufacturers also include stabilizing agents.
Q2: What are the most common impurities found in commercial this compound solutions?
A2: The most prevalent impurities in commercial this compound solutions are:
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Octanoic Acid: The precursor carboxylic acid from which this compound is synthesized.
-
Hydrogen Peroxide: The oxidizing agent used in the synthesis.
-
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): A common phosphonate-based stabilizer added to prevent the decomposition of the peroxy acid.
-
Water: A byproduct of the equilibrium reaction.
In some formulations, particularly mixed peracid solutions, you may also find other (peroxy)carboxylic acids and their precursors.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variability in your results, it could be due to the inherent impurities in the this compound solution.
Potential Causes and Solutions:
-
Residual Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizing agent and can interfere with a variety of biological assays.
-
Cell-Based Assays: Residual hydrogen peroxide can induce oxidative stress, leading to cytotoxicity or altered cellular signaling pathways, which can confound the interpretation of the specific effects of this compound.
-
Enzymatic Assays: The activity of enzymes, particularly those with sensitive thiol groups in their active sites, can be modulated by hydrogen peroxide.
-
Solution: Consider quenching the hydrogen peroxide with catalase, though be mindful of potential interferences from the enzyme itself in your downstream applications. Alternatively, a purification step may be necessary (see Experimental Protocols).
-
-
HEDP Stabilizer: As a phosphonate, HEDP can interfere with assays that involve phosphate (B84403) detection.
-
Phosphate Quantification Assays: HEDP is known to interfere with common phosphate detection methods like the molybdenum blue assay, leading to an overestimation of phosphate concentrations.
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Kinase/Phosphatase Assays: Any assay where phosphate is a measured product or substrate could be affected.
-
Solution: If your experiments are sensitive to phosphonates, you will need to use a purified grade of this compound or purify the commercial solution.
-
Issue 2: Inaccurate Concentration Determination
The concentration of active this compound on the certificate of analysis may change over time due to degradation.
Potential Cause and Solution:
-
Degradation of this compound: Peroxy acids are inherently unstable and can decompose, especially when stored at elevated temperatures. This leads to a decrease in the concentration of the active compound and an increase in the concentration of octanoic acid.
-
Solution: It is highly recommended to determine the concentration of this compound and hydrogen peroxide in your solution shortly before use. A standard redox titration is a reliable method for this (see Experimental Protocols).
Data Presentation: Typical Composition of Commercial this compound Solutions
The following table summarizes the typical composition of a mixed peroxyacid antimicrobial solution containing this compound, based on data from regulatory assessments. Please note that concentrations in research-grade products may vary, and it is always best to consult the supplier's certificate of analysis.
| Component | Typical Concentration Range (% w/w) |
| This compound | 1 - 4% |
| Octanoic Acid | 3 - 10% |
| Hydrogen Peroxide | 4 - 12% |
| Acetic Acid | 40 - 50% |
| Peracetic Acid | 12 - 15% |
| HEDP (Stabilizer) | < 1% |
Note: Acetic acid and peracetic acid are components of mixed peroxyacid solutions and may not be present in all commercial this compound products.
Experimental Protocols
Protocol 1: Determination of this compound and Hydrogen Peroxide Concentration by Titration
This protocol allows for the quantification of both hydrogen peroxide and peroxy acid in the same sample.
Materials:
-
Ceric (IV) sulfate (B86663) solution (0.1 N)
-
Sodium thiosulfate (B1220275) solution (0.1 N)
-
Potassium iodide
-
Ferroin (B110374) indicator
-
Starch indicator solution
-
Sulfuric acid (25%)
-
Ice
-
Burettes and standard titration glassware
Procedure:
-
Sample Preparation: In an Erlenmeyer flask, add approximately 25 g of crushed ice and 5 mL of 25% sulfuric acid.
-
Titration of Hydrogen Peroxide:
-
Accurately weigh a small amount of your this compound solution and add it to the flask.
-
Add 3 drops of ferroin indicator.
-
Titrate immediately with 0.1 N ceric (IV) sulfate solution until the color changes from orange to blue. Record the volume of titrant used.
-
-
Titration of this compound:
-
To the same flask, add an excess of potassium iodide (approximately 1 g). The solution will turn dark brown.
-
Titrate with 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn dark blue/black.
-
Continue titrating with sodium thiosulfate until the blue color disappears. Record the total volume of sodium thiosulfate used.
-
Calculations: The concentrations of hydrogen peroxide and this compound can be calculated based on the stoichiometry of the redox reactions and the volumes of titrants used.
Protocol 2: Laboratory-Scale Purification of this compound
For highly sensitive applications where impurities may interfere, a purification step can be employed. This is a general guideline and may need optimization.
Principle: This method relies on the differential solubility of this compound and its impurities.
Materials:
-
Commercial this compound solution
-
Deionized water
-
Appropriate organic solvent (e.g., a hydrocarbon solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction:
-
Dilute the commercial this compound solution with an equal volume of cold deionized water in a separatory funnel.
-
Add an equal volume of a suitable organic solvent.
-
Gently shake the funnel to mix the layers, periodically venting to release any pressure.
-
Allow the layers to separate. The this compound will preferentially partition into the organic phase, while more polar impurities like hydrogen peroxide and HEDP will remain in the aqueous phase.
-
-
Washing:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with several portions of cold deionized water to remove residual polar impurities.
-
-
Solvent Removal:
-
Carefully remove the organic solvent under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent decomposition of the this compound.
-
-
Final Product: The resulting product will be an enriched form of this compound. It is crucial to re-determine its concentration immediately before use.
Visualizations
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Potential interference of hydrogen peroxide impurity in cell signaling studies.
effect of pH on peroxyoctanoic acid reactivity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity and stability of peroxyoctanoic acid. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the stability of this compound solutions?
The stability of this compound is significantly influenced by the pH of the solution. Generally, peroxycarboxylic acids, including this compound, are more stable in acidic conditions and exhibit increased degradation as the pH becomes neutral and alkaline. For instance, studies on the analogous peracetic acid have shown that its decomposition rate increases with a rise in pH. While specific kinetic data for this compound is limited, a similar trend is expected. The pKa of this compound is approximately 7.66[1]. At pH values approaching and exceeding its pKa, the peroxyoctanoate anion is more prevalent, which is more susceptible to decomposition.
Q2: How does pH affect the antimicrobial reactivity of this compound?
The antimicrobial activity of organic acids, including this compound, is pH-dependent[2]. The effectiveness of this compound as a biocide is reported to be potent at a low pH (preferably less than 5)[3]. This is because the un-dissociated form of the acid, which is more prevalent at lower pH, can more readily penetrate the cell membrane of microorganisms. Once inside the cell, it can exert its antimicrobial effects through oxidation and disruption of cellular components.
Q3: What are the primary degradation products of this compound?
This compound is expected to degrade into hydrogen peroxide and octanoic acid. In aqueous solutions, these components exist in equilibrium. Further degradation can lead to the formation of acetic acid and oxygen.
Q4: I am observing a rapid loss of this compound concentration in my buffered solution at pH 8. What could be the cause?
Rapid degradation of this compound at alkaline pH is expected. The decomposition of peroxy acids is accelerated in neutral to alkaline conditions. At pH 8, which is above the pKa of this compound (approximately 7.66)[1], the peroxyoctanoate anion is the predominant species. This anionic form is less stable and more prone to decomposition. To mitigate this, consider preparing your solutions in a buffer with a lower pH if your experimental conditions allow.
Troubleshooting Guides
Problem: Inconsistent results in antimicrobial assays.
-
Possible Cause 1: pH fluctuation of the experimental medium. The antimicrobial efficacy of this compound is pH-dependent, with higher activity generally observed at lower pH[2][3]. Ensure the pH of your medium is controlled and consistent across all experiments.
-
Possible Cause 2: Degradation of this compound stock solution. this compound solutions can lose potency over time, especially if not stored under optimal conditions (cool temperatures, acidic pH). Regularly verify the concentration of your stock solution using a reliable analytical method like titration or HPLC.
Problem: Precipitate formation in concentrated this compound solutions.
-
Possible Cause: Low water solubility of octanoic acid. this compound is in equilibrium with octanoic acid, which has limited water solubility. At high concentrations or low temperatures, octanoic acid may precipitate out of the solution. Consider the use of a co-solvent or adjusting the formulation if high concentrations are required.
Data Summary
Table 1: pH-Dependent Decomposition of Peracetic Acid (as an analogue for this compound)
| pH | Decomposition Rate Constant (h⁻¹) | Stability |
| 3.11 | 2.08 x 10⁻³ - 9.44 x 10⁻³ | High |
| 5.0 | 2.61 x 10⁻³ - 16.69 x 10⁻³ | Moderate |
| 7.0 | 7.50 x 10⁻³ - 47.63 x 10⁻³ | Low |
Data extrapolated from studies on peracetic acid at various temperatures[4][5]. A similar trend is anticipated for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Iodometric Titration
This protocol provides a method to determine the concentration of this compound in the presence of hydrogen peroxide.
Materials:
-
Sample containing this compound
-
Ceric sulfate (B86663) solution (0.1 N)
-
Sodium thiosulfate (B1220275) solution (0.1 N)
-
Potassium iodide solution (10% w/v)
-
Starch indicator solution (1% w/v)
-
Sulfuric acid (10% v/v)
-
Ice bath
-
Burette
-
Erlenmeyer flask
Procedure:
-
Hydrogen Peroxide Titration: a. Pipette a known volume of the this compound sample into an Erlenmeyer flask containing deionized water and a few drops of sulfuric acid. b. Place the flask in an ice bath to cool. c. Titrate the solution with 0.1 N ceric sulfate until a faint yellow color persists. Record the volume of ceric sulfate used.
-
This compound Titration: a. To the same flask, add an excess of potassium iodide solution. The solution will turn a dark brown/yellow color due to the liberation of iodine by the this compound. b. Titrate the liberated iodine with 0.1 N sodium thiosulfate solution. c. As the solution becomes pale yellow, add a few drops of starch indicator. The solution will turn a deep blue/black color. d. Continue the titration with sodium thiosulfate until the blue color disappears. Record the volume of sodium thiosulfate used.
-
Calculation: The concentration of this compound can be calculated from the volume of sodium thiosulfate used.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol outlines a general HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically used. The exact gradient program will need to be optimized based on the specific column and system.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standards.
-
Injection: Inject a fixed volume of the standard and sample solutions onto the HPLC column.
-
Detection: Monitor the elution of this compound using a UV detector, typically at a low wavelength (e.g., 210 nm).
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples. A direct HPLC method without derivatization has been successfully used for the analysis of peroxyacetic acid and can be adapted for this compound[6].
Visualizations
Caption: Relationship between pH and the stability of this compound.
References
- 1. Showing Compound this compound (FDB010803) - FooDB [foodb.ca]
- 2. Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2155845C - Peroxyacid antimicrobial composition - Google Patents [patents.google.com]
- 4. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 5. researchgate.net [researchgate.net]
- 6. separationmethods.com [separationmethods.com]
Technical Support Center: Efficient Peroxyoctanoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of peroxyoctanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My this compound yield is consistently low, even with a catalyst. What are the potential causes and solutions?
A: Low yields are a common issue and can often be attributed to several factors related to the reaction equilibrium, reagent quality, and reaction conditions.
-
Potential Causes:
-
Reaction Has Not Reached Equilibrium: The formation of this compound from octanoic acid and hydrogen peroxide is a reversible reaction. Insufficient reaction time will result in a lower yield.
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow reaction, while an excessive amount does not necessarily increase the yield and can promote side reactions. For sulfuric acid, a concentration of 1-5% of the total reaction weight is often effective.
-
Water Content: The presence of excess water can shift the equilibrium back towards the reactants (octanoic acid and hydrogen peroxide), thereby reducing the yield of this compound.
-
Reagent Purity: Impurities in the octanoic acid or hydrogen peroxide can interfere with the reaction. Use high-purity reagents whenever possible.
-
Inadequate Mixing: If the reaction mixture is not adequately agitated, phase separation between the aqueous and organic components can occur, leading to an incomplete reaction.
-
-
Troubleshooting Suggestions:
-
Increase Reaction Time: Monitor the reaction progress over a longer period to ensure equilibrium is reached.
-
Optimize Catalyst Loading: Experiment with catalyst concentrations within the recommended range to find the optimal loading for your specific conditions.
-
Use Higher Concentration Hydrogen Peroxide: If feasible, using a higher concentration of hydrogen peroxide can reduce the amount of water introduced into the reaction mixture.
-
Ensure Proper Agitation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
-
Consider a Solubilizer: In some cases, a solubilizer can be used to create a microemulsion and improve the interaction between reactants.
-
Issue 2: Reaction Stops Prematurely
Q: The reaction appears to start but then stops before a significant amount of product is formed. What could be the issue?
A: A stalled reaction can be indicative of catalyst deactivation or the presence of inhibitors.
-
Potential Causes:
-
Catalyst Inhibition: Certain impurities in the reactants or from the reaction vessel can inhibit the catalyst.
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose into water and oxygen, especially in the presence of certain metal ions or at elevated temperatures. This reduces the concentration of a key reactant.
-
Temperature Fluctuations: A drop in temperature can significantly slow down the reaction rate.
-
-
Troubleshooting Suggestions:
-
Use High-Purity Reagents and Clean Glassware: Ensure all glassware is thoroughly cleaned and that the reactants are of a high grade.
-
Add a Stabilizer: A chelating agent, such as 1-hydroxyethylene-1,1-diphosphonic acid (HEDPA), can be added to sequester metal ions that catalyze hydrogen peroxide decomposition.
-
Maintain Consistent Temperature: Use a temperature-controlled reaction setup, such as a water bath or heating mantle with a temperature controller, to maintain a stable reaction temperature.
-
Issue 3: Product Instability and Decomposition
Q: My this compound product seems to decompose over time, even during storage. How can I improve its stability?
A: this compound is an inherently unstable compound, and its decomposition can be accelerated by several factors.
-
Potential Causes:
-
Elevated Temperatures: Higher temperatures significantly increase the rate of decomposition of peroxy acids.[1][2][3]
-
Presence of Impurities: Transition metal ions (e.g., iron, copper, manganese) are known to catalyze the decomposition of peroxy acids.[4]
-
Exposure to Light: UV light can promote the decomposition of peroxides.
-
-
Troubleshooting Suggestions:
-
Store at Low Temperatures: Store the product in a refrigerator or cold room to minimize thermal decomposition.
-
Use Stabilizers: As mentioned previously, the addition of a chelating agent can help to improve stability.
-
Protect from Light: Store the product in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.
-
Issue 4: Phase Separation in the Reaction Mixture
Q: My reaction mixture is separating into two layers. What does this mean and how can I fix it?
A: Phase separation indicates that the reactants are not mixing properly, which will lead to an inefficient reaction.
-
Potential Causes:
-
Immiscibility of Reactants: Octanoic acid has limited solubility in aqueous hydrogen peroxide.
-
Insufficient Agitation: Without proper mixing, the denser aqueous phase and the lighter organic phase will separate.
-
-
Troubleshooting Suggestions:
-
Increase Agitation Speed: Ensure the stirring is vigorous enough to maintain a homogeneous mixture or emulsion.
-
Use a Solubilizer: A solubilizer, such as a nonionic surfactant or a polyalkylene oxide, can be added to create a stable microemulsion, which increases the interfacial area between the reactants and enhances the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis? A1: The most common catalysts are strong acids. These include mineral acids like sulfuric acid and phosphoric acid, as well as sulfonic acids such as methanesulfonic acid. Solid acid catalysts, like cation exchange resins, are also used as they can be easily removed from the reaction mixture.
Q2: What is the typical reaction time for this compound synthesis? A2: The reaction time can vary significantly depending on the temperature, catalyst, and desired conversion. It can take several hours to reach equilibrium. Some sources indicate that a significant conversion (e.g., 20-40%) can be achieved within 24 hours.
Q3: How does temperature affect the synthesis of this compound? A3: Increasing the temperature generally increases the reaction rate, allowing equilibrium to be reached more quickly. However, higher temperatures also promote the decomposition of both the this compound product and the hydrogen peroxide reactant.[1][2][3][4] Therefore, an optimal temperature must be chosen to balance the reaction rate and product stability.
Q4: Can I use a solvent in my reaction? A4: While some methods are solvent-free, a solvent can be used, particularly as a solubilizer to prevent phase separation and ensure better mixing of the reactants. The choice of solvent is critical, as it must be inert to the strong oxidizing conditions of the reaction.
Q5: How can I determine the concentration of this compound in my product? A5: A common method for determining the concentration of this compound and residual hydrogen peroxide is through a two-step titration. First, the hydrogen peroxide content is determined by titration with a standard solution of ceric sulfate (B86663). Then, potassium iodide is added to the solution, which reacts with the this compound to liberate iodine. This iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).
Data Presentation
Table 1: Effect of Catalyst Concentration on Peroxyacetic Acid Formation (as an analogue for this compound)
| Catalyst (Sulfuric Acid) Concentration (wt%) | Reaction Time to Equilibrium (at 323 K) |
| 0 | > 60 min |
| 2 | ~ 40 min |
| 4 | ~ 35 min |
| 6 | ~ 30 min |
Note: Data is for peroxyacetic acid synthesis and serves as a general indicator of the trend for this compound.
Table 2: Conversion of Octanoic Acid to this compound over 24 Hours
| Conversion Percentage |
| ≥ 20% |
| ≥ 25% |
| ≥ 30% |
| ≥ 35% |
| ≥ 40% |
Data derived from patent literature describing methods using a sulfonic acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
Materials:
-
Octanoic Acid
-
Hydrogen Peroxide (30-50% solution)
-
Concentrated Sulfuric Acid
-
Stabilizer (e.g., HEDPA) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Place the round-bottom flask in an ice bath on top of a magnetic stirrer.
-
Add a measured amount of octanoic acid to the flask and begin stirring.
-
Slowly add the desired amount of concentrated sulfuric acid as the catalyst.
-
If using a stabilizer, add it to the mixture.
-
Using the dropping funnel, add the hydrogen peroxide solution dropwise to the reaction mixture while maintaining the temperature below the desired setpoint (e.g., 20-40°C).
-
After the addition is complete, allow the reaction to stir at the set temperature for the desired reaction time (e.g., 24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them for this compound concentration.
Protocol 2: Titrimetric Determination of this compound and Hydrogen Peroxide
Reagents:
-
0.1 N Ceric Sulfate solution
-
0.1 N Sodium Thiosulfate solution
-
Potassium Iodide
-
Ferroin (B110374) indicator
-
Starch indicator solution
-
Sulfuric Acid (dilute)
-
Deionized water
-
Crushed ice
Procedure:
-
Hydrogen Peroxide Titration: a. To an Erlenmeyer flask, add approximately 25g of crushed ice, 2 ml of dilute sulfuric acid, and 3 drops of ferroin indicator. b. Accurately weigh a small amount of the reaction mixture sample into the flask. c. Titrate immediately with the 0.1 N ceric sulfate solution until the color changes from orange to a stable blue. d. Record the volume of ceric sulfate solution used (V1).
-
This compound Titration: a. To the same flask, immediately add an excess of potassium iodide (e.g., 5 ml of a concentrated solution). The solution will turn dark brown. b. Titrate with the 0.1 N sodium thiosulfate solution until the brown color starts to fade. c. Add a few drops of starch indicator solution; the solution will turn dark blue/black. d. Continue titrating slowly with sodium thiosulfate until the blue/black color disappears and the solution becomes clear or orange. e. Record the volume of sodium thiosulfate solution used (V2).
-
Calculations:
-
The concentration of hydrogen peroxide is proportional to V1.
-
The concentration of this compound is proportional to V2.
-
Visualizations
Caption: Acid-catalyzed equilibrium reaction for this compound synthesis.
Caption: General experimental workflow for this compound synthesis and analysis.
Caption: Troubleshooting flowchart for addressing low yield in reactions.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Peroxyoctanoic Acid Analysis
The accurate and reliable quantification of peroxyoctanoic acid (PFOA), a persistent environmental contaminant, is crucial for environmental monitoring, toxicological studies, and ensuring the safety of consumer products. High-performance liquid chromatography (HPLC) is a cornerstone technique for this analysis, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. This guide provides a comparative overview of various validated HPLC methods for PFOA analysis, presenting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Comparative Performance of Validated HPLC Methods
The following table summarizes the quantitative performance of different HPLC methods for the analysis of PFOA. These methods vary in their chromatographic conditions and detection techniques, leading to differences in sensitivity, linearity, and accuracy.
| Method Reference | Column | Mobile Phase | Detector | Linearity Range | R² | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) |
| Method 1 (LC-MS/MS) [1] | Not Specified | Methanol (B129727) gradient | MS/MS | 0.474 - 47.4 µg/m³ | >0.99 | Not Reported | 0.0455 µ g/sample | 95.2% | 1.6 - 5.2% |
| Method 2 (HPLC-UV with Derivatization) [2] | Not Specified | Methanol/H₂O (8/2, v/v) | UV (255 nm) | 0.5 - 50.0 mg/L | >0.99 | Not Reported | 0.5 mg/L | 91.8 - 108.7% (organic), 42.1 - 53.7% (aqueous) | Not Reported |
| Method 3 (Reversed-Phase HPLC-Conductivity) [3][4] | Acclaim® PolarAdvantage II (PA2) | Not Specified | Suppressed Conductivity | 1 - 40,000 µg/L | >0.99 (for low range) | 1 µg/L | 3 µg/L | Not Reported | 5 - 15% (for low range) |
| Method 4 (UHPLC-MS/MS in Dried Blood Spots) [5] | Not Specified | Not Specified | MS/MS | 2 - 100 ng/mL | Not Reported | 1.0 ng/mL | Not Reported | >80% | <20% |
| Method 5 (HPLC-Fluorescence with Derivatization) [6] | Not Specified | Not Specified | Fluorescence | Not Reported | Not Reported | 43 - 75 ppt (B1677978) (after preconcentration) | Not Reported | >80% (with SPE) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: LC-MS/MS for PFOA in Air Samples[1]
-
Sample Preparation: Air samples are collected using an OSHA Versatile Sampler (OVS) with a filter and polystyrene resin sorbent. The filter and sorbent sections are extracted with 4 mL of HPLC-grade methanol by shaking for 60 minutes.
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: A gradient using methanol.
-
Flow Rate: Not specified.
-
Injection Volume: 200 µL of the extract mixed with 10 µL of a 1.4 µg/mL 1,2-¹³C-PFOA internal standard solution.
-
-
Detection:
-
Detector: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Not specified.
-
Method 2: HPLC-UV with Pre-column Derivatization[2]
-
Derivatization: PFOA is derivatized with 3,4-dichloroaniline (B118046) (DCA) using a carbodiimide (B86325) method to form a UV-active product.
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Methanol/H₂O (8/2, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Detection:
-
Detector: UV detector.
-
Wavelength: 255 nm.
-
Method 3: Reversed-Phase HPLC with Suppressed Conductivity Detection[3][4]
-
Sample Preparation: On-line sample concentration is utilized for water samples. A 1 mL sample is injected, and the concentrator is washed to remove matrix interferences.
-
Chromatographic Conditions:
-
HPLC System: ICS-3000 system.
-
Column: Acclaim® PolarAdvantage II (PA2).
-
Concentrator Column: Acclaim PA2 5 µm 4.3 × 10 mm guard cartridge.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: 1 mL.
-
-
Detection:
-
Detector: Suppressed conductivity detector.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationships between different analytical choices, the following diagrams are provided.
General experimental workflow for HPLC analysis of PFOA.
Comparison of key features in HPLC methods for PFOA analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Analysis of perfluorooctanoic acid by high performance liquid chromatography with 3,4-dichloroaniline derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peroxyoctanoic Acid and Peracetic Acid in Disinfection
A Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disinfection strategies is a cornerstone of microbiological research and pharmaceutical development. Among the arsenal (B13267) of available disinfectants, peroxy acids have garnered significant attention for their broad-spectrum antimicrobial activity and favorable environmental profiles. This guide provides a detailed comparison of two such compounds: peroxyoctanoic acid (POAA) and peracetic acid (PAA). While both are potent oxidizing agents, they exhibit distinct properties that influence their efficacy and application in various disinfection protocols. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by available experimental data and detailed methodologies.
Introduction to this compound and Peracetic Acid
Peracetic acid (PAA) , or peroxyacetic acid, is a well-established and widely utilized disinfectant. It is a colorless liquid with a characteristic pungent odor and is produced by the reaction of acetic acid and hydrogen peroxide. PAA is known for its rapid and broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and spores. Its mechanism of action primarily involves the oxidation of cellular components, including proteins, enzymes, and lipids, leading to cell wall disruption and microbial inactivation.[1]
This compound (POAA) , a longer-chain peroxycarboxylic acid, is often used in conjunction with PAA in disinfectant formulations. Its increased lipophilicity, owing to the eight-carbon alkyl chain, theoretically enhances its ability to penetrate the lipid-rich cell membranes of microorganisms. This property makes it particularly effective for disinfecting surfaces with high organic and fatty loads, such as in the food processing industry. While extensive data on the standalone efficacy of POAA is limited in publicly available literature, its synergistic effect with PAA is well-documented, leading to enhanced antimicrobial activity.
Comparative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of peracetic acid against a range of microorganisms. It is important to note that directly comparable quantitative data for this compound as a standalone disinfectant is scarce in the reviewed literature. POAA is most commonly found as a component of mixed peroxy acid systems, where it contributes to the overall biocidal activity.
Table 1: Bactericidal and Fungicidal Efficacy of Peracetic Acid (PAA)
| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Test Conditions |
| Staphylococcus aureus | 2000 (0.2%) | 10 min | > 6 | Suspension test |
| Escherichia coli | 2000 (0.2%) | 10 min | > 6 | Suspension test |
| Pseudomonas aeruginosa | 2000 (0.2%) | 10 min | > 6 | Suspension test |
| Salmonella Typhimurium | 40 | 1 min | Complete elimination | Suspension test (clean conditions)[2] |
| Salmonella Typhimurium | 40 | 1 min | Complete elimination | Suspension test (dirty conditions)[2] |
| Candida albicans | 2500 (0.25%) | 1 min | Not specified | Yeasticidal activity test[1] |
| Fungi causing black stain | 1000 (0.1%) | Not specified | Significant inhibition of mycelial growth | Mycelial growth test[3] |
| Aspergillus niger | Formulation with PAA | 5 min | > 4 | Petri plate surface test[4] |
Table 2: Virucidal and Sporicidal Efficacy of Peracetic Acid (PAA)
| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Test Conditions |
| Murine Norovirus 1 (MNV-1) | 80 | 1 min | ~3 | Suspension test[5] |
| Murine Norovirus 1 (MNV-1) | 50 | 5 min | > 3 | On stainless steel and PVC surfaces[6] |
| Hepatitis A Virus (HAV) | 2500 | 10 min | 1.24 | Suspension test[5] |
| Poliovirus | 1500 | 5 min | ≥ 4 | Quantitative suspension test at 35°C[7] |
| Adenovirus | 400 | 5 min | ≥ 4 | Quantitative suspension test at 20°C[7] |
| Clostridium estertheticum spores | Formulation with POAA | Not specified | Inactivation observed | Comparison with H2O2[8] |
| Bacterial spores | 130 (1.3 mmol/l) | Not specified | Rapid activity | Suspension test[9] |
Note on this compound (POAA) Efficacy:
Experimental Protocols
The evaluation of disinfectant efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed for testing peroxy acid-based disinfectants.
Suspension Tests
Suspension tests are used to evaluate the antimicrobial activity of a disinfectant in a liquid phase.
-
Objective: To determine the concentration of the disinfectant required to achieve a specific log reduction of a microbial population within a defined contact time.
-
Methodology:
-
A standardized suspension of the test microorganism is prepared in a suitable liquid medium.
-
The disinfectant is added to the microbial suspension at a predetermined concentration.
-
At specified contact times (e.g., 1, 5, 10 minutes), an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the disinfectant.
-
The number of surviving microorganisms is determined by plating the neutralized sample onto an appropriate growth medium and incubating under suitable conditions.
-
Log reduction is calculated by comparing the number of viable microorganisms in the treated sample to that of an untreated control.
-
Quantitative Carrier Tests (e.g., ASTM E2197)
Carrier tests are designed to assess the efficacy of a disinfectant on a hard, non-porous surface, simulating real-world applications.
-
Objective: To evaluate the ability of a disinfectant to kill microorganisms dried onto a carrier surface.
-
Methodology:
-
Standardized carriers (e.g., stainless steel disks) are inoculated with a known concentration of the test microorganism and allowed to dry.
-
The inoculated carriers are then exposed to the disinfectant for a specified contact time and temperature.
-
After the contact time, the carriers are transferred to a neutralizing broth to inactivate the disinfectant.
-
The surviving microorganisms are eluted from the carrier and enumerated using standard plating techniques.
-
Log reduction is calculated by comparing the number of viable microorganisms recovered from the treated carriers to the number recovered from untreated control carriers.
-
Use-Dilution Tests (e.g., AOAC 955.14, 955.15, 964.02)
The Use-Dilution test is a carrier-based method widely accepted by regulatory agencies for substantiating disinfectant claims.
-
Objective: To determine the efficacy of a disinfectant at its recommended use-dilution.
-
Methodology:
-
Stainless steel cylinders (carriers) are inoculated with a specific test bacterium and dried.
-
The contaminated carriers are then immersed in the use-dilution of the disinfectant for a specified contact time.
-
After exposure, the carriers are transferred to individual tubes of growth medium containing a neutralizer.
-
The tubes are incubated, and the number of tubes showing microbial growth is recorded.
-
A predetermined number of carriers must show no growth for the disinfectant to pass the test.
-
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Peracetic acid stands as a potent and versatile disinfectant with a substantial body of evidence supporting its broad-spectrum antimicrobial efficacy. The data clearly indicates its effectiveness against a wide range of bacteria, fungi, viruses, and spores at various concentrations and contact times.
The role of this compound in disinfection appears to be more nuanced, primarily serving as a synergistic component in mixed peroxy acid formulations. Its lipophilic nature suggests a targeted advantage for surfaces with high organic and lipid content. However, the current lack of publicly available, standalone quantitative efficacy data for POAA makes a direct, comprehensive comparison with PAA challenging.
For researchers and professionals in drug development, the choice between these disinfectants, or a combination thereof, will depend on the specific application, the target microorganisms, and the nature of the surfaces or matrices to be disinfected. The experimental protocols outlined in this guide provide a framework for conducting robust in-house evaluations to determine the most effective disinfection strategy for a given scenario. Future research focusing on the independent antimicrobial profile of this compound would be invaluable in further elucidating its full potential as a disinfectant.
References
- 1. researchgate.net [researchgate.net]
- 2. Peracetic acid (PAA) exhibits higher antimicrobial efficacy compared to chlorine-based disinfectants against Salmonella Typhimurium on chicken skin and food-contact surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.apub.kr [cdn.apub.kr]
- 4. Comparative Evaluation of a Disinfectant Formulation Comprising Hydrogen Peroxide, Peracetic Acid, and Acetic Acid Against Aspergillus niger, Escherichia coli, and Staphylococcus aureus on Various Surfaces in Comparison to Other Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of foodborne viruses by novel organic peroxyacid-based disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virucidal efficacy of peracetic acid for instrument disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial effect of different peroxyacetic acid and hydrogen peroxide formats against spores of Clostridium estertheticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bactericidal, fungicidal and sporicidal properties of hydrogen peroxide and peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative study of peroxycarboxylic acids as epoxidizing agents
A Comparative Guide to Peroxycarboxylic Acids for Epoxidation Reactions
For researchers and professionals in organic synthesis and drug development, the epoxidation of alkenes is a fundamental transformation. Peroxycarboxylic acids are a versatile and widely used class of reagents for this purpose, offering a range of reactivities and selectivities. This guide provides a comparative analysis of common peroxycarboxylic acids, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
Mechanism of Epoxidation
The epoxidation of an alkene by a peroxycarboxylic acid proceeds through a concerted mechanism, often referred to as the "Butterfly" mechanism.[1][2] In this single-step process, the peroxy acid transfers an oxygen atom to the double bond, forming an epoxide.[3] The reaction is initiated by the electrophilic peroxy oxygen attacking the nucleophilic π-bond of the alkene.[1][2] This concerted nature ensures a stereospecific syn-addition, where the stereochemistry of the starting alkene is retained in the epoxide product.[3][4]
Comparative Analysis of Common Peroxycarboxylic Acids
The choice of peroxycarboxylic acid can significantly impact the outcome of an epoxidation reaction. Key factors to consider include the reagent's reactivity, stability, and handling requirements, as well as the nature of the substrate.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): Arguably the most common peroxy acid for laboratory-scale epoxidations, m-CPBA is a relatively stable, crystalline solid that is commercially available.[1][2][5] It is effective for a wide range of alkenes. However, it can be explosive under certain conditions and is typically supplied as a wetted paste (e.g., 70% m-CPBA) to improve safety.[2][5] The byproduct, m-chlorobenzoic acid, can sometimes complicate product purification.
-
Peracetic Acid (PAA): Widely used in industrial applications, peracetic acid is typically handled as an equilibrium mixture in acetic acid solution. It is more reactive than m-CPBA but also less stable and more volatile. Its use is favored for large-scale reactions where cost is a significant factor.
-
Trifluoroperacetic Acid (TFPAA): As one of the most reactive organic peroxy acids, TFPAA is capable of epoxidizing electron-deficient alkenes that are unreactive towards other peroxy acids.[4][6] This high reactivity is due to the strong electron-withdrawing effect of the trifluoromethyl group.[7] TFPAA is highly unstable and is almost always generated in situ from trifluoroacetic anhydride (B1165640) or trifluoroacetic acid and hydrogen peroxide.[5][6][8]
-
Magnesium Monoperoxyphthalate (MMPP): Developed as a safer alternative to m-CPBA, MMPP is a stable, non-shock-sensitive solid.[2][5][8] It is particularly useful in large-scale reactions and in educational settings where safety is a primary concern. Its reactivity is comparable to that of m-CPBA.
-
Peroxyformic Acid: This is a highly reactive epoxidizing agent, often generated in situ from formic acid and hydrogen peroxide. Its high reactivity allows for the epoxidation of a wide range of alkenes, but it is also less selective and can lead to side reactions, such as the opening of the newly formed epoxide ring.
Performance Data Summary
The following table summarizes typical reaction conditions and yields for the epoxidation of various alkenes using different peroxycarboxylic acids.
| Substrate | Peroxycarboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | m-CPBA | Dichloromethane (B109758) | 25 | 2 | >95 | Generic |
| 1-Octene | m-CPBA | Dichloromethane | 25 | 4 | 85-90 | Generic |
| trans-Stilbene | m-CPBA | Chloroform | 25 | 3 | 90 | Generic |
| Cyclohexene | Peracetic Acid | Acetic Acid | 25 | 1 | >95 | [5] |
| 1-Dodecene | Trifluoroperacetic Acid | Dichloromethane | 0-25 | 1 | 90-95 | [6] |
| Styrene | MMPP | Ethanol/Water | 25 | 6 | 88 | [5] |
| (Z)-Cyclooctene | m-CPBA | Dichloromethane | 25 | 1 | >98 | [9] |
Experimental Protocols
General Procedure for Epoxidation using m-CPBA
This protocol describes a typical procedure for the epoxidation of an alkene on a laboratory scale.
-
Preparation: Dissolve the alkene (1.0 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.[10] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the stirred alkene solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.[11]
-
Workup: Upon completion, cool the reaction mixture again to 0 °C. The byproduct, m-chlorobenzoic acid, may precipitate and can be removed by filtration. Quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) and stir for 30 minutes.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the remaining carboxylic acid byproduct, followed by water and then brine.[12]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude epoxide can be further purified by flash column chromatography if necessary.[11]
Note on Buffering: For acid-sensitive substrates, a buffer such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) can be added to the reaction mixture to neutralize the carboxylic acid byproduct as it forms.[12][13]
Visualizations
Signaling Pathways and Workflows
Caption: Concerted "Butterfly" mechanism of alkene epoxidation.
Caption: General experimental workflow for alkene epoxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]
- 6. Trifluoroperacetic acid - Wikipedia [en.wikipedia.org]
- 7. The design of organic catalysis for epoxidation by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Some oxidation reactions utilizing hydrogen peroxide adducts in combination with carboxylic anhydrides - Loughborough University - Figshare [repository.lboro.ac.uk]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. mcpba epoxidation procedure [ecohouse.ge]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. orgosolver.com [orgosolver.com]
- 13. scribd.com [scribd.com]
A Researcher's Guide to the Spectroscopic Characterization of Peroxyoctanoic Acid
For researchers, scientists, and drug development professionals, accurate characterization of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of peroxyoctanoic acid, a peroxycarboxylic acid of interest in various chemical and pharmaceutical applications. Due to the limited availability of experimental spectroscopic data for this compound beyond mass spectrometry, this guide leverages experimental data for its parent compound, octanoic acid, and predictive data for this compound to offer a comprehensive analytical overview.
Spectroscopic Data: A Comparative Analysis
The following tables summarize the key spectroscopic features of this compound and its corresponding carboxylic acid, octanoic acid. This direct comparison highlights the influence of the peroxy functional group on the spectral properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The introduction of the peroxy group in this compound is predicted to cause a downfield shift in the signals of adjacent protons and carbons due to the electron-withdrawing nature of the additional oxygen atom.
Table 1: 1H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| This compound | -COOOH | ~11-12 (Predicted) | Singlet (broad) |
| α-CH2 | ~2.4 (Predicted) | Triplet | |
| β-CH2 | ~1.6 (Predicted) | Multiplet | |
| -(CH2)4- | ~1.3 (Predicted) | Multiplet | |
| -CH3 | ~0.9 (Predicted) | Triplet | |
| Octanoic Acid | -COOH | 12.01 | Singlet (broad) |
| α-CH2 | 2.35 | Triplet | |
| β-CH2 | 1.63 | Multiplet | |
| -(CH2)4- | 1.30 | Multiplet | |
| -CH3 | 0.88 | Triplet |
Table 2: 13C NMR Data Comparison
| Compound | Functional Group | Chemical Shift (ppm) |
| This compound | -COOOH | ~175 (Predicted) |
| α-CH2 | ~34 (Predicted) | |
| β-CH2 | ~25 (Predicted) | |
| -(CH2)4- | ~29, 23 (Predicted) | |
| -CH3 | ~14 (Predicted) | |
| Octanoic Acid | -COOH | 180.7 |
| α-CH2 | 34.1 | |
| β-CH2 | 24.7 | |
| -(CH2)4- | 31.6, 29.0, 22.6 | |
| -CH3 | 14.0 |
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy is a powerful tool for identifying functional groups. The key differentiator between this compound and octanoic acid is the peroxide (-O-O-) bond, which is expected to exhibit characteristic vibrations.
Table 3: Key FTIR and Raman Vibrational Frequencies (cm-1)
| Functional Group | Vibration Mode | This compound (Predicted/Analogous) | Octanoic Acid (Experimental) |
| O-H (peroxyacid) | Stretching | ~3300-2500 (broad) | - |
| O-H (carboxylic acid) | Stretching | - | 3300-2500 (broad) |
| C-H (alkane) | Stretching | ~2960-2850 | ~2960-2850 |
| C=O (peroxyacid) | Stretching | ~1730-1700 | - |
| C=O (carboxylic acid) | Stretching | - | ~1710 |
| C-O | Stretching | ~1300-1000 | ~1300-1200 |
| O-O | Stretching | ~890-850 | - |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. Experimental data for this compound shows characteristic fragmentation patterns that distinguish it from octanoic acid.[1]
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 160.11 | 143 ([M-OH]+), 115 ([M-COOH]+), 97, 87, 71, 57, 43 |
| Octanoic Acid | 144.12 | 127 ([M-OH]+), 115, 99, 85, 73, 60, 45 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. The following sections provide methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Adapted from Steimer et al.[1]
Materials:
-
Octanoic acid
-
Concentrated sulfuric acid (95-98%)
-
50% Hydrogen peroxide
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
In an open beaker, dissolve octanoic acid in concentrated sulfuric acid with stirring.
-
Cool the resulting solution to 10-15 °C in an ice water bath.
-
While maintaining the temperature and stirring, slowly add 50% hydrogen peroxide dropwise. A white precipitate should form.
-
Continue stirring the reaction mixture for a total of 60 minutes, allowing it to slowly warm to room temperature.
-
The resulting mixture contains this compound.
Caution: This synthesis is exothermic and generates peroxymonosulfuric acid (Caro's acid), which is a strong oxidizer and potentially explosive. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as liquids in a cuvette or as solids in a glass capillary or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm-1).
-
Data Analysis: Identify the characteristic scattering peaks corresponding to the vibrational modes of the molecule.
4. Mass Spectrometry (MS)
Adapted from Steimer et al.[1]
-
Sample Preparation: Dilute the reaction mixture containing this compound in a suitable solvent (e.g., 50/50 water/acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Full Scan: Acquire mass spectra in full scan mode over an appropriate m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): Select the molecular ion of this compound (m/z 160.11) and subject it to collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the synthesis and analytical workflows.
References
A Researcher's Guide to Assessing the Purity of Synthesized Peroxyoctanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of common analytical methods for assessing the purity of peroxyoctanoic acid, a valuable peroxycarboxylic acid with applications in disinfection and organic synthesis. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your laboratory's needs.
This compound is typically synthesized by the reaction of octanoic acid with an oxidizing agent, most commonly hydrogen peroxide, in the presence of an acid catalyst. The resulting product is an equilibrium mixture containing this compound, unreacted octanoic acid, hydrogen peroxide, the acid catalyst, and water. Due to the inherent instability of the peroxy bond, various stabilizers may also be present in commercial formulations. The accurate determination of the this compound concentration is therefore essential for quality control and to ensure its effective and safe use.
Comparison of Purity Assessment Methods
Two primary analytical techniques are widely employed for the quantification of peroxy acids: redox titration and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.
| Parameter | Redox Titration (Iodometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Oxidation of iodide to iodine by the peroxy acid, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution. | Separation of this compound from other components in the mixture by chromatography, followed by quantification using a suitable detector (e.g., UV). |
| Specificity | Good, but can be susceptible to interference from other oxidizing agents present in the sample, such as hydrogen peroxide.[1] A two-step titration is often required to differentiate between the peroxy acid and hydrogen peroxide.[2][3][4] | High. Can separate and quantify this compound, octanoic acid, and hydrogen peroxide simultaneously.[5][6] |
| Sensitivity | Generally lower than HPLC. Suitable for concentrations typically above 0.1%.[3] | High. Can detect and quantify low levels of this compound. Detection limits for similar peroxy acids can be in the range of 0.002 wt%.[5] |
| Speed | Relatively fast for a single sample, typically taking less than 10 minutes per titration.[7] | Sample analysis time can be short (e.g., under 5 minutes per sample), but method development and system setup can be more time-consuming.[6][8] |
| Cost | Lower initial equipment cost. Reagents are relatively inexpensive. | Higher initial investment for the HPLC system. Solvents and columns contribute to ongoing operational costs. |
| Typical Purity Range After Synthesis | The conversion of octanoic acid to this compound can range from 20% to over 40% within 24 hours, depending on the synthesis conditions.[9][10] | The conversion of octanoic acid to this compound can range from 20% to over 40% within 24 hours, depending on the synthesis conditions.[9][10] |
Experimental Protocols
Redox Titration (Two-Step Iodometric Method)
This method first quantifies the hydrogen peroxide content, followed by the determination of the this compound concentration.
Reagents:
-
Ceric sulfate (B86663) solution (0.1 N), standardized
-
Sodium thiosulfate solution (0.1 N), standardized
-
Potassium iodide solution (10% w/v)
-
Sulfuric acid (10% v/v)
-
Starch indicator solution (1% w/v)
-
Ferroin (B110374) indicator
-
Ice
Procedure:
Step 1: Determination of Hydrogen Peroxide
-
Accurately weigh approximately 1-2 g of the synthesized this compound sample into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of chilled deionized water and 10 mL of 10% sulfuric acid.
-
Place the flask in an ice bath to keep the solution cool.
-
Add 3 drops of ferroin indicator.
-
Titrate the solution with standardized 0.1 N ceric sulfate until the color changes from orange to blue.[2]
-
Record the volume of ceric sulfate solution used (V1).
Step 2: Determination of this compound
-
To the same solution from Step 1, add 10 mL of 10% potassium iodide solution. The solution will turn a dark brown color due to the liberation of iodine.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used (V2).
Calculations:
-
% Hydrogen Peroxide = (V1 × N1 × 1.701) / Sample Weight (g)
-
% this compound = (V2 × N2 × 8.01) / Sample Weight (g)
-
Where N1 is the normality of the ceric sulfate solution and N2 is the normality of the sodium thiosulfate solution.
-
High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of this compound, octanoic acid, and hydrogen peroxide.
Instrumentation and Conditions (adapted from a method for peracetic acid): [5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 195 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound (if a pure standard is available), octanoic acid, and hydrogen peroxide of known concentrations in the mobile phase. Create a mixed standard solution containing all three components at known concentrations.
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound sample and dilute it with the mobile phase to a concentration within the calibration range.
-
Calibration: Inject the standard solutions and construct calibration curves for each analyte by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound, octanoic acid, and hydrogen peroxide based on their retention times from the standard injections. Quantify the concentration of each component in the sample using the calibration curves.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the decision-making logic for choosing an analytical method, the following diagrams are provided.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The choice between redox titration and HPLC for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. Redox titration offers a cost-effective and rapid method for determining the overall peroxy acid content, particularly for routine quality control where the concentrations are relatively high. However, for more detailed analysis, including the simultaneous quantification of the starting materials and byproducts, HPLC provides superior specificity and sensitivity. By carefully considering the factors outlined in this guide and adhering to the detailed protocols, researchers can confidently and accurately determine the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific investigations.
References
- 1. envirotech.com [envirotech.com]
- 2. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 3. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 4. hiranuma.com [hiranuma.com]
- 5. separationmethods.com [separationmethods.com]
- 6. Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC determination of peroxyacetic Acid and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ES2673068T3 - Method for providing this compound compositions - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
A Comparative Kinetic Analysis of Peroxyoctanoic Acid Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the decomposition of peroxyoctanoic acid, offering a review of its stability relative to other peroxycarboxylic acids, particularly the well-studied peracetic acid. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the thermal stability and decomposition pathways of these potent oxidizing agents. All quantitative data is summarized in tables for clear comparison, and detailed experimental protocols are provided for key analytical methods.
Introduction to Peracid Stability
Peroxycarboxylic acids (peracids) are a class of organic compounds characterized by the functional group -C(O)OOH. Their utility as strong oxidizing agents in various applications, including synthesis, disinfection, and bleaching, is well-established. However, the inherent instability of the peroxide bond (-O-O-) makes a thorough understanding of their decomposition kinetics crucial for safe handling, storage, and application. The stability of a peracid is influenced by factors such as the length of the alkyl chain, the presence of catalysts, temperature, and pH.
Generally, the thermal stability of aliphatic peracids increases with the length of the alkyl chain. This trend suggests that this compound is more stable than its shorter-chain counterpart, peracetic acid.
Comparative Kinetic Data
While extensive kinetic data is available for the decomposition of peracetic acid, specific studies detailing the decomposition kinetics of this compound are less common in the literature. However, by combining data from studies on a range of aliphatic peracids, a comparative understanding can be achieved.
| Peracid | Decomposition Order | Rate Constant (k) | Conditions | Activation Energy (Ea) | Reference |
| Peracetic Acid | First-order | 1.71 x 10⁻⁵ s⁻¹ (at 25°C) | Aqueous solution | 66.20 kJ/mol | [1] |
| First-order | 2.68 x 10⁻⁵ s⁻¹ (at 35°C) | Aqueous solution | 66.20 kJ/mol | [1] | |
| First-order | 4.47 x 10⁻⁵ s⁻¹ (at 45°C) | Aqueous solution | 66.20 kJ/mol | [1] | |
| Long-Chain Peracids (C6-C18) | Pseudo-first-order | 1.55 x 10⁻⁵ - 3.20 x 10⁻⁵ s⁻¹ (at 25°C) | Methanol-benzene solution | Not specified | [2][3] |
| Perdecanoic Acid (C10) | - | Onset of decomposition > 64°C | Neat | Not specified | [4] |
Note: The rate constants for long-chain peracids have been converted from min⁻¹ to s⁻¹ for consistency. The original data reports a range of 0.93 to 1.92 x 10⁻³ min⁻¹.[2][3]
The data indicates that the decomposition of peracetic acid in aqueous solution follows first-order kinetics, with the rate increasing with temperature. For longer-chain peracids, a study by Swern (1955) provides a range of pseudo-first-order rate constants in a methanol-benzene solvent system.[2][3] This range is comparable to the rate constant of peracetic acid at room temperature. A more recent study on perdecanoic acid (C10) indicates a higher onset temperature for decomposition compared to shorter-chain peracids, supporting the general trend of increasing stability with alkyl chain length.[4]
Decomposition Pathways
The decomposition of peroxycarboxylic acids can proceed through several pathways, including thermal decomposition, hydrolysis, and catalyzed decomposition.
Decomposition pathways for this compound.
Experimental Protocols
The kinetic analysis of peracid decomposition typically involves monitoring the concentration of the peracid over time at a constant temperature.
Thermal Screening Calorimetry
A common method for studying the thermal decomposition of peracids is thermal screening calorimetry.[5]
Methodology:
-
A sample of the peracid solution is placed in a sealed test cell (e.g., made of Hastelloy C276).
-
The cell is subjected to a controlled temperature program, which can be a temperature ramp (e.g., 2 °C/min) or isothermal holds at different temperatures.
-
The temperature and pressure inside the cell are continuously monitored.
-
The rate of temperature and pressure rise is used to determine the kinetics of the decomposition reaction. The amount of gas generated can be calculated using the ideal gas law.
-
Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) (Arrhenius plot).
Workflow for thermal screening calorimetry.
Isothermal Decomposition Study
For determining decomposition rates under specific temperature conditions, isothermal studies are conducted.[1]
Methodology:
-
A solution of the peracid at a known initial concentration is prepared.
-
The solution is maintained at a constant temperature in a controlled environment (e.g., a water bath).
-
Aliquots of the solution are withdrawn at regular time intervals.
-
The concentration of the peracid in each aliquot is determined using a suitable analytical method, such as iodometric titration.
-
The concentration of the peracid is plotted against time.
-
The rate constant (k) is determined from the slope of the line for a first-order reaction (ln[PAA] vs. time) or by fitting the data to the appropriate integrated rate law.
Conclusion
The kinetic analysis of this compound decomposition, while not as extensively documented as that of peracetic acid, can be inferred from the available data on long-chain peroxycarboxylic acids. The general trend indicates that this compound is thermally more stable than peracetic acid, with a slower decomposition rate under similar conditions. This increased stability is a significant advantage for applications requiring higher temperatures or longer storage times. For precise kinetic parameters, further experimental studies focusing specifically on the decomposition of this compound under various conditions are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
A Comparative Guide to the Oxidizing Strength of Peroxy Acids
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the outcome of a chemical synthesis. Peroxy acids are a versatile class of reagents widely employed for various oxidation reactions, including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. Their oxidizing power, however, is not uniform and is highly dependent on their molecular structure. This guide provides an objective comparison of the oxidizing strength of common peroxy acids, supported by quantitative data and detailed experimental protocols to aid in reagent selection and experimental design.
Factors Influencing Oxidizing Strength
The oxidizing tendency of a peroxy acid is primarily governed by the electronegativity of the substituents on the acyl group.[1] Electron-withdrawing groups enhance the electrophilicity of the peroxy acid, making it a more potent oxygen-transfer agent. This is because electron-withdrawing substituents stabilize the resulting carboxylate anion formed after the oxygen atom is transferred. The oxygen-atom donor tendency also correlates with the acidity of the O-H bond.[1]
Caption: Factors that determine the oxidizing power of peroxy acids.
Quantitative Comparison of Oxidizing Strength
| Peroxy Acid | Structure | Standard Oxidation Potential (V) | Calculated Activation Barrier for Ethylene Epoxidation (kcal/mol) |
| Peracetic Acid (PAA) | CH₃CO₃H | 1.06 - 1.96[2] | 19.18[3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | m-ClC₆H₄CO₃H | Not Reported | Not Directly Reported (Stronger than PAA) |
| Trifluoroperacetic Acid (TFPAA) | CF₃CO₃H | Not Reported | 13.93[3] |
The general order of oxidizing power is Trifluoroperacetic acid > meta-Chloroperoxybenzoic acid > Peracetic acid.[1] This trend is consistent with the electron-withdrawing effects of the substituents (CF₃ > m-ClC₆H₄ > CH₃).
Experimental Protocols
To empirically compare the oxidizing strength of different peroxy acids, two key experimental procedures are essential: the determination of the active peroxy acid concentration and the kinetic analysis of a model oxidation reaction.
Protocol 1: Determination of Peroxy Acid Concentration in the Presence of Hydrogen Peroxide
Commercial peroxy acid solutions often contain the corresponding carboxylic acid and hydrogen peroxide as impurities. This protocol allows for the selective determination of the peroxy acid concentration.
Principle: This method involves two sequential titrations. First, the hydrogen peroxide content is determined by titration with a standard solution of cerium(IV) sulfate (B86663) or potassium permanganate, which does not react with the peroxy acid under the employed conditions. Subsequently, an excess of potassium iodide is added to the same solution. The peroxy acid oxidizes the iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[4][5]
Reagents:
-
Peroxy acid sample
-
Crushed ice
-
Sulfuric acid (~2.5 M)
-
Ferroin (B110374) indicator solution
-
Standardized Cerium(IV) sulfate solution (0.1 N)
-
Potassium iodide solution (20% w/v)
-
Starch indicator solution (1% w/v) or a ready-to-use zinc iodide starch solution
-
Standardized Sodium thiosulfate solution (0.1 N)
-
Deionized water
Procedure:
-
To a 250 mL Erlenmeyer flask, add approximately 25 g of crushed ice, 2 mL of sulfuric acid, and 3 drops of ferroin indicator.
-
Accurately weigh a suitable amount of the peroxy acid sample and add it to the flask.
-
Titrate the solution with the standardized cerium(IV) sulfate solution. The endpoint is indicated by a color change from orange to a persistent pale blue. Record the volume of Ce(SO₄)₂ solution used (V₁). This volume corresponds to the hydrogen peroxide content.
-
To the same flask, immediately add 5 mL of the potassium iodide solution. The solution will turn dark brown due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears completely, leaving a bright orange solution. Record the total volume of Na₂S₂O₃ solution used (V₂). This volume corresponds to the peroxy acid content.
Calculations: The concentrations of hydrogen peroxide and peroxy acid can be calculated using the following formulas:
-
% H₂O₂ = (V₁ × N₁ × 1.701) / w
-
% Peroxy Acid = (V₂ × N₂ × M_peroxy_acid) / (2 × w × 10)
Where:
-
V₁ = volume of Ce(SO₄)₂ solution (mL)
-
N₁ = normality of Ce(SO₄)₂ solution
-
w = weight of the sample (g)
-
V₂ = volume of Na₂S₂O₃ solution (mL)
-
N₂ = normality of Na₂S₂O₃ solution
-
M_peroxy_acid = molar mass of the peroxy acid ( g/mol )
Protocol 2: Kinetic Analysis of Alkene Epoxidation
A common method to compare the oxidizing strength of peroxy acids is to measure the rate of a model reaction, such as the epoxidation of an alkene.
Principle: The reaction between an alkene and a peroxy acid is typically second order (first order in each reactant). The progress of the reaction can be monitored by measuring the disappearance of the alkene or the appearance of the epoxide product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Caption: A generalized workflow for the kinetic study of alkene epoxidation.
Materials:
-
Alkene (e.g., styrene, cyclohexene)
-
Peroxy acids (e.g., peracetic acid, m-CPBA, trifluoroperacetic acid)
-
An appropriate solvent (e.g., dichloromethane, chloroform)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Thermostated reaction vessel with a magnetic stirrer
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a high-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Prepare standardized solutions of the peroxy acids in the chosen solvent using the titration method described in Protocol 1.
-
Prepare a stock solution of the alkene and the internal standard in the same solvent.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
Add the alkene solution to the reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the standardized peroxy acid solution. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a small amount of a reducing agent like dimethyl sulfide (B99878) or by diluting it in a cold solvent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the alkene and the epoxide product relative to the internal standard.
-
Plot the concentration of the alkene versus time.
-
Determine the second-order rate constant (k) by plotting 1/[Alkene] versus time (if the initial concentrations of the alkene and peroxy acid are equal) or by using the integrated rate law for a second-order reaction.
By comparing the rate constants obtained for each peroxy acid under identical conditions, a quantitative measure of their relative oxidizing strength can be established.
References
- 1. Peroxy acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxy acid | Oxidation, Reactions, Synthesis | Britannica [britannica.com]
- 5. Using molecular oxygen and Fe–N/C heterogeneous catalysts to achieve Mukaiyama epoxidations via in situ produced organic peroxy acids and acylperoxy r ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00356B [pubs.rsc.org]
A Comparative Guide to Analytical Assays for Peroxyoctanoic Acid: Navigating Cross-Reactivity Challenges
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peroxyoctanoic acid (POOA) is critical in various applications, from its use as an antimicrobial agent in the food industry to its potential role in pharmaceutical and environmental sciences. However, the presence of structurally similar compounds, such as peracetic acid (PAA) and hydrogen peroxide (H₂O₂), presents a significant analytical challenge due to cross-reactivity in common assays. This guide provides a comparative overview of key analytical methods, presenting their performance, highlighting cross-reactivity issues with supporting data, and offering detailed experimental protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound is heavily influenced by the sample matrix and the presence of other oxidizing agents. While traditional methods like titration and colorimetric assays are straightforward, they are prone to interferences. High-Performance Liquid Chromatography (HPLC) offers superior selectivity for complex mixtures.
| Analytical Method | Principle | Selectivity for this compound | Key Cross-Reactants | Typical Application |
| Redox Titration | Oxidation-reduction reaction | Low | Hydrogen Peroxide, Peracetic Acid | High concentration quality control of peroxyacid solutions |
| DPD Colorimetric Assay | Oxidation of N,N-diethyl-p-phenylenediamine (DPD) | Low to Moderate | Hydrogen Peroxide, Peracetic Acid | Residual disinfectant monitoring in water |
| ABTS Colorimetric Assay | Oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Low to Moderate | Hydrogen Peroxide, Peracetic Acid | Disinfection process monitoring |
| HPLC-UV/MS | Chromatographic separation followed by UV or Mass Spectrometry detection | High | - | Quantification of specific peroxyacids in complex mixtures |
Cross-Reactivity Data
Cross-reactivity is a significant concern in assays that rely on the oxidizing nature of peroxyacids. In these methods, other oxidizing agents present in the sample can react with the indicator, leading to inaccurate quantification of the target analyte.
| Assay | Interferent | Observed Cross-Reactivity (%) | Mitigation Strategy |
| Redox Titration | Hydrogen Peroxide | High (reacts with thiosulfate) | Two-step titration: first titrate H₂O₂ with ceric sulfate (B86663) or potassium permanganate, then titrate total peroxyacids iodometrically. |
| Peracetic Acid | High (indistinguishable from POOA) | Method quantifies total peroxyacid content. | |
| DPD Colorimetric Assay | Hydrogen Peroxide | Moderate to High | Addition of catalase to decompose H₂O₂ prior to analysis; kinetic differentiation (PAA/POOA react faster than H₂O₂). |
| Peracetic Acid | High (both oxidize DPD) | Method typically measures total peroxycarboxylic acids. | |
| ABTS Colorimetric Assay | Hydrogen Peroxide | Moderate | Use of iodide as a catalyst can enhance the selectivity for peroxycarboxylic acids over H₂O₂.[1] |
| Peracetic Acid | High (both oxidize ABTS) | Measures total peroxyacid concentration. |
Note: Quantitative cross-reactivity data for this compound specifically is limited in publicly available literature. The data presented is based on the known reactivity of similar long-chain peroxycarboxylic acids and the general principles of these assays.
Experimental Protocols
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Selective Quantification of this compound
This method provides high selectivity for the determination of this compound in the presence of other peroxyacids and hydrogen peroxide.[2]
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column (e.g., T3 Atlantis C18, 3 µm; 3.0 × 150 mm)
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Solvent C: Water
-
This compound standard
Procedure:
-
Sample Preparation: Dilute the sample in a 1:1 (v/v) mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 200 µL/min
-
Injection volume: 10 µL
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-8 min: Linear gradient to 0% A, 50% B, 50% C
-
8-19 min: Linear gradient to 90% B, 10% C
-
19-20 min: Hold at 90% B, 10% C
-
20-21 min: Return to initial conditions (90% A, 10% B)
-
21-25 min: Column re-equilibration
-
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Negative ESI
-
Monitor for the deprotonated molecule [M-H]⁻ of this compound (m/z 159.1).
-
Two-Step Redox Titration for Determination of Total Peroxyacids and Hydrogen Peroxide
This method is suitable for determining the total concentration of peroxyacids and hydrogen peroxide in a sample.[3]
Reagents:
-
0.1 N Ceric sulfate solution
-
0.1 N Sodium thiosulfate (B1220275) solution
-
Potassium iodide (KI), 10% solution
-
Sulfuric acid (H₂SO₄), 10% solution
-
Ferroin (B110374) indicator
-
Starch indicator solution
Procedure: Step 1: Determination of Hydrogen Peroxide
-
To a known volume of the sample, add an excess of 10% sulfuric acid.
-
Add a few drops of ferroin indicator.
-
Titrate with 0.1 N ceric sulfate until the color changes from orange to blue.
-
Record the volume of ceric sulfate used. This corresponds to the hydrogen peroxide concentration.
Step 2: Determination of Total Peroxyacids
-
To the solution from Step 1, add an excess of 10% potassium iodide solution. The solution will turn dark brown.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution becomes a pale yellow.
-
Add a few drops of starch indicator. The solution will turn dark blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the total volume of sodium thiosulfate used. This corresponds to the total peroxyacid concentration.
DPD Colorimetric Method for Total Peroxycarboxylic Acids
This method is a rapid and simple way to determine the total concentration of peroxycarboxylic acids, but it is susceptible to interference from hydrogen peroxide.
Reagents:
-
Phosphate (B84403) buffer solution (pH 6.5)
-
N,N-diethyl-p-phenylenediamine (DPD) indicator solution
-
Potassium iodide (KI) solution
Procedure:
-
Add a known volume of the sample to a cuvette containing phosphate buffer.
-
Add the potassium iodide solution and mix.
-
Add the DPD indicator solution and mix.
-
Immediately measure the absorbance at 515 nm using a spectrophotometer.
-
The concentration is determined by comparing the absorbance to a calibration curve prepared with a standard of known peroxyacid concentration (e.g., peracetic acid).
Visualizations
Caption: HPLC-MS workflow for selective this compound analysis.
Caption: Mechanism of cross-reactivity in non-selective assays.
References
A Comparative Guide to the Reaction Mechanisms of Peroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Peroxyoctanoic acid (POAA), a member of the peroxycarboxylic acid family, is gaining increasing attention as a potent antimicrobial agent and selective oxidant. Its longer alkyl chain, compared to the more extensively studied peracetic acid (PAA), imparts distinct physical and chemical properties that influence its reactivity and reaction mechanisms. This guide provides a comparative overview of the known reaction mechanisms of this compound, drawing parallels with peracetic acid where direct data for POAA is limited. Experimental data and detailed protocols are included to support further research and application in various scientific and industrial fields.
Decomposition Mechanisms: Thermal and Catalytic Pathways
The stability of this compound is a critical factor in its application. Like other peroxy acids, it can decompose through several pathways, primarily influenced by temperature, pH, and the presence of catalysts such as transition metals.
Thermal Decomposition
The thermal decomposition of aliphatic peroxy acids, including those with 8 to 16 carbon atoms, primarily proceeds through the homolytic cleavage of the weak oxygen-oxygen bond. Studies on long-chain aliphatic peroxy acids have indicated that the length of the carbon chain does not significantly impact the thermal stability of the peroxide group. The decomposition process involves a radical mechanism initiated by the O-O bond rupture, leading to the formation of acyloxy and hydroxyl radicals. These initial radicals can then participate in a series of secondary reactions.
Key Reaction Steps in Thermal Decomposition:
-
Initiation: Homolytic cleavage of the O-O bond. R-C(O)O-OH -> R-C(O)O• + •OH
-
Propagation: Decarboxylation of the acyloxy radical and subsequent reactions of the resulting alkyl radical. R-C(O)O• -> R• + CO2 R• + R-C(O)O-OH -> R-H + R-C(O)OO•
-
Termination: Combination of radical species. 2 R• -> R-R R• + •OH -> R-OH
Catalytic Decomposition
Transition metal ions can significantly accelerate the decomposition of peroxy acids. While specific kinetic data for this compound is scarce, the mechanisms are expected to be similar to those of peracetic acid. The catalytic cycle often involves the redox cycling of the metal ion.
For instance, with Fe(II), the reaction is proposed to proceed as follows:
Fe(II) + R-C(O)O-OH -> Fe(III) + R-C(O)O• + OH- Fe(III) + R-C(O)O-OH -> Fe(II) + R-C(O)OO• + H+
This catalytic cycle generates both acyloxy and acetylperoxyl radicals, which can then initiate further reactions.
Reactions with Organic Compounds
This compound, like other peroxy acids, acts as an electrophilic oxidant. Its reactivity is governed by the electron density of the substrate.
Epoxidation of Alkenes (Prilezhaev Reaction)
One of the most characteristic reactions of peroxy acids is the epoxidation of alkenes. The reaction is believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond.
Baeyer-Villiger Oxidation
This compound can be employed in the Baeyer-Villiger oxidation of ketones to esters. This reaction involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a rearrangement step.
Oxidation of Heteroatoms
Due to its electrophilic nature, this compound readily oxidizes heteroatoms such as sulfur and nitrogen. For example, sulfides can be oxidized to sulfoxides and then to sulfones. Amines can be oxidized to amine oxides. The reactivity of peracetic acid with sulfur-containing compounds is exceptionally high, with second-order rate constants spanning several orders of magnitude.[1] It is anticipated that this compound exhibits similar high reactivity towards sulfur moieties.
Advanced Oxidation Processes (AOPs)
In the presence of activators like UV light or transition metals, peroxy acids can be used in advanced oxidation processes to generate highly reactive radical species for the degradation of recalcitrant organic pollutants.[2][3][4][5] While most research has focused on peracetic acid, the principles are applicable to this compound.
Under UV irradiation, both this compound and any co-existing hydrogen peroxide can undergo photolysis to produce hydroxyl and acyloxyl radicals.[4] These radicals can then initiate a cascade of reactions leading to the degradation of organic contaminants.
Comparative Data: this compound vs. Peracetic Acid
Direct comparative kinetic data for this compound and peracetic acid across a wide range of reactions is not extensively available in the literature. However, some general trends can be inferred. The longer alkyl chain of this compound increases its lipophilicity, which may enhance its reactivity towards non-polar substrates or in biphasic systems. For instance, in disinfecting animal carcasses, the greater affinity of this compound for fatty tissues makes it particularly effective.[6] A synergistic antimicrobial effect is often observed when this compound is used in combination with peracetic acid.[6][7]
The table below summarizes key properties and reactivity data, primarily for peracetic acid, which can serve as a benchmark for this compound.
| Property/Reaction | Peracetic Acid (PAA) | This compound (POAA) | References |
| pKa | 8.2 | Expected to be similar | [2][3] |
| Decomposition | First-order kinetics observed in aqueous solutions. | Thermal decomposition involves homolysis of the O-O bond. | [8] |
| Oxidation Potential | 1.06 - 1.96 V | Not reported, but expected to be similar | [2][3] |
| Reactivity with Alkenes | Effective for epoxidation. | Effective for epoxidation. | |
| Reactivity with Ketones | Undergoes Baeyer-Villiger oxidation. | Undergoes Baeyer-Villiger oxidation. | |
| Reactivity with Sulfides | Very high, leading to sulfoxides and sulfones. | High reactivity is expected. | [1] |
Experimental Protocols
Monitoring Peroxy Acid Concentration by Redox Titration
This protocol is adapted from standard methods for determining the concentration of peracetic acid and can be applied to this compound solutions.[9][10]
Principle: This method involves two sequential redox titrations. First, hydrogen peroxide, which is often present in peroxy acid solutions, is titrated with a standard solution of cerium(IV) sulfate (B86663). Subsequently, the peroxy acid is determined by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulfate (B1220275).[10]
Reagents:
-
Sulfuric acid (H₂SO₄), 2 M
-
Cerium(IV) sulfate solution, 0.1 N, standardized
-
Potassium iodide (KI) solution, 10% (w/v)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N, standardized
-
Starch indicator solution, 1% (w/v)
-
Ferroin (B110374) indicator
Procedure:
-
To a 250 mL Erlenmeyer flask, add approximately 100 mL of deionized water and 10 mL of 2 M H₂SO₄.
-
Accurately weigh a sample of the this compound solution (e.g., 1-2 g) into the flask.
-
Add 2-3 drops of ferroin indicator.
-
Titrate with 0.1 N cerium(IV) sulfate solution until the color changes from pink to a faint blue. Record the volume of titrant used (V₁). This corresponds to the H₂O₂ content.
-
To the same solution, add 10 mL of 10% KI solution. The solution will turn dark brown due to the liberation of iodine.
-
Immediately titrate with 0.1 N Na₂S₂O₃ solution until the color fades to a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn deep blue.
-
Continue the titration with Na₂S₂O₃ solution until the blue color disappears. Record the total volume of Na₂S₂O₃ used (V₂). This corresponds to the this compound content.
Calculations:
-
% H₂O₂ = (V₁ × N₁ × 1.701) / sample weight (g)
-
% this compound = (V₂ × N₂ × 8.01) / sample weight (g)
-
Where N₁ and N₂ are the normalities of the cerium(IV) sulfate and sodium thiosulfate solutions, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile reaction products. For the analysis of non-volatile products, derivatization may be necessary to increase their volatility.
Sample Preparation:
-
Quench the reaction at a specific time point by adding a suitable quenching agent (e.g., sodium sulfite).
-
Extract the organic products from the aqueous reaction mixture using an appropriate solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample to a suitable volume.
-
If necessary, derivatize the sample (e.g., silylation for alcohols and carboxylic acids) to improve volatility and thermal stability.
GC-MS Conditions (Illustrative Example):
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Data Analysis: Identify the reaction products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms of this compound.
Caption: Thermal decomposition pathway of this compound.
Caption: Epoxidation of an alkene via the Prilezhaev reaction.
Caption: Baeyer-Villiger oxidation of a ketone to an ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Advanced oxidation process with peracetic acid: Mechanism, modeling and application - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. ams.usda.gov [ams.usda.gov]
- 7. ams.usda.gov [ams.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. active-oxygens.evonik.com [active-oxygens.evonik.com]
Peroxyoctanoic Acid: A Comparative Performance Evaluation in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peroxyoctanoic acid (POOA) with other common alternatives in key industrial applications, primarily focusing on disinfection and bleaching. The performance of these chemicals is evaluated based on experimental data, with detailed methodologies provided for reproducibility.
I. Antimicrobial Performance: Disinfection
This compound is often utilized in synergistic combination with peracetic acid (PAA) to enhance antimicrobial efficacy, particularly against fungi. This section compares the performance of a PAA/POOA mixture against other common disinfectants.
Data Presentation
| Disinfectant | Target Microorganism | Concentration | Contact Time | Log Reduction (CFU/mL) | Reference |
| PAA/POOA Mixture | Yeast and Molds | Not Specified | Not Specified | Greater than PAA alone | [1] |
| Peracetic Acid (PAA) | E. coli | 50 mg/L | Not Specified | 2.5 - 4.5 | [1] |
| Peracetic Acid (PAA) | Total Viable Bacteria | 2874 cfu/mL | Daily Application | Reduction from 4228 cfu/mL | [2] |
| Hydrogen Peroxide | S. aureus | 0.2% | 5 minutes | >6.88 | [3] |
| Hydrogen Peroxide | Vegetative Bacteria & Spores | Not Specified | 90 minutes | 6 - 7 | [4] |
| Quaternary Ammonium Compounds | E. hirae, E. coli | 0.2% | 5, 10, 15 minutes | >5 | [5] |
| Quaternary Ammonium Compounds | Staphylococcus spp., Pseudomonas spp. | 5% and 10% | 1 minute | ~4 - 5 | [6] |
| Chlorine Dioxide | E. coli | 0.4 mg/L | 5 minutes | Complete inactivation | [7] |
| Chlorine Dioxide | L. monocytogenes | 10 mg/L | 5 minutes | ~5 - 6 | [8] |
Experimental Protocols
Antimicrobial Efficacy (Log Reduction) Determination:
A standardized suspension of the target microorganism (e.g., E. coli, S. aureus, yeast, or mold) with a known initial concentration (in Colony Forming Units per milliliter, CFU/mL) is prepared. The disinfectant solution is then introduced to the microbial suspension at a specified concentration and for a defined contact time. Following the contact period, the disinfectant is neutralized, and the surviving microorganisms are enumerated using standard plate count methods. The log reduction is calculated using the formula:
Log Reduction = log10(Initial CFU/mL) - log10(Final CFU/mL)
A higher log reduction value indicates greater antimicrobial efficacy.
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the antimicrobial efficacy of a disinfectant.
II. Bleaching Performance: Textiles
In the textile industry, bleaching agents are crucial for removing natural colorants and preparing fabrics for dyeing. This section compares the bleaching performance of common agents. While specific quantitative data for this compound in this application is limited in the reviewed literature, data for the closely related peracetic acid is presented.
Data Presentation
| Bleaching Agent | Fabric Type | Concentration | Temperature | Whiteness Index (CIE) | Tensile Strength Retention (%) | Reference |
| Peracetic Acid (PAA) | Cotton | 40 mL/L | 70°C | Acceptable | Reasonable Loss | [9] |
| Peracetic Acid (PAA) | Cotton | Not Specified | Not Specified | 80 | Minimal Loss | [10] |
| Hydrogen Peroxide | Cotton | 8 g/L | High | Acceptable | Good | [11] |
| Hydrogen Peroxide | Cotton Spandex | 15%, 25%, 35% | 100-110°C | Increases with concentration | Decreases with concentration | [12] |
| Sodium Hypochlorite | Cotton Knitted | 1.5-5.5 g/L | Not Specified | Increases with concentration | Decreases with concentration | [13] |
Experimental Protocols
Bleaching Performance Evaluation:
-
Fabric Preparation: Standard scoured and desized cotton fabric samples are used.
-
Bleaching Process: The fabric samples are immersed in a bleaching bath containing the specified concentration of the bleaching agent, along with other necessary auxiliaries (e.g., stabilizers, wetting agents). The process is carried out at a defined temperature and for a specific duration.
-
Washing and Drying: After bleaching, the fabrics are thoroughly washed to remove residual chemicals and then dried under standard conditions.
-
Whiteness Index Measurement: The whiteness of the bleached fabric is measured using a spectrophotometer according to a standard index, such as the CIE Whiteness Index. A higher value indicates a whiter fabric.
-
Tensile Strength Testing: The tensile strength of the bleached fabric is measured using a universal strength tester. The result is often compared to the tensile strength of the unbleached fabric to determine the percentage of strength retention. A higher retention percentage indicates less damage to the fabric fibers during bleaching.
Logical Relationships in Bleaching
Caption: Key parameters influencing the outcome of textile bleaching processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a peracetic acid (PAA) disinfectant to reduce total viable bacteria count in hospital wastewater drains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Hydrogen Peroxide Vapour for Microbiological Disinfection in Hospital Environments: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijzi.net [ijzi.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chlorine dioxide is a broad-spectrum disinfectant against Shiga toxin-producing Escherichia coli and Listeria monocytogenes in agricultural water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Peracetic Acid and Hydrogen Peroxide Bleaching on Cotton Fabric - Fibre2Fashion [fibre2fashion.com]
- 11. researchgate.net [researchgate.net]
- 12. vat.ft.tul.cz [vat.ft.tul.cz]
- 13. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Peroxyoctanoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemicals like peroxyoctanoic acid is paramount to ensuring a safe and compliant laboratory environment. As an organic peroxide, this compound is inherently unstable and must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to stringent disposal protocols is not only a regulatory requirement but a critical component of laboratory safety.
Immediate Safety and Operational Plan
Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS for this compound, general safety protocols for organic peroxides should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. Ensure clothing covers the body to the ankles, and wear closed-toe shoes.
Handling and Storage of Waste:
-
Always handle organic peroxides in a well-ventilated area, such as a chemical fume hood.
-
Do not return unused this compound to its original container to avoid contamination.[1][2]
-
Waste containers must be clearly labeled as "Hazardous Waste - Organic Peroxide" and should be kept in a designated, cool, and well-ventilated area, away from heat sources and incompatible materials.
-
Do not store organic peroxide waste in tightly sealed containers to prevent pressure buildup.[2][3]
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite.[1] The contaminated absorbent must then be wetted with water to reduce sensitivity.[1]
-
The wetted material should be placed in a suitable container for disposal.[1]
-
The spill area should be thoroughly cleaned with water and a surfactant.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for organic peroxides is incineration by a licensed hazardous waste disposal facility.[4][5] The specific procedure depends on whether the this compound is in a liquid or solid form.
For Liquid this compound:
-
Dilution (for small quantities): The primary method for preparing liquid organic peroxides for disposal is dilution to reduce the active oxygen content to below 1%.[4][5][6]
-
Incineration: The diluted solution must be transported by a certified hazardous waste handler to an approved facility for incineration.[4][5] For larger quantities, incineration without prior dilution is often the preferred method, but this must be performed by a specialized facility.[4][5]
For Solid this compound:
-
Preparation for Disposal: Dilution of solid organic peroxides is generally not recommended due to limited solubility.[4][5]
-
Incineration: Solid this compound should be disposed of by incineration in its original state or as a "water-wet" slurry.[4][5] This process must be conducted at a permitted hazardous waste incineration facility.
All disposal activities must comply with federal, state, and local regulations.[4][5] It is imperative to contract with a reputable and certified hazardous waste disposal company.
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Active Oxygen Content for Diluted Liquid Waste | < 1% | [1][4][5] |
| Recommended Diluent for Liquid Waste | Fuel Oil #2 or common non-flammable, non-polymerizable hydrocarbons | [4][5] |
Experimental Protocols
The procedures outlined above are based on established safety guidelines for the disposal of organic peroxides. No experimental protocols for the neutralization or alternative disposal of this compound are recommended due to its reactive nature. The standard and safest practice is professional incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Peroxyoctanoic acid
Essential Safety and Handling Guide for Peroxyoctanoic Acid
Disclaimer: Specific safety and toxicological data for this compound is limited. The following guidance is based on the safety information for the structurally similar and well-documented compound, Peracetic Acid, as well as general best practices for handling hazardous organic peroxides. Researchers must conduct a thorough, site-specific risk assessment before commencing any work with this chemical.
This compound is a corrosive organic peroxide that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is crucial to adhere to strict safety protocols to minimize the risk of exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and emergency response plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4][5] | Protects against splashes and airborne particles that can cause severe eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Thicker gloves are recommended for handling larger volumes.[4][5] Gloves must be inspected before each use.[6] | Prevents skin contact, which can cause severe burns and irritation.[1][5] |
| Body Protection | A flame-resistant laboratory coat worn over a chemical-resistant apron.[3][4] Antistatic boots may also be necessary.[3] | Protects against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If exposure limits are exceeded or if aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors/acid gases should be used.[3][8] | Minimizes the risk of respiratory tract irritation from vapors or mists.[1][2] Inhalation of high concentrations can be fatal.[4] |
Operational Plan for Safe Handling
Proper handling procedures are essential to prevent accidents and exposure. The following step-by-step guide outlines the safe handling of this compound.
Preparation and Engineering Controls
-
Work Area: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood with electrically grounded equipment.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible (within a 10-second travel distance) and have been recently tested.[6][7]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.[6] Do not use organic materials for cleanup.[4]
-
Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and spark-producing equipment, from the work area.[9] The substance may be flammable and heating can cause a fire.[1]
Chemical Handling
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3]
-
Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place, protected from sunlight.[4] Recommended storage temperature is 2-8°C.[3][4] Open containers must be carefully resealed and kept upright to prevent leakage.[4]
-
Incompatible Materials: Store away from incompatible materials such as combustible materials, strong reducing agents, bases, and heavy metal salts.[4][8]
Hygiene Practices
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
-
No Consumption: Do not eat, drink, or smoke in areas where chemicals are handled.[3][9]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3][9]
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.
-
Disposal Procedure: Dispose of chemical waste through your institution's hazardous waste disposal program, in accordance with all local, regional, and national regulations.[1][9] Do not dispose of it down the drain.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent before disposal.[10]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Protocols
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[9] Rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[9] |
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.[6]
-
Alert: Notify others in the laboratory and your supervisor.[6] Call emergency services if the spill is large or you are unsure how to handle it.[4]
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.[6]
-
Control: If it is safe to do so, contain the spill using a spill kit with inert absorbent materials.[6] Remove all ignition sources.[6]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3][7]
-
Decontaminate: Clean the spill area with water.[4]
Quantitative Data
| Component | OSHA PEL (TWA) | NIOSH IDLH | ACGIH TLV (STEL) |
| Hydrogen Peroxide | 1 ppm (1.4 mg/m³)[3] | 75 ppm[3] | - |
| Acetic Acid | 10 ppm (25 mg/m³)[3] | - | - |
| Peracetic Acid | - | - | 0.4 ppm (15-min)[12] |
TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health; STEL: Short-Term Exposure Limit.
Visual Workflow Diagrams
The following diagrams illustrate the logical flow for safe handling and emergency procedures.
Caption: A flowchart of the standard operating procedure for safely handling this compound.
Caption: A decision-making flowchart for responding to spills or personnel exposure incidents.
References
- 1. itwreagents.com [itwreagents.com]
- 2. murphyandson.co.uk [murphyandson.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. leelinework.com [leelinework.com]
- 6. uwm.edu [uwm.edu]
- 7. benchchem.com [benchchem.com]
- 8. aeb-group.com [aeb-group.com]
- 9. media.laballey.com [media.laballey.com]
- 10. 10 Tips for Handling and Storing Peracetic Acid - EHSLeaders [ehsleaders.org]
- 11. fishersci.com [fishersci.com]
- 12. fsis.usda.gov [fsis.usda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
